trans,trans-2,4-Decadienal-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C10H16O |
|---|---|
Molecular Weight |
156.26 g/mol |
IUPAC Name |
(2E,4E)-9,9,10,10-tetradeuteriodeca-2,4-dienal |
InChI |
InChI=1S/C10H16O/c1-2-3-4-5-6-7-8-9-10-11/h6-10H,2-5H2,1H3/b7-6+,9-8+/i1D2,2D2 |
InChI Key |
JZQKTMZYLHNFPL-GMBGHARWSA-N |
Isomeric SMILES |
[2H]C([2H])C([2H])([2H])CCC/C=C/C=C/C=O |
Canonical SMILES |
CCCCCC=CC=CC=O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to trans,trans-2,4-Decadienal-d4 for Advanced Research
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
trans,trans-2,4-Decadienal-d4 is the deuterated isotopologue of trans,trans-2,4-Decadienal (B140250). It serves as a high-purity internal standard for precise quantification in mass spectrometry-based analytical methods such as GC-MS and LC-MS[1]. The incorporation of four deuterium (B1214612) atoms provides a distinct mass shift, allowing it to be differentiated from the endogenous analyte while maintaining nearly identical chemical and chromatographic properties. This makes it an ideal tool for correcting for variability during sample preparation and analysis[2][3][4].
The parent compound, trans,trans-2,4-Decadienal, is a naturally occurring α,β-unsaturated aldehyde. It is a lipid peroxidation product derived from omega-6 fatty acids like linoleic acid[1][5][6]. As a reactive carbonyl species, it is implicated in various biological processes and is studied for its toxicological effects and role in signaling pathways[5][6][7][8]. The use of a deuterated standard is therefore critical for accurately measuring its levels in complex biological matrices. Stable isotope-labeled standards are considered the gold standard for quantitative bioanalysis, recommended by regulatory agencies for their ability to minimize errors from ion suppression and improve assay robustness[2][3][9].
Chemical and Physical Properties
The properties of this compound are directly comparable to its non-deuterated analogue. The primary difference is the increased mass due to the deuterium labeling.
| Property | trans,trans-2,4-Decadienal (Parent Compound) | This compound (Deuterated Standard) |
| Synonyms | (2E,4E)-deca-2,4-dienal, Heptenyl acrolein | Deuterated (E,E)-2,4-Decadienal |
| Molecular Formula | C₁₀H₁₆O[10][11] | C₁₀H₁₂D₄O |
| Molecular Weight | 152.23 g/mol [12] | Approx. 156.26 g/mol |
| CAS Number | 25152-84-5[11][12] | 1093343-41-4 |
| Appearance | Colorless to pale yellow liquid[11][13] | Colorless to pale yellow liquid |
| Odor | Oily, fatty, characteristic of chicken fat; citrus-like at low concentrations[13][14][15] | Not specified, assumed to be similar to parent |
| Boiling Point | 114-116 °C at 10 mmHg[14] | Not specified, assumed to be similar to parent |
| Density | ~0.872 g/mL at 20 °C[14] | Not specified, assumed to be similar to parent |
| Solubility | Insoluble in water[11] | Insoluble in water |
Applications in Quantitative Analysis
The primary application of this compound is as an internal standard in quantitative mass spectrometry[1]. Deuterated standards are the preferred choice for correcting analytical variability for several key reasons:
-
Co-elution: They exhibit nearly identical chromatographic retention times to the analyte, ensuring they experience the same conditions during separation[4][9].
-
Correction for Matrix Effects: In complex matrices like plasma or tissue homogenates, other molecules can suppress or enhance the ionization of the target analyte. Since the deuterated standard is chemically similar, it is affected in the same way, allowing for accurate normalization of the signal[3][16].
-
Improved Precision and Accuracy: By accounting for variations in sample extraction recovery, injection volume, and instrument response, deuterated standards significantly enhance the precision, accuracy, and robustness of the analytical method[2][3][9].
Experimental Protocols
General Protocol for Quantification in Biological Samples using LC-MS/MS
This protocol outlines a typical protein precipitation extraction method for quantifying trans,trans-2,4-Decadienal in a plasma sample.
Methodology:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of this compound internal standard (IS) working solution (e.g., at 100 ng/mL in methanol). Vortex briefly.
-
Add 400 µL of ice-cold acetonitrile (B52724) containing an antioxidant like BHT to precipitate proteins.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
-
Extraction:
-
Centrifuge the mixture at 14,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
-
Reconstitution and Analysis:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Vortex to dissolve the residue.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.
-
Experimental Workflow Diagram
Caption: Workflow for analyte quantification using a deuterated internal standard.
Metabolic Pathways of the Parent Compound
trans,trans-2,4-Decadienal (tt-DDE) is a product of the oxidative degradation of ω-6 polyunsaturated fatty acids. Once formed, it is a reactive molecule that is detoxified in the body through two primary metabolic pathways[6][7]. Understanding these pathways is crucial for researchers studying lipidomics, oxidative stress, and the toxicological impact of dietary components.
-
Oxidation Pathway: In liver cells, tt-DDE can be oxidized by aldehyde dehydrogenases to form its corresponding carboxylic acid, 2,4-decadienoic acid[6][7].
-
Glutathione (B108866) Conjugation Pathway: tt-DDE can undergo conjugation with glutathione (GSH). This is followed by the breakdown of the GSH conjugate and subsequent reduction of the aldehyde group, ultimately forming cysteine-conjugated 2,4-decadien-1-ol. This pathway occurs in both liver and lung cells[6][7].
Metabolic Pathway Diagram
Caption: Metabolic pathways of trans,trans-2,4-Decadienal (tt-DDE) in vivo.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. Impaired Detoxification of Trans, Trans-2,4-Decadienal, an Oxidation Product from Omega-6 Fatty Acids, Alters Insulin Signaling, Gluconeogenesis and Promotes Microvascular Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of trans,trans-2,4-decadienal metabolites in mouse and human cells using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. trans, trans-2,4-decadienal, a lipid peroxidation product, induces inflammatory responses via Hsp90- or 14-3-3ζ-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. texilajournal.com [texilajournal.com]
- 10. 2,4-Decadienal | C10H16O | CID 5283349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. TRANS-2-TRANS-4-DECADIENAL [ventos.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Page loading... [guidechem.com]
- 14. TRANS,TRANS-2,4-DECADIENAL | 2363-88-4 [chemicalbook.com]
- 15. pharmaffiliates.com [pharmaffiliates.com]
- 16. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
Synthesis of Deuterated trans,trans-2,4-Decadienal: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of synthetic strategies for obtaining deuterated trans,trans-2,4-decadienal (B140250). The incorporation of deuterium (B1214612), a stable isotope of hydrogen, into molecules is a critical technique in drug discovery and development. It allows for the investigation of reaction mechanisms, metabolic pathways, and can be used to alter pharmacokinetic profiles through the kinetic isotope effect. This document outlines several potential synthetic routes, providing detailed experimental protocols and summarizing key quantitative data.
Introduction to Deuteration Strategies
The synthesis of deuterated trans,trans-2,4-decadienal can be approached through various methods, primarily focusing on either late-stage deuterium incorporation into the final molecule or the use of deuterated building blocks in a convergent synthesis. The choice of strategy depends on the desired position of the deuterium atom(s), the required isotopic purity, and the availability of starting materials. Key methods for deuterating aldehydes include direct hydrogen-deuterium exchange (HDE) at the formyl position, base-catalyzed exchange at the α-position, and the reduction of alkynes using deuterated reducing agents to introduce deuterium at specific locations on the alkyl chain.[1][2][3]
Synthetic Pathways and Methodologies
Several plausible synthetic routes for deuterated trans,trans-2,4-decadienal are presented below. These protocols are based on established methods for aldehyde deuteration and the synthesis of the non-deuterated parent compound.
Method 1: N-Heterocyclic Carbene (NHC)-Catalyzed C-1 Deuteration
This method achieves direct deuteration at the C-1 (formyl) position of trans,trans-2,4-decadienal using deuterium oxide (D₂O) as the deuterium source. NHC catalysis is a powerful and practical approach for the C-1 deuteration of a wide range of aldehydes, including α,β-unsaturated systems.[1][4][5][6]
Experimental Protocol:
-
To a solution of trans,trans-2,4-decadienal (1.0 mmol) in anhydrous THF (5.0 mL) is added an NHC precursor (e.g., 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride, 0.1 mmol) and a base (e.g., DBU, 0.1 mmol).
-
Deuterium oxide (D₂O, 5.0 mL, excess) is added to the mixture.
-
The reaction is stirred vigorously at room temperature for 24-48 hours, monitoring the reaction progress by ¹H NMR spectroscopy for the disappearance of the aldehydic proton signal.
-
Upon completion, the reaction mixture is diluted with diethyl ether (20 mL) and washed with brine (2 x 10 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford C-1 deuterated trans,trans-2,4-decadienal.
Logical Workflow for NHC-Catalyzed C-1 Deuteration
Caption: Workflow for C-1 deuteration via NHC catalysis.
Method 2: Base-Catalyzed α-Deuteration
This protocol facilitates deuterium incorporation at the C-3 position (α to the carbonyl group of the dienal system) through base-catalyzed hydrogen-deuterium exchange.[3]
Experimental Protocol:
-
A mixture of trans,trans-2,4-decadienal (1.0 mmol), a base such as 4-(dimethylamino)pyridine (4-DMAP) or triethylamine (B128534) (Et₃N) (0.2 mmol), and deuterium oxide (D₂O, 2.0 mL) is prepared in a sealed vial.
-
The mixture is heated to 80-100 °C for 12-24 hours. The progress of the deuteration is monitored by ¹H NMR or mass spectrometry.
-
After cooling to room temperature, the mixture is extracted with diethyl ether (3 x 15 mL).
-
The combined organic layers are washed with a dilute solution of HCl (0.1 M) to remove the base, followed by a wash with brine.
-
The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification by column chromatography yields the α-deuterated product.
Logical Workflow for Base-Catalyzed α-Deuteration
Caption: Workflow for α-deuteration via base catalysis.
Method 3: Synthesis via Deuterated Building Blocks
This approach involves the construction of the trans,trans-2,4-decadienal skeleton using a deuterated precursor. For example, deuterium can be introduced at the C-4 and C-5 positions by reducing an appropriate alkyne with lithium aluminum deuteride (B1239839) (LiAlD₄). This strategy is adapted from the synthesis of a related deuterated epoxy-decenal.[2][7]
Experimental Protocol:
-
Synthesis of [2,3-²H₂]-(E)-2-Octen-1-ol: 2-Octyn-1-ol (1.0 mmol) is dissolved in anhydrous diethyl ether (10 mL) and cooled to 0 °C. Lithium aluminum deuteride (LiAlD₄, 1.2 mmol) is added portion-wise. The reaction is stirred at room temperature for 4-6 hours. The reaction is quenched by the sequential addition of water, 15% NaOH solution, and water. The resulting solid is filtered off, and the filtrate is dried and concentrated to yield [2,3-²H₂]-(E)-2-octen-1-ol.
-
Oxidation to [2,3-²H₂]-(E)-2-Octenal: The deuterated alcohol (1.0 mmol) is dissolved in a suitable solvent like dichloromethane (B109758) (10 mL), and an oxidizing agent such as manganese dioxide (MnO₂, 5.0 mmol) or pyridinium (B92312) chlorochromate (PCC, 1.5 mmol) is added. The mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction mixture is filtered through a pad of celite, and the solvent is evaporated.
-
Wittig Reaction to form [4,5-²H₂]-trans,trans-2,4-Decadienal: The resulting [2,3-²H₂]-(E)-2-octenal is then subjected to a Wittig-type reaction with a suitable C2-phosphonium ylide (e.g., formylmethylenetriphenylphosphorane) to extend the chain and form the dienal structure. This will place the deuterium atoms at the C-4 and C-5 positions of the final product.
Signaling Pathway for Synthesis via Deuterated Building Blocks
Caption: Pathway for deuteration via building blocks.
Quantitative Data Summary
The following table summarizes expected quantitative data for the described synthetic methods based on literature for similar transformations. Actual results may vary depending on specific reaction conditions and scale.
| Method | Deuterium Position(s) | Expected Yield (%) | Isotopic Purity (%) | Key Reagents |
| NHC-Catalyzed HDE | C-1 (formyl) | 70-90 | >95 | NHC catalyst, Base, D₂O |
| Base-Catalyzed HDE | C-3 (alpha) | 60-85 | >90 | 4-DMAP or Et₃N, D₂O |
| Synthesis via Deuterated Building Blocks | C-4, C-5 | 50-70 (overall) | >98 | LiAlD₄, Oxidizing agent, Wittig reagent |
Conclusion
This guide has outlined several robust methods for the synthesis of deuterated trans,trans-2,4-decadienal, a valuable tool for researchers in drug development and metabolic studies. The choice of method will be dictated by the desired labeling pattern and experimental constraints. The provided protocols for C-1 deuteration, α-deuteration, and synthesis from deuterated building blocks offer versatile strategies to access this important labeled compound. Researchers should optimize the reaction conditions for their specific needs to achieve the desired yields and isotopic enrichment.
References
- 1. Practical Synthesis of C-1 Deuterated Aldehydes Enabled by NHC Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Synthesis of trans-4,5-epoxy-(E)-2-decenal and its deuterated analog used for the development of a sensitive and selective quantification method based on isotope dilution assay with negative chemical ionization | Semantic Scholar [semanticscholar.org]
- 3. DSpace [diposit.ub.edu]
- 4. Synthesis of deuterated aldehydes (2021) | Wang Wei [scispace.com]
- 5. Available Technologies | Tech Launch Arizona [inventions.arizona.edu]
- 6. WO2021045879A1 - Synthesis of deuterated aldehydes - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
The Role of trans,trans-2,4-Decadienal-d4 as a Lipid Peroxidation Biomarker: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid peroxidation, a critical process in cellular injury and oxidative stress, results in the generation of a complex array of reactive aldehydes. Among these, trans,trans-2,4-decadienal (B140250) (tt-DDE) has emerged as a significant and reliable biomarker.[1][2][3] This α,β-unsaturated aldehyde is a downstream product of the oxidative degradation of polyunsaturated fatty acids, particularly linoleic acid, a major component of cellular membranes.[4][5] Its heightened reactivity and association with various pathological conditions, including inflammatory diseases and cardiovascular issues, make it a focal point for research and drug development.[3][5][6] The use of a deuterated internal standard, trans,trans-2,4-decadienal-d4 (B1160153) (tt-DDE-d4), is crucial for accurate and precise quantification in complex biological matrices, overcoming variations in sample preparation and analysis.[1][7] This guide provides a comprehensive technical overview of tt-DDE-d4 as a lipid peroxidation biomarker, detailing its formation, metabolism, analytical methodologies, and its implications in signaling pathways.
Formation and Metabolism of trans,trans-2,4-Decadienal
Under conditions of oxidative stress, reactive oxygen species (ROS) attack polyunsaturated fatty acids in cell membranes, initiating a chain reaction of lipid peroxidation. Linoleic acid, upon oxidation, forms lipid hydroperoxides which are unstable and subsequently decompose to form various aldehydes, including tt-DDE.
Once formed, tt-DDE is metabolized in the body through two primary pathways[2][8]:
-
Oxidation: tt-DDE can be oxidized to its corresponding carboxylic acid, 2,4-decadienoic acid. This process primarily occurs in liver cells.[2][8]
-
Glutathione (GSH) Conjugation: tt-DDE can undergo conjugation with glutathione, a key antioxidant. This is followed by the breakdown of the GSH conjugate and reduction of the aldehyde group, ultimately forming cysteine-conjugated 2,4-decadien-1-ol. This pathway is active in both liver and lung cells.[2][8]
The metabolites, 2,4-decadienoic acid and cysteine-conjugated 2,4-decadien-1-ol, can be excreted in urine and serve as valuable biomarkers for assessing exposure to tt-DDE.[2][4]
Quantitative Data of tt-DDE and its Metabolites
The quantification of tt-DDE and its metabolites in biological fluids is a key aspect of its use as a biomarker. The following tables summarize representative quantitative data found in various studies. It is important to note that concentrations can vary significantly based on the specific pathological condition, the severity of oxidative stress, and the analytical methods employed.
Table 1: Representative Concentrations of tt-DDE Metabolites in Urine
| Analyte | Condition | Concentration Range (ng/mL) | Reference |
| 2,4-Decadienoic acid | tt-DDE-treated mice | 50 - 200 | [2] |
| Cysteine-conjugated 2,4-decadien-1-ol | tt-DDE-treated mice | 100 - 500 | [2] |
| 2,4-Decadienoic acid | Healthy Human Volunteers | 5 - 20 | Illustrative |
| Cysteine-conjugated 2,4-decadien-1-ol | Healthy Human Volunteers | 10 - 50 | Illustrative |
| 2,4-Decadienoic acid | Patients with Inflammatory Disease | 30 - 150 | Illustrative |
| Cysteine-conjugated 2,4-decadien-1-ol | Patients with Inflammatory Disease | 80 - 400 | Illustrative |
Table 2: Illustrative Levels of tt-DDE Adducts in Plasma
| Adduct Type | Condition | Relative Abundance (vs. Healthy Control) | Reference |
| Protein Adducts | Oxidative Stress Model | 2.5x increase | [9] |
| DNA Adducts | Oxidative Stress Model | 1.8x increase | [8] |
| Protein Adducts | Cardiovascular Disease Patients | 3.2x increase | Illustrative |
| DNA Adducts | Cardiovascular Disease Patients | 2.1x increase | Illustrative |
Experimental Protocols
Accurate quantification of tt-DDE-d4 relies on robust and validated experimental protocols. The following sections detail the key methodologies for sample preparation and LC-MS/MS analysis.
Protocol 1: Sample Preparation from Human Plasma
This protocol outlines the extraction and derivatization of aldehydes from human plasma for LC-MS/MS analysis.
-
Plasma Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 2,000 x g for 15 minutes at 4°C to separate the plasma. Store the plasma at -80°C until analysis.
-
Internal Standard Spiking: Thaw the plasma samples on ice. To 100 µL of plasma, add 10 µL of a working solution of this compound (concentration dependent on the expected analyte levels, typically in the range of 10-100 ng/mL).
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) to the plasma sample. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Derivatization with Girard's Reagent T (GirT):
-
Prepare a fresh solution of GirT in acetonitrile containing 1% acetic acid (e.g., 10 mg/mL).
-
Add 50 µL of the GirT solution to the supernatant.
-
Incubate the mixture at room temperature for 1 hour to form the hydrazone derivatives.[10]
-
-
Sample Evaporation and Reconstitution: Evaporate the sample to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of derivatized tt-DDE-d4.
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is commonly used.[1]
-
Mobile Phase:
-
Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.[1]
-
MS/MS Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for the GirT derivative of tt-DDE and tt-DDE-d4 need to be determined by direct infusion of the derivatized standards. The deuterated standard will have a higher mass for its precursor and potentially its product ions.[7]
Table 3: Illustrative LC-MS/MS Parameters
| Parameter | Value |
| Column Temperature | 40°C |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ion Source | ESI+ |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| MRM Transition (tt-DDE-GirT) | To be determined empirically |
| MRM Transition (tt-DDE-d4-GirT) | To be determined empirically |
Signaling Pathways Affected by trans,trans-2,4-Decadienal
trans,trans-2,4-Decadienal is not merely a marker of damage but also an active signaling molecule that can modulate cellular pathways, particularly those involved in inflammation and apoptosis.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Studies have shown that tt-DDE can activate this pathway, leading to the increased expression of pro-inflammatory cytokines.[3][5] The proposed mechanism involves the degradation of the inhibitory protein IκBα, which allows the NF-κB transcription factor to translocate to the nucleus and initiate gene transcription.[3]
JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) pathway is another stress-activated signaling cascade that plays a crucial role in apoptosis and inflammation. tt-DDE has been shown to induce the phosphorylation and activation of JNK.[3] This activation can lead to the downstream activation of transcription factors like c-Jun, which in turn can promote the expression of genes involved in both inflammatory and apoptotic responses.[3]
Conclusion
This compound serves as an indispensable tool for the accurate and reliable quantification of its non-deuterated counterpart, a key biomarker of lipid peroxidation. The methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to investigate the role of tt-DDE in oxidative stress-related diseases. A deeper understanding of its formation, metabolism, and impact on cellular signaling pathways will undoubtedly pave the way for the development of novel diagnostic and therapeutic strategies targeting the detrimental effects of lipid peroxidation.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of trans,trans-2,4-decadienal metabolites in mouse and human cells using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trans, trans-2,4-decadienal impairs vascular endothelial function by inducing oxidative/nitrative stress and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. trans, trans-2,4-decadienal, a lipid peroxidation product, induces inflammatory responses via Hsp90- or 14-3-3ζ-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. trans, trans-2,4-Decadienal, a lipid peroxidation product, induces inflammatory responses via Hsp90- or 14-3-3ζ-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. trans,trans-2,4-decadienal-induced 1,N(2)-etheno-2'-deoxyguanosine adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Significance of Deuterated Aldehydes: A Technical Guide for Drug Development Professionals
An In-depth Examination of the Deuterium (B1214612) Kinetic Isotope Effect on Aldehyde Metabolism, Pharmacokinetics, and Toxicity
Executive Summary
The strategic incorporation of deuterium into small molecules represents a sophisticated approach in modern drug development to enhance pharmacokinetic profiles and improve safety. This technical guide focuses on the biological significance of deuterated aldehydes, a class of compounds that serve as both critical synthetic building blocks and moieties susceptible to metabolic oxidation. By replacing a hydrogen atom with its heavier, stable isotope, deuterium, at a metabolically vulnerable aldehydic C-H bond, it is possible to leverage the deuterium kinetic isotope effect (KIE). This effect can significantly slow the rate of enzymatic oxidation, leading to a more stable molecule with a longer plasma half-life, increased systemic exposure, and potentially reduced formation of toxic metabolites. This guide provides a comprehensive overview of the core principles, quantitative data from key studies, detailed experimental protocols, and visual pathways to equip researchers, scientists, and drug development professionals with the knowledge to harness the therapeutic potential of deuterated aldehydes.
Introduction: The Deuterium Switch in Drug Discovery
The "deuterium switch" is a medicinal chemistry strategy that involves selectively replacing hydrogen atoms with deuterium at key positions within a drug molecule. This subtle modification does not typically alter the molecule's shape or its interaction with biological targets, thus preserving its pharmacological activity.[1][2] However, the increased mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. For enzymatic reactions where C-H bond cleavage is the rate-limiting step, this stronger bond can lead to a slower reaction rate—a phenomenon known as the deuterium kinetic isotope effect (KIE).[3][4]
Aldehydes are a common functional group in many biologically active compounds and are often sites of rapid metabolism by enzymes such as aldehyde oxidases (AOs) and aldehyde dehydrogenases (ALDHs).[1][5] This rapid metabolism can lead to poor pharmacokinetic properties and, in some cases, the formation of toxic carboxylic acid or other reactive metabolites.[3][6] Deuterating the aldehyde moiety (R-CDO) is therefore a rational strategy to mitigate these liabilities. The approval of the first deuterated drug, deutetrabenazine (Austedo®), by the FDA in 2017 has validated this approach and spurred significant interest in the development of other deuterated therapeutics.[1][7]
The Core Principle: Deuterium Kinetic Isotope Effect (KIE) in Aldehyde Metabolism
The biological significance of deuterated aldehydes is fundamentally rooted in the deuterium kinetic isotope effect (KIE). The KIE is quantified as the ratio of the reaction rate constant for the light isotopologue (kH) to that of the heavy isotopologue (kD):
KIE = kH / kD
A KIE value greater than 1 indicates a "normal" kinetic isotope effect, meaning the deuterated compound reacts more slowly than its non-deuterated counterpart. For C-H bond cleavage reactions, this value can theoretically be as high as 7-10 at room temperature.[4]
In the context of aldehyde metabolism, the primary pathway of detoxification and clearance is the oxidation of the aldehyde group to a carboxylic acid. This reaction is catalyzed by NAD(P)+-dependent enzymes like aldehyde dehydrogenase (ALDH), where the cleavage of the aldehydic C-H bond is a critical step.[5][8]
By substituting the hydrogen at the formyl group with deuterium, the zero-point energy of the C-D bond is lower than that of the C-H bond, resulting in a higher activation energy required for bond cleavage. This directly translates to a slower rate of oxidation.
Biological Consequences of the KIE in Aldehyde Metabolism:
-
Improved Metabolic Stability: The primary and most predictable outcome is a decrease in the rate of metabolic clearance, leading to a longer biological half-life.[3][6]
-
Enhanced Pharmacokinetics: Slower metabolism typically results in a higher maximum plasma concentration (Cmax) and a greater total drug exposure (Area Under the Curve, AUC).[9][10]
-
Potential for Reduced Toxicity: Many aldehydes exert their toxicity through reactive metabolites or by forming adducts with proteins and DNA.[11] By slowing the rate of metabolism, deuteration can reduce the formation of toxic downstream products. Furthermore, a more stable parent drug may allow for lower, less frequent dosing, potentially reducing dose-dependent side effects.[3][9]
-
Metabolic Switching: In some cases, blocking a primary metabolic pathway via deuteration can redirect the molecule's metabolism down alternative pathways ("metabolic shunting"). This can sometimes lead to the formation of novel metabolites that require careful characterization.[6]
Quantitative Data on the Impact of Deuteration
The following tables summarize quantitative data from preclinical and clinical studies, illustrating the tangible benefits of deuteration on compounds containing or metabolized via aldehyde intermediates.
Table 1: Comparative In Vitro Metabolic Stability
| Compound | In Vitro System | Parameter | Non-Deuterated Value | Deuterated Value | Fold Change / KIE (kH/kD) | Reference(s) |
| Enzalutamide | Rat Liver Microsomes | Intrinsic Clearance (CLint) | Higher | 49.7% Lower | ~2.0 | [12] |
| Enzalutamide | Human Liver Microsomes | Intrinsic Clearance (CLint) | Higher | 72.9% Lower | ~2.0 | [12] |
Note: Absolute clearance values were not provided in the source, but the percentage reduction and KIE were reported.
Table 2: Comparative In Vivo Pharmacokinetics
| Compound | Species | Parameter | Non-Deuterated Value | Deuterated Value | Fold Change (Deuterated vs. Non-Deuterated) | Reference(s) |
| Enzalutamide | Rat | Cmax | Lower | Higher | 1.35x | [12] |
| Enzalutamide | Rat | AUC(0-t) | Lower | Higher | 2.02x | [12] |
| JNJ38877605 | Cynomolgus Monkey | Cmax | Lower | Higher | 1.56x | [13] |
| JNJ38877605 | Cynomolgus Monkey | AUC | Lower | Higher | 1.88x | [13] |
Table 3: Comparative Toxicity Data
Direct comparative toxicity data (e.g., LD50 or IC50 values) for simple deuterated aldehydes versus their non-deuterated counterparts is not extensively available in the public literature. However, the principle of reduced toxicity via slower formation of harmful metabolites is a key driver for developing deuterated drugs.[3][6] For example, the deuterated drug deutetrabenazine was developed to have a more favorable safety profile than its parent compound, tetrabenazine.[14] Studies on formaldehyde (B43269) have established its cytotoxicity in various cell lines, but comparative data for deuterated formaldehyde is lacking.[15][16] One study on benzaldehyde (B42025) noted that deuterating the formyl group resulted in a stronger cell-inactivating effect, a finding that highlights the complexity and context-dependent nature of deuteration's biological impact.[17]
| Aldehyde | Assay System | Parameter | Reported Value (Non-Deuterated) | Reference(s) |
| Formaldehyde | Human Cell Lines (HPF, HBE) | TC50 (Neutral Red Assay) | ~0.1-0.2 mM | [11] |
| Benzaldehyde | F344/N Rats | Oral LD50 | 800 - 2850 mg/kg | |
| Acrolein | Rat | Oral LD50 | 26 - 46 mg/kg | [18] |
| Acrolein | Rabbit | Dermal LD50 | 562 mg/kg |
Visualization of Key Pathways and Workflows
Aldehyde Detoxification Pathway
The primary enzymatic pathway for the detoxification of many aldehydes is their oxidation to less reactive carboxylic acids, a reaction catalyzed by Aldehyde Dehydrogenase (ALDH) enzymes, which are found in various cellular compartments, including the mitochondria.
Experimental Workflow: In Vitro Metabolic Stability Assay
This workflow outlines the typical steps involved in comparing the metabolic stability of a deuterated aldehyde against its non-deuterated parent compound using liver microsomes.
Logical Relationship: Rationale for Deuteration
This diagram illustrates the logical flow from the inherent properties of aldehydes to the therapeutic benefits of deuteration.
Detailed Experimental Protocols
Synthesis of a C-1 Deuterated Aldehyde via NHC Catalysis
This protocol is adapted from methodologies describing the N-Heterocyclic Carbene (NHC)-catalyzed hydrogen-deuterium exchange.[3][7]
Objective: To synthesize 4-Methoxybenzaldehyde-d1 from 4-Methoxybenzaldehyde (B44291).
Materials:
-
4-Methoxybenzaldehyde
-
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes·HCl) (NHC precursor)
-
Sodium carbonate (Na2CO3)
-
Deuterium oxide (D2O, 99.9 atom % D)
-
Cyclopentyl methyl ether (CPME)
-
Ethyl acetate (B1210297) (EtOAc)
-
Magnesium sulfate (B86663) (MgSO4)
-
Argon gas supply
-
Sealed reaction tube (e.g., 18 mL test tube with septum)
Procedure:
-
To a dry 18 mL test tube, add 4-methoxybenzaldehyde (0.2 mmol, 27.2 mg), IMes·HCl (0.02 mmol, 6.8 mg), and Na2CO3 (0.04 mmol, 4.2 mg).
-
Add CPME (0.2 mL) and D2O (1.0 mL) to the tube.
-
Immediately seal the tube with a septum and purge the headspace with argon gas for 5 minutes.
-
Place the sealed tube in a preheated oil bath or heating block at 120 °C.
-
Allow the reaction mixture to stir at this temperature for the required time (e.g., 12-24 hours, reaction progress can be monitored by NMR).
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous phase with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
If necessary, purify the resulting residue by silica (B1680970) gel column chromatography to yield the pure 4-Methoxybenzaldehyde-d1.
-
Confirm deuterium incorporation percentage using 1H NMR and/or Mass Spectrometry.
In Vitro Metabolic Stability Assay
This protocol outlines a general procedure to compare the metabolic stability of a deuterated aldehyde versus its non-deuterated analog in human liver microsomes.
Objective: To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound and its deuterated analog.
Materials:
-
Test compounds (non-deuterated and deuterated stocks, e.g., 10 mM in DMSO)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase)
-
Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Acetonitrile (B52724) containing an internal standard (for quenching and analysis)
-
96-well plates, incubator, centrifuge
Procedure:
-
Preparation: Thaw HLM on ice. Prepare a microsomal suspension in phosphate buffer to a final protein concentration of 0.5-1.0 mg/mL. Pre-warm the suspension to 37°C.
-
Reaction Initiation: In a 96-well plate, add the microsomal suspension. Add the test compound (non-deuterated or deuterated) to achieve a final concentration of ~1 µM. Pre-incubate for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately add the aliquot to a well containing cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.
-
Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the concentration of the remaining parent compound at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life: t½ = 0.693 / k .
-
Calculate intrinsic clearance: CLint (µL/min/mg protein) = (k / [microsomal protein concentration]) * 1000 .
-
Compare the t½ and CLint values for the deuterated and non-deuterated compounds.
-
In Vitro Cytotoxicity (MTT) Assay
This protocol provides a framework for assessing the cytotoxicity of an aldehyde.
Objective: To determine the concentration of an aldehyde that reduces the viability of a cultured cell line by 50% (IC50).
Materials:
-
Human cell line (e.g., HepG2, HeLa)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Test aldehyde (prepare serial dilutions in culture medium)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 M HCl in isopropanol)
-
96-well cell culture plates, multi-channel pipette, plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Remove the medium and add 100 µL of medium containing various concentrations of the test aldehyde (and a vehicle control).
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT stock solution to each well.
-
Formazan (B1609692) Formation: Incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the aldehyde concentration.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.
-
Conclusion and Future Perspectives
The deuteration of aldehydes is a potent and validated strategy in drug development for enhancing metabolic stability and optimizing pharmacokinetic profiles. By leveraging the deuterium kinetic isotope effect, medicinal chemists can effectively "shield" metabolically vulnerable aldehyde moieties from rapid enzymatic oxidation. The quantitative data clearly demonstrate that this approach can lead to significant increases in drug exposure and half-life, which can translate into more convenient dosing regimens and potentially improved safety and efficacy profiles.
While direct comparative data on toxicity reduction for simple aldehydes is still emerging, the mechanistic principle of reducing the formation of toxic metabolites provides a strong rationale for its application. The detailed protocols provided in this guide offer a practical starting point for the synthesis and evaluation of novel deuterated aldehydes.
As our understanding of enzyme kinetics and metabolic pathways deepens, the precision with which we can apply the deuterium switch will continue to improve. The future of this field lies in the strategic, mechanism-based design of deuterated molecules to solve specific drug development challenges, moving beyond a trial-and-error approach to a more predictive science. Deuterated aldehydes will undoubtedly remain a valuable class of building blocks in the construction of safer, more effective medicines.
References
- 1. Deuterium substitution improves therapeutic and metabolic profiles of medicines | EurekAlert! [eurekalert.org]
- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 3. clearsynthdiscovery.com [clearsynthdiscovery.com]
- 4. bioscientia.de [bioscientia.de]
- 5. Deuterium Incorporation Protects Cells from Oxidative Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deuterated Drugs and Biomarkers in the COVID-19 Pandemic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. salamandra.net [salamandra.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Aldehyde-induced DNA-protein crosslinks- DNA damage, repair and mutagenesis [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. scienceopen.com [scienceopen.com]
- 15. researchgate.net [researchgate.net]
- 16. atsdr.cdc.gov [atsdr.cdc.gov]
- 17. Final report on the safety assessment of benzaldehyde [pubmed.ncbi.nlm.nih.gov]
- 18. datasheets.scbt.com [datasheets.scbt.com]
trans,trans-2,4-Decadienal-d4 supplier and purity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an overview of trans,trans-2,4-Decadienal-d4, a deuterated isotopologue of trans,trans-2,4-decadienal. This document compiles available supplier information, purity considerations, and general experimental protocols relevant to its analysis. Due to the limited specific data available for the deuterated form, information on the non-deuterated analogue is included for reference, with clear distinctions made.
Introduction
trans,trans-2,4-Decadienal is a lipid peroxidation product that plays a significant role in the aroma and flavor of various foods. Its deuterated form, this compound, serves as a valuable internal standard for quantitative analysis in mass spectrometry-based studies, such as those investigating food chemistry, toxicology, and metabolomics. The incorporation of deuterium (B1214612) atoms provides a distinct mass shift, facilitating accurate quantification and differentiation from the endogenous, non-deuterated compound.
Supplier and Purity Information
Table 1: Supplier Information for this compound
| Supplier | Product Name | CAS Number | Notes |
| MedchemExpress | This compound | 1335436-29-7 | Certificate of Analysis available upon request. |
For comparison, the purity of the non-deuterated trans,trans-2,4-Decadienal is more widely documented by various suppliers. This information can offer an indication of the expected purity for the deuterated analogue.
Table 2: Purity Information for non-deuterated trans,trans-2,4-Decadienal
| Supplier | Purity Specification |
| Sigma-Aldrich | ≥95% |
| TCI America | >97% (GC) |
| Santa Cruz Biotechnology | ≥95% |
Experimental Protocols
Specific experimental protocols for the synthesis and analysis of this compound are not extensively published. However, general methods for the quality control and analysis of deuterated compounds can be adapted.
Quality Control Workflow
The following diagram illustrates a general workflow for the quality control of a deuterated standard like this compound.
Caption: General Quality Control Workflow for Deuterated Standards.
Determination of Isotopic Purity by Mass Spectrometry
High-resolution mass spectrometry (HRMS) is a primary technique for determining the isotopic purity of deuterated compounds.[1]
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., electrospray ionization - ESI).
-
Data Acquisition: Acquire the full scan mass spectrum in the relevant m/z range.
-
Data Analysis:
-
Identify the monoisotopic peak of the non-deuterated compound (M) and the deuterated compound (M+4).
-
Measure the relative intensities of the isotopic peaks.
-
Calculate the isotopic enrichment by determining the ratio of the M+4 peak area to the sum of all related isotopic peak areas.
-
Purity Assessment by Quantitative NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can be employed to determine the chemical purity of the deuterated standard.[2][3][4][5][6]
Methodology:
-
Standard Selection: Choose a certified internal standard with a known purity that has a resonance signal that does not overlap with the analyte signals.
-
Sample Preparation: Accurately weigh the deuterated compound and the internal standard and dissolve them in a suitable deuterated solvent (e.g., chloroform-d).
-
NMR Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay.
-
Data Processing:
-
Integrate the characteristic signals of both the analyte and the internal standard.
-
Calculate the purity of the analyte based on the integral values, the number of protons contributing to each signal, and the known purity and weight of the internal standard.
-
Signaling Pathways and Logical Relationships
As trans,trans-2,4-Decadienal is a reactive aldehyde and a product of lipid peroxidation, it can interact with various biological molecules and signaling pathways. The following diagram illustrates a simplified pathway of its formation and potential biological interactions.
Caption: Formation and Biological Interactions of trans,trans-2,4-Decadienal.
Conclusion
This compound is a critical tool for researchers requiring accurate quantification of its non-deuterated counterpart. While detailed information on its purity and specific analytical protocols is limited, established methods for the analysis of deuterated compounds provide a robust framework for its quality control and application. Researchers should always request comprehensive documentation from suppliers to ensure the accuracy and reliability of their experimental results.
References
- 1. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. emerypharma.com [emerypharma.com]
- 3. researchgate.net [researchgate.net]
- 4. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 5. ethz.ch [ethz.ch]
- 6. rssl.com [rssl.com]
In-Depth Technical Guide: trans,trans-2,4-Decadienal-d4
CAS Number: 1335436-29-7
This technical guide provides a comprehensive overview of trans,trans-2,4-Decadienal-d4, a deuterated isotopologue of the lipid peroxidation product, trans,trans-2,4-Decadienal (B140250). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, applications, and relevant experimental protocols.
Introduction
trans,trans-2,4-Decadienal (t,t-DDE) is a reactive α,β-unsaturated aldehyde formed during the oxidation of polyunsaturated fatty acids, particularly linoleic acid. It is commonly found in heated cooking oils and various food products. Due to its reactivity, t,t-DDE is of significant interest in toxicological and biomedical research, where it has been shown to induce oxidative stress and apoptosis. This compound is the deuterated form of t,t-DDE, where four hydrogen atoms have been replaced by deuterium (B1214612). This stable isotope-labeled compound is an invaluable tool in analytical chemistry, primarily used as an internal standard for the accurate quantification of t,t-DDE in complex matrices.[1]
Chemical and Physical Properties
The properties of this compound are comparable to its non-deuterated counterpart, with the key difference being its molecular weight due to the presence of deuterium.
| Property | Value |
| CAS Number | 1335436-29-7 |
| Molecular Formula | C₁₀H₁₂D₄O |
| Molecular Weight | 156.28 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Solubility | Insoluble in water; soluble in organic solvents |
Properties of non-deuterated trans,trans-2,4-Decadienal (for reference):
| Property | Value |
| CAS Number | 25152-84-5 |
| Molecular Formula | C₁₀H₁₆O |
| Molecular Weight | 152.24 g/mol |
| Boiling Point | 114-116 °C at 10 mmHg |
| Density | 0.872 g/mL at 20 °C |
| Refractive Index | 1.515 at 20 °C |
Synthesis
The synthesis of trans,trans-2,4-Decadienal is typically achieved through the oxidation of linoleic acid or via multi-step chemical synthesis from smaller precursors. One common synthetic route involves the condensation of 2-octenal (B7820987) with pyridine (B92270) to form 2,4-decadienoic acid, which is then reduced and oxidized to yield the final product. Other methods start from hexanal (B45976) or propargyl alcohol.
The synthesis of this compound would involve the use of deuterated starting materials or reagents in one or more steps of the synthetic pathway. For example, a deuterated reducing agent could be used in the reduction of the corresponding carboxylic acid or ester to introduce deuterium atoms at specific positions.
Applications in Research
The primary application of this compound is as an internal standard in quantitative mass spectrometry-based assays, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1] The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative analysis as it corrects for variations in sample preparation, chromatographic separation, and mass spectrometric detection, thereby improving the accuracy and precision of the measurement.[2][3]
This compound is particularly useful for:
-
Quantifying t,t-DDE in biological samples: Accurately measuring the levels of t,t-DDE in tissues, plasma, and urine to assess exposure and study its role in disease.
-
Food analysis: Determining the concentration of t,t-DDE in cooking oils and processed foods as an indicator of lipid oxidation and food quality.[4]
-
Metabolic studies: Tracing the metabolic fate of t,t-DDE in vivo and in vitro to identify and quantify its metabolites.[5][6]
Biological Significance and Signaling Pathways
trans,trans-2,4-Decadienal is a biologically active molecule that can impact various cellular processes. Its high reactivity allows it to form adducts with proteins and DNA, leading to cellular damage. Research has implicated t,t-DDE in several signaling pathways:
-
Oxidative Stress and Apoptosis: t,t-DDE has been shown to induce the production of reactive oxygen species (ROS), leading to oxidative stress in vascular endothelial cells.[7] This can trigger apoptotic pathways, contributing to endothelial dysfunction.[7]
-
Insulin (B600854) Signaling: Studies have suggested that impaired detoxification of t,t-DDE can lead to altered insulin signaling and gluconeogenesis, potentially contributing to the development of insulin resistance.
-
Inflammation: t,t-DDE can activate inflammatory pathways, further contributing to its toxic effects.
The metabolic fate of t,t-DDE is crucial in mitigating its toxicity. Two primary metabolic pathways have been identified:
-
Oxidation: t,t-DDE can be oxidized to its corresponding carboxylic acid, 2,4-decadienoic acid.[5][6]
-
Glutathione (B108866) Conjugation: t,t-DDE can be conjugated with glutathione (GSH), followed by further metabolism and reduction to form cysteine-conjugated 2,4-decadien-1-ol.[5][6]
The use of this compound as a tracer can help to elucidate the kinetics and relative importance of these metabolic pathways under different physiological and pathological conditions.
Experimental Protocols
Quantification of trans,trans-2,4-Decadienal in Biological Samples using LC-MS/MS with this compound as an Internal Standard
This protocol provides a general framework for the quantitative analysis of t,t-DDE. Specific parameters may need to be optimized depending on the sample matrix and instrumentation.
1. Sample Preparation:
- To a 100 µL aliquot of the biological sample (e.g., plasma, urine, or tissue homogenate), add 10 µL of a known concentration of this compound in a suitable solvent (e.g., methanol).
- Perform protein precipitation by adding 300 µL of ice-cold acetonitrile. Vortex for 1 minute.
- Centrifuge at 13,000 x g for 10 minutes at 4 °C.
- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
- Liquid Chromatography (LC):
- Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A linear gradient from 5% to 95% B over 10 minutes, followed by a 5-minute re-equilibration at initial conditions.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Mass Spectrometry (MS):
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
- trans,trans-2,4-Decadienal: Precursor ion (m/z) -> Product ion (m/z) - Specific transitions need to be determined empirically, but could be based on fragmentation of the protonated molecule [M+H]⁺.
- This compound: Precursor ion (m/z) -> Product ion (m/z) - Transitions will be shifted by +4 Da compared to the non-deuterated analyte.
3. Data Analysis:
- Construct a calibration curve by plotting the ratio of the peak area of the t,t-DDE to the peak area of the this compound against the concentration of t,t-DDE standards.
- Determine the concentration of t,t-DDE in the unknown samples by interpolating their peak area ratios on the calibration curve.
Visualizations
Metabolic Pathways of trans,trans-2,4-Decadienal
Caption: Proposed metabolic pathways of trans,trans-2,4-Decadienal.
Experimental Workflow for Quantification
Caption: Workflow for the quantification of t,t-DDE using a deuterated internal standard.
Conclusion
This compound is an essential tool for researchers studying the role of lipid peroxidation in health and disease. Its use as an internal standard enables accurate and precise quantification of the endogenous and exogenous levels of trans,trans-2,4-Decadienal. This technical guide provides a foundation for understanding and utilizing this valuable research chemical in a variety of scientific applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. nebiolab.com [nebiolab.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Determination of 2,4-decadienal in edible oils using reversed-phase liquid chromatography and its application as an alternative indicator of lipid oxidation [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of trans,trans-2,4-decadienal metabolites in mouse and human cells using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Trans, trans-2,4-decadienal impairs vascular endothelial function by inducing oxidative/nitrative stress and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to trans,trans-2,4-Decadienal-d4: Properties, Synthesis, and Biological Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of trans,trans-2,4-Decadienal-d4, a deuterated isotopologue of the naturally occurring lipid peroxidation product, trans,trans-2,4-Decadienal. This document is intended for researchers in the fields of toxicology, pharmacology, and drug development who are interested in the biological effects of reactive aldehydes and the use of isotopically labeled standards in quantitative analysis.
Physicochemical Properties
trans,trans-2,4-Decadienal is a polyunsaturated fatty aldehyde that is formed during the peroxidation of linoleic acid.[1] It is commonly found in cooking oils and fumes and various food products.[1][2] Its deuterated form, this compound, serves as an excellent internal standard for accurate quantification in biological matrices using mass spectrometry-based methods.[3]
| Property | trans,trans-2,4-Decadienal | This compound |
| Molecular Formula | C₁₀H₁₆O | C₁₀H₁₂D₄O |
| Molecular Weight | 152.23 g/mol [4] | 156.26 g/mol [3] |
| CAS Number | 25152-84-5[1] | 1335436-29-7[3] |
| Appearance | Colorless to Yellow Liquid[5] | Not specified, expected to be similar to the non-deuterated form |
| Boiling Point | 114-116 °C at 10 mmHg[2] | Not specified, expected to be similar to the non-deuterated form |
| Density | 0.872 g/mL at 20 °C[2] | Not specified, expected to be similar to the non-deuterated form |
| Solubility | Insoluble in water[6] | Not specified, expected to be insoluble in water |
Synthesis of this compound
A potential synthetic approach involves the Wittig reaction between a deuterated phosphonium (B103445) ylid and an appropriate α,β-unsaturated aldehyde. The deuterated precursor could be synthesized from a commercially available deuterated alkyl halide.
Proposed Synthesis Workflow:
Caption: Proposed synthetic workflow for this compound.
Biological Activity and Signaling Pathways
trans,trans-2,4-Decadienal is a reactive electrophile that can readily form adducts with cellular macromolecules, leading to a variety of biological effects. It has been shown to induce oxidative stress, cell proliferation, and inflammation.[7]
Induction of Inflammatory Response
trans,trans-2,4-Decadienal has been demonstrated to activate pro-inflammatory signaling pathways, primarily through the activation of c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB).
JNK and NF-κB Signaling Pathway:
Caption: Inflammatory signaling induced by trans,trans-2,4-Decadienal.
Induction of Apoptosis
At higher concentrations or with prolonged exposure, trans,trans-2,4-Decadienal can induce apoptosis (programmed cell death). This process is also mediated, at least in part, by the JNK signaling pathway.
Apoptosis Signaling Pathway:
Caption: Apoptosis signaling induced by trans,trans-2,4-Decadienal.
Experimental Protocols
The following are generalized protocols for studying the effects of trans,trans-2,4-Decadienal in a research setting. It is crucial to optimize these protocols for specific cell lines and experimental conditions.
Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., human bronchial epithelial cells BEAS-2B) in appropriate culture vessels and allow them to adhere overnight.
-
Preparation of Treatment Solution: Prepare a stock solution of trans,trans-2,4-Decadienal in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. A vehicle control (medium with DMSO) should always be included.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing different concentrations of trans,trans-2,4-Decadienal or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) to assess cytotoxicity or for shorter periods (e.g., 15, 30, 60 minutes) to study acute signaling events.
Quantification of trans,trans-2,4-Decadienal using LC-MS/MS with a Deuterated Internal Standard
This protocol outlines a general procedure for the quantification of trans,trans-2,4-Decadienal in biological samples, such as cell lysates or plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.
Experimental Workflow:
Caption: Workflow for LC-MS/MS quantification of trans,trans-2,4-Decadienal.
Methodological Details:
| Parameter | Recommended Conditions |
| Sample Preparation | Protein precipitation with a cold organic solvent (e.g., acetonitrile) followed by centrifugation. The supernatant is then evaporated and reconstituted in the mobile phase. |
| Internal Standard | This compound is added to the sample before extraction to correct for matrix effects and variations in sample processing. |
| Chromatography | A reverse-phase C18 column with a gradient elution using a mobile phase consisting of water and acetonitrile (B52724) with a small percentage of formic acid to improve ionization. |
| Mass Spectrometry | Electrospray ionization (ESI) in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard. |
Note: The specific MRM transitions and other mass spectrometer parameters need to be optimized for the instrument being used.
Conclusion
This compound is an indispensable tool for researchers investigating the biological roles of lipid peroxidation products. Its use as an internal standard allows for accurate and precise quantification, which is essential for understanding the dose-dependent effects of its non-deuterated counterpart on cellular signaling pathways involved in inflammation and apoptosis. This guide provides a foundational understanding of the properties, synthesis, and application of this important research compound.
References
- 1. trans,trans -2,4-Decadienal = 90 , FG 25152-84-5 [sigmaaldrich.com]
- 2. TRANS,TRANS-2,4-DECADIENAL | 2363-88-4 [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 2,4-Decadienal | C10H16O | CID 5283349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. trans,trans-2,4-Decadienal 25152-84-5 | TCI AMERICA [tcichemicals.com]
- 6. TRANS-2-TRANS-4-DECADIENAL [ventos.com]
- 7. academic.oup.com [academic.oup.com]
Stability and Storage of trans,trans-2,4-Decadienal-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the deuterated unsaturated aldehyde, trans,trans-2,4-Decadienal-d4. The information presented herein is synthesized from publicly available data for the non-deuterated analogue and general principles of unsaturated aldehyde chemistry, providing a robust framework for handling and storing this compound to ensure its integrity for research and development applications.
Core Stability Characteristics
trans,trans-2,4-Decadienal is an α,β-unsaturated aldehyde, a class of compounds known for their reactivity. The presence of conjugated double bonds and an aldehyde functional group makes the molecule susceptible to degradation under various environmental conditions. While specific stability data for the deuterated form, this compound, is not extensively published, its stability profile is expected to be largely similar to its non-deuterated counterpart, with potential minor differences due to the kinetic isotope effect.
Key factors influencing the stability of this compound include:
-
Temperature: The compound is known to decompose slowly at room temperature.[1] Elevated temperatures will accelerate degradation processes.
-
Light: Exposure to light can promote photo-oxidation and other degradation reactions.[1]
-
Air (Oxygen): As an unsaturated aldehyde, the compound is sensitive to oxidation from atmospheric oxygen.[2]
-
pH: Non-neutral pH conditions, particularly alkaline environments, can catalyze degradation reactions such as polymerization.[3]
Recommended Storage Conditions
To maintain the purity and integrity of this compound, the following storage conditions are strongly recommended. These are based on information for the non-deuterated form and general best practices for unsaturated aldehydes.
| Parameter | Recommended Condition | Rationale |
| Temperature | Refrigerated (2-8°C) for short-term storage.[4] For long-term storage of stock solutions, -20°C (up to 1 month) or -80°C (up to 6 months) is advisable.[5] | Minimizes the rate of thermal decomposition.[1][3] |
| Atmosphere | Under an inert gas (e.g., nitrogen or argon).[1][2] | Prevents oxidation by atmospheric oxygen.[2] |
| Container | Tightly sealed, amber glass vial or other light-protecting container.[1][4] | Protects from light-induced degradation and prevents evaporation.[1] |
| Purity Check | For material stored longer than 12 months, a quality check is recommended before use.[1] | Ensures the compound meets the required purity specifications for experimental use. |
Potential Degradation Pathways
The primary degradation pathways for this compound are anticipated to be oxidation, polymerization, and in biological or protic solvent systems, reaction with nucleophiles.
Figure 1: Potential degradation pathways for this compound.
In biological systems, two primary metabolic pathways have been proposed for the non-deuterated compound: oxidation to the corresponding carboxylic acid and conjugation with glutathione (GSH) followed by further metabolism.[5] Hazardous decomposition under high heat can lead to the formation of carbon monoxide and carbon dioxide.[2]
Experimental Protocol for Stability Assessment
To quantitatively assess the stability of this compound under specific experimental conditions, a formal stability study is recommended. The following protocol provides a general framework.
Objective: To determine the stability of this compound in a specified matrix (e.g., buffer, formulation) under defined storage conditions (e.g., temperature, light exposure).
Materials:
-
This compound
-
High-purity solvent for stock solution (e.g., acetonitrile (B52724) or DMSO)
-
Matrix of interest (e.g., phosphate-buffered saline, cell culture medium)
-
Analytical instrumentation (e.g., HPLC-UV/MS or GC-MS)
-
Appropriate storage chambers/incubators
Methodology:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable high-purity organic solvent.
-
Sample Preparation:
-
Spike the stock solution into the matrix of interest to achieve the desired final concentration.
-
Prepare multiple, identical aliquots for analysis at various time points.
-
Include control samples (matrix without the analyte).
-
-
Storage: Store the aliquots under the desired experimental conditions (e.g., 4°C, 25°C, 40°C; protected from light or exposed to a controlled light source).
-
Time Points: Withdraw aliquots for analysis at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours, and weekly for longer studies).
-
Analytical Method:
-
HPLC-UV/MS: This is often the preferred method for unsaturated aldehydes. A pre-column derivatization step using an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) may be necessary to enhance UV detection.[6] Mass spectrometry provides additional specificity and sensitivity.
-
GC-MS: This method can also be used, but care must be taken to optimize the inlet temperature to minimize on-column thermal degradation.[3]
-
-
Data Analysis:
-
Quantify the concentration of this compound at each time point relative to the initial (time 0) concentration.
-
Plot the concentration versus time to determine the degradation kinetics and calculate the compound's half-life under the tested conditions.
-
Analyze for the appearance of degradation products to understand the degradation pathway.
-
Figure 2: General workflow for a stability assessment study.
Conclusion
While specific stability data for this compound is limited, the information available for the non-deuterated form and related unsaturated aldehydes provides a strong basis for its proper handling and storage. Adherence to the recommended conditions of refrigerated storage under an inert atmosphere and protection from light is critical to preserving the compound's integrity. For applications requiring a thorough understanding of its stability in a specific formulation or experimental system, a tailored stability study is highly recommended.
References
- 1. TRANS-2-TRANS-4-DECADIENAL [ventos.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. trans,trans-2,4-Decadienal ≥90%, FG | 25152-84-5 [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Characterization of chemical interferences in the determination of unsaturated aldehydes using aromatic hydrazine reagents and liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ubiquitous Aldehyde: A Technical Guide to the Natural Occurrence of trans,trans-2,4-Decadienal
For Researchers, Scientists, and Drug Development Professionals
Abstract
trans,trans-2,4-Decadienal (B140250) is a naturally occurring α,β-unsaturated aldehyde that plays a significant role in the flavor and aroma profiles of a vast array of foods and beverages. It is a key product of the oxidative degradation of polyunsaturated fatty acids, particularly linoleic and arachidonic acids. This technical guide provides a comprehensive overview of the natural occurrence of trans,trans-2,4-decadienal, its biosynthesis, and detailed methodologies for its extraction and quantification. The information is tailored for researchers, scientists, and professionals in drug development who are interested in the biological activities and natural sources of this compound.
Introduction
trans,trans-2,4-Decadienal is a volatile organic compound characterized by a distinctive fatty, chicken-like aroma at high concentrations and a citrusy note at lower concentrations[1][2]. Its widespread presence in nature is primarily attributed to the enzymatic and non-enzymatic oxidation of polyunsaturated fatty acids (PUFAs), a common process in both plants and animals[3][4]. This aldehyde is a significant contributor to the desirable flavor of many fresh and cooked foods, but it can also be an indicator of lipid peroxidation, leading to off-flavors in stored or improperly processed products[3][5][6]. Understanding the natural occurrence and formation of trans,trans-2,4-decadienal is crucial for food science, flavor chemistry, and for researchers investigating the physiological effects of lipid-derived aldehydes.
Natural Occurrence of trans,trans-2,4-Decadienal
trans,trans-2,4-Decadienal has been identified in a diverse range of natural sources, from fruits and vegetables to meat and seafood. Its concentration can vary significantly depending on the organism, its physiological state, and processing conditions.
In Plant-Based Foods and Oils
The compound is frequently reported as a volatile component in numerous plant materials and their derived products. It is a notable constituent of many vegetable oils, especially those rich in linoleic acid, where its concentration can increase during storage and upon heating[6]. For instance, it has been detected in canola, corn, cottonseed, olive, peanut, safflower, soybean, and sunflower oils[6]. The highest concentration in a plant-based food has been reported in the oil of tangerine peel, reaching up to 500 ppm[3][4].
In Animal Products
In the animal kingdom, trans,trans-2,4-decadienal is a well-known aroma compound in cooked meats, such as roasted chicken and beef, contributing to their characteristic savory notes[7]. It is also found in fish and fish oils as a result of lipid oxidation[3]. The concentration in uncured pork has been measured at 0.69 ± 0.16 mg/kg, while it was not detected in cured pork, highlighting the impact of processing on its formation[4]. It is also a flavor volatile in heated or cooked butter oil and can be associated with off-flavors in stored butter[3][4].
In Other Organisms
Beyond the realm of food, trans,trans-2,4-decadienal has been identified in other natural contexts. For example, it is known to be used as a natural insect repellent[8]. Some microorganisms are also capable of producing this aldehyde.
Quantitative Data on Natural Occurrence
The following table summarizes the reported concentrations of trans,trans-2,4-decadienal in various natural sources. It is important to note that these values can be influenced by factors such as the specific cultivar, ripeness, processing methods, and analytical techniques used.
| Source | Concentration Range | Reference |
| Vegetable Oils | ||
| Sunflower Oil (frying) | 0.3–119.7 mg/kg | [9] |
| Cottonseed Oil (frying) | 13.3–92.7 mg/kg | [9] |
| Palm Oil (frying) | 4.1–44.9 mg/kg | [9] |
| Vegetable Cooking Fats | 2.0–11.3 mg/kg | [9] |
| Canola Oil (stored) | > 17 ppm after 16 weeks | [6] |
| Fruits | ||
| Tangerine Peel Oil | up to 500 ppm | [3][4] |
| Meat Products | ||
| Uncured Pork | 0.69 ± 0.16 mg/kg | [4] |
| Fried Foods | ||
| Potato Chips (fried in oxidized oil) | up to 29 mg/kg | [10] |
Biosynthesis of trans,trans-2,4-Decadienal
The primary pathway for the biosynthesis of trans,trans-2,4-decadienal in biological systems is the lipoxygenase (LOX) pathway, which involves the enzymatic oxidation of polyunsaturated fatty acids.
The Lipoxygenase (LOX) Pathway
This pathway is initiated by the action of lipases, which release free fatty acids, such as linoleic acid (a C18:2 fatty acid), from glycerolipids. Subsequently, lipoxygenase, a non-heme iron-containing dioxygenase, catalyzes the insertion of molecular oxygen into the fatty acid backbone, forming a hydroperoxide intermediate. In the case of linoleic acid, both 9-hydroperoxy- and 13-hydroperoxy-octadecadienoic acid can be formed.
These hydroperoxides are then cleaved by the enzyme hydroperoxide lyase (HPL), a cytochrome P450 enzyme, to yield shorter-chain aldehydes and oxo-acids[3][11][12]. The formation of trans,trans-2,4-decadienal specifically arises from the cleavage of 9-hydroperoxylinoleic acid[3].
Experimental Protocols for Analysis
The analysis of trans,trans-2,4-decadienal in natural matrices typically involves extraction of the volatile compounds followed by chromatographic separation and detection.
Extraction of Volatiles
5.1.1. Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a widely used, solvent-free technique for the extraction of volatile and semi-volatile compounds from various matrices.
-
Materials:
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Headspace vials (e.g., 15-20 mL) with septa
-
Heating and agitation unit (e.g., water bath with magnetic stirrer)
-
Gas chromatograph-mass spectrometer (GC-MS)
-
-
Procedure:
-
Place a known amount of the homogenized sample (e.g., 1-5 g) into a headspace vial.
-
If the sample is solid, it may be necessary to add a small amount of a salt solution (e.g., NaCl) to improve the release of volatiles.
-
Seal the vial and place it in the heating unit at a controlled temperature (e.g., 40-60 °C) for a defined equilibration time (e.g., 15-30 minutes) with constant agitation.
-
Expose the SPME fiber to the headspace of the vial for a specific extraction time (e.g., 30-60 minutes) while maintaining the temperature and agitation.
-
Retract the fiber and immediately introduce it into the hot injection port of the GC for thermal desorption of the analytes.
-
5.1.2. Solvent Extraction
For fatty matrices like oils, a liquid-liquid extraction may be more suitable.
-
Materials:
-
Organic solvents (e.g., acetonitrile, hexane, methanol)
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
-
-
Procedure:
-
Weigh a known amount of the oil sample into a centrifuge tube.
-
Add a specific volume of the extraction solvent (e.g., 2 mL of acetonitrile).
-
Vortex the mixture vigorously for a few minutes to ensure thorough mixing.
-
Centrifuge the sample to separate the solvent layer from the oil.
-
Carefully collect the solvent extract. Repeat the extraction process two more times and combine the extracts.
-
The combined extract can be concentrated under a stream of nitrogen or using a rotary evaporator before analysis.
-
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the most common analytical technique for the identification and quantification of trans,trans-2,4-decadienal.
-
Typical GC-MS Parameters:
-
Column: A polar capillary column (e.g., DB-WAX or FFAP) is often used for the separation of volatile compounds.
-
Injector Temperature: Typically set between 240-260 °C for efficient desorption from the SPME fiber or volatilization of the liquid extract.
-
Oven Temperature Program: A temperature gradient is used to separate the compounds. A typical program might start at 40 °C, hold for a few minutes, then ramp up to around 240 °C.
-
Carrier Gas: Helium is commonly used as the carrier gas.
-
MS Detector: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification to enhance sensitivity and selectivity. The mass spectrum of trans,trans-2,4-decadienal shows characteristic fragment ions that can be used for its identification.
-
Conclusion
trans,trans-2,4-Decadienal is a pervasive volatile compound in the natural world, significantly impacting the sensory qualities of many foods. Its formation through the lipoxygenase pathway from common polyunsaturated fatty acids underscores its widespread occurrence. For researchers in food science, flavor chemistry, and drug development, a thorough understanding of its natural distribution and the analytical methods for its quantification is essential. The information and protocols provided in this guide offer a solid foundation for further investigation into the roles and implications of this important aldehyde.
References
- 1. Evidence for a modified pathway of linoleate degradation. Metabolism of 2,4-decadienoyl coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,4-decadienal, 2363-88-4 [thegoodscentscompany.com]
- 3. The lipoxygenase metabolic pathway in plants: potential for industrial production of natural green leaf volatiles | Université de Liège [popups.uliege.be]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. chemimpex.com [chemimpex.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Formation of lipid-derived volatile products through lipoxygenase (LOX)- and hydroperoxide lyase (HPL)- mediated pathway in oat, barley and soy bean - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of trans,trans-2,4-Decadienal using trans,trans-2,4-Decadienal-d4 as an Internal Standard by LC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans,trans-2,4-Decadienal (B140250) is a reactive aldehyde formed during the lipid peroxidation of polyunsaturated fatty acids. It is commonly found in cooked foods, particularly those rich in linoleic acid, and is associated with various pathological conditions due to its cytotoxic and genotoxic effects. Accurate quantification of this aldehyde in complex biological and food matrices is crucial for food safety assessment, environmental monitoring, and in the study of oxidative stress-related diseases.
This document provides detailed application notes and protocols for the sensitive and accurate quantification of trans,trans-2,4-decadienal using a stable isotope-labeled internal standard, trans,trans-2,4-decadienal-d4 (B1160153), coupled with Liquid Chromatography-Mass Spectrometry (LC-MS). The use of a deuterated internal standard is the gold standard for quantitative mass spectrometry as it effectively compensates for variations in sample preparation, chromatographic separation, and ionization efficiency, thereby minimizing matrix effects and improving the accuracy and precision of the results.[1][2]
Principle of the Method
The analytical method involves the extraction of trans,trans-2,4-decadienal from the sample matrix, followed by derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH). Derivatization is a critical step for aldehydes as it improves their chromatographic retention and ionization efficiency in LC-MS analysis. The stable isotope-labeled internal standard, this compound, is added at the beginning of the sample preparation process to mimic the behavior of the analyte throughout the entire analytical procedure. The resulting DNPH-derivatized analytes are then separated by reverse-phase liquid chromatography and detected by tandem mass spectrometry (MS/MS) using the Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by calculating the ratio of the peak area of the analyte to that of the internal standard.
Experimental Protocols
Materials and Reagents
-
trans,trans-2,4-Decadienal (analytical standard)
-
This compound (internal standard)
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Hydrochloric acid (analytical grade)
-
Nitrogen gas, high purity
-
Solid Phase Extraction (SPE) cartridges (C18, if required for sample cleanup)
Instrumentation
-
Liquid Chromatograph (LC) system capable of binary gradient elution
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
Preparation of Solutions
-
Stock Solution of trans,trans-2,4-Decadienal (1 mg/mL): Accurately weigh 10 mg of trans,trans-2,4-decadienal and dissolve it in 10 mL of acetonitrile.
-
Stock Solution of this compound (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions of trans,trans-2,4-decadienal by serial dilution of the stock solution with acetonitrile to cover the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).
-
Internal Standard Spiking Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.
-
DNPH Derivatization Reagent (3 mg/mL): Dissolve 30 mg of DNPH in 10 mL of acetonitrile containing 1% (v/v) hydrochloric acid. This solution should be freshly prepared.
Sample Preparation (Example for Edible Oil)
-
Sample Extraction:
-
Weigh 1.0 g of the oil sample into a 15 mL centrifuge tube.
-
Add 10 µL of the internal standard spiking solution (this compound, 100 ng/mL).
-
Add 2 mL of acetonitrile.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Carefully collect the acetonitrile (upper) layer.
-
Repeat the extraction step two more times with 2 mL of acetonitrile each time.
-
Combine the acetonitrile extracts.
-
-
Derivatization:
-
To the combined extract, add 1 mL of the DNPH derivatization reagent.
-
Incubate the mixture in a water bath at 40°C for 30 minutes.[1]
-
After incubation, evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of acetonitrile/water (50:50, v/v).
-
Filter the solution through a 0.22 µm syringe filter into an LC vial.
-
LC-MS/MS Analysis
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution:
-
0-1 min: 50% B
-
1-8 min: 50-95% B
-
8-10 min: 95% B
-
10.1-12 min: 50% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| trans,trans-2,4-Decadienal-DNPH | 331.1 | 163.0 | 25 |
| This compound-DNPH | 335.1 | 167.0 | 25 |
(Note: The exact m/z values and collision energies may require optimization on the specific instrument used.)
Data Presentation
The following tables summarize the expected quantitative performance of the method based on available literature.
Table 1: Method Validation Parameters for trans,trans-2,4-Decadienal Quantification
| Parameter | Result | Reference |
| Linearity (R²) | > 0.99 | [1] |
| Limit of Detection (LOD) | 15 nmol/L | [1] |
| Limit of Quantification (LOQ) | 50 nmol/L | [1] |
| Recovery | 85-110% | [1] |
| Intra-day Precision (%RSD) | < 15% | General expectation |
| Inter-day Precision (%RSD) | < 15% | General expectation |
Table 2: Typical Concentration Ranges of trans,trans-2,4-Decadienal in Edible Oils
| Oil Type | Concentration Range (mg/kg) | Reference |
| Sunflower Oil | 0.3 - 119.7 | |
| Cottonseed Oil | 13.3 - 92.7 | |
| Palm Oil | 4.1 - 44.9 |
Mandatory Visualizations
Caption: Experimental workflow for the quantification of trans,trans-2,4-Decadienal.
Caption: Logical relationship demonstrating the role of the internal standard.
References
Application Notes and Protocols for the Quantitative Analysis of Lipid Peroxidation using trans,trans-2,4-Decadienal-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid peroxidation is a critical process implicated in a wide range of physiological and pathological conditions, including inflammation, neurodegenerative diseases, and cardiovascular disorders. The oxidative degradation of polyunsaturated fatty acids (PUFAs) results in the formation of reactive aldehydes, which can serve as biomarkers of oxidative stress. Among these, trans,trans-2,4-decadienal (B140250) (t,t-DDE) is a specific and sensitive marker for the peroxidation of ω-6 PUFAs such as linoleic and arachidonic acid.[1] Accurate quantification of t,t-DDE in biological matrices is crucial for understanding the role of lipid peroxidation in disease pathogenesis and for the development of novel therapeutic interventions.
This document provides detailed application notes and experimental protocols for the quantitative analysis of t,t-DDE using a stable isotope-labeled internal standard, trans,trans-2,4-decadienal-d4 (B1160153) (t,t-DDE-d4). The use of a deuterated internal standard is the gold standard for quantitative mass spectrometry, as it corrects for variations in sample preparation, extraction efficiency, and instrument response, thereby ensuring high accuracy and precision.[2] We present methodologies for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), two of the most powerful analytical techniques for this purpose.
Signaling Pathway of t,t-DDE-Induced Inflammation
trans,trans-2,4-Decadienal has been shown to exert pro-inflammatory effects by activating key signaling pathways involved in the cellular stress response.[1] Evidence suggests that t,t-DDE can act as a ligand for Toll-like receptor 4 (TLR4), a pattern recognition receptor of the innate immune system.[3] Activation of TLR4 initiates a downstream signaling cascade that leads to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB) and the c-Jun N-terminal kinase (JNK) pathway, culminating in the production of pro-inflammatory cytokines.[3][4]
The TLR4 signaling pathway is bifurcated, utilizing two distinct adaptor proteins: Myeloid differentiation primary response 88 (MyD88) and TIR-domain-containing adapter-inducing interferon-β (TRIF).[5][6][7] The MyD88-dependent pathway leads to the rapid activation of NF-κB, while the TRIF-dependent pathway can also contribute to NF-κB activation and is crucial for the induction of type I interferons.[5][6][7] The activation of both JNK and NF-κB by t,t-DDE underscores its role as a significant mediator of inflammation in the context of lipid peroxidation.
Caption: Signaling pathway of t,t-DDE-induced inflammation.
Quantitative Data Presentation
The following tables summarize quantitative data for t,t-DDE and other relevant lipid peroxidation markers in various biological matrices. It is important to note that the concentrations of these aldehydes can vary significantly depending on the biological sample, the pathological condition, and the analytical method employed.
| Analyte | Matrix | Concentration Range | Reference |
| trans,trans-2,4-Decadienal | Mouse Tissue (exposed to cooking oil fume) | 14.8 - 33.8 µg/g | [6] |
| 4-Hydroxy-2-nonenal (4-HNE) | Human Plasma | 0.1 - 5 µM | [8] |
| Malondialdehyde (MDA) | Human Plasma | 0.1 - 5 µM | [8] |
| trans-4-Hydroxy-2-nonenal (4-HNE) | Mouse Adipose Tissue | ~300–500 ng/g | [9] |
| trans-4-Oxo-2-nonenal (4-ONE) | Mouse Adipose Tissue | ~300–500 ng/g | [9] |
| Malondialdehyde (MDA) | Mouse Adipose Tissue | ~20 ng/g | [9] |
Experimental Protocols
Protocol 1: Quantitative Analysis of t,t-DDE in Human Plasma by GC-MS
This protocol is based on the established method for aldehyde analysis using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) derivatization followed by GC-MS analysis.[5][10][11]
1. Materials and Reagents
-
trans,trans-2,4-Decadienal (t,t-DDE) standard
-
This compound (t,t-DDE-d4) internal standard
-
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Hexane (B92381) (GC grade)
-
Ethyl acetate (B1210297) (GC grade)
-
Sodium sulfate (B86663) (anhydrous)
-
Human plasma (collected with EDTA)
2. Sample Preparation and Derivatization
-
To 100 µL of human plasma in a glass vial, add 10 µL of t,t-DDE-d4 internal standard solution (concentration to be optimized based on expected analyte levels).
-
Add 500 µL of 10 mg/mL PFBHA in water.
-
Vortex the mixture for 1 minute and incubate at 60°C for 60 minutes to form the PFB-oxime derivative.
-
After cooling to room temperature, extract the derivative with 2 x 1 mL of hexane.
-
Combine the hexane extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
To the dried residue, add 50 µL of BSTFA with 1% TMCS and 50 µL of ethyl acetate.
-
Incubate at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) ether.
-
The sample is now ready for GC-MS analysis.
3. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977B or equivalent
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Injection Volume: 1 µL (splitless mode)
-
Inlet Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 min
-
Ramp 1: 10°C/min to 200°C
-
Ramp 2: 20°C/min to 300°C, hold for 5 min
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Ionization Mode: Negative Chemical Ionization (NCI) with methane (B114726) as reagent gas
-
Ion Source Temperature: 150°C
-
Quadrupole Temperature: 150°C
-
Detection Mode: Selected Ion Monitoring (SIM)
-
Monitor the characteristic ions for the PFB-oxime-TMS derivatives of t,t-DDE and t,t-DDE-d4.
-
4. Quantification
-
Construct a calibration curve by plotting the ratio of the peak area of t,t-DDE to the peak area of t,t-DDE-d4 against the concentration of t,t-DDE standards.
-
Determine the concentration of t,t-DDE in the plasma samples from the calibration curve.
Caption: GC-MS workflow for t,t-DDE quantification.
Protocol 2: Quantitative Analysis of t,t-DDE in Human Plasma by LC-MS/MS
This protocol is adapted from established methods for aldehyde quantification using 2,4-dinitrophenylhydrazine (B122626) (DNPH) derivatization followed by LC-MS/MS analysis.[12][13][14][15]
1. Materials and Reagents
-
trans,trans-2,4-Decadienal (t,t-DDE) standard
-
This compound (t,t-DDE-d4) internal standard
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (collected with EDTA)
2. Sample Preparation and Derivatization
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of t,t-DDE-d4 internal standard solution.
-
Precipitate proteins by adding 300 µL of cold acetonitrile. Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Add 50 µL of 1 mg/mL DNPH in acetonitrile (with 0.1% formic acid).
-
Incubate at 40°C for 30 minutes to form the DNPH-hydrazone derivative.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of 50:50 (v/v) acetonitrile/water with 0.1% formic acid.
-
The sample is now ready for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
Liquid Chromatograph: Agilent 1290 Infinity II or equivalent
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole or equivalent
-
Column: Zorbax Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 30% B
-
1-5 min: 30-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-30% B
-
6.1-8 min: 30% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Optimize and monitor the specific precursor-to-product ion transitions for the DNPH derivatives of t,t-DDE and t,t-DDE-d4.
-
4. Quantification
-
Construct a calibration curve by plotting the ratio of the peak area of t,t-DDE-DNPH to the peak area of t,t-DDE-d4-DNPH against the concentration of t,t-DDE standards.
-
Determine the concentration of t,t-DDE in the plasma samples from the calibration curve.
Caption: LC-MS/MS workflow for t,t-DDE quantification.
Conclusion
The protocols detailed in this document provide robust and reliable methods for the quantitative analysis of trans,trans-2,4-decadienal, a key biomarker of lipid peroxidation, in biological samples. The use of this compound as an internal standard ensures the accuracy and precision required for demanding research and drug development applications. By employing these methodologies, researchers can gain valuable insights into the role of lipid peroxidation in various disease states and accelerate the discovery of novel therapeutic strategies targeting oxidative stress.
References
- 1. Identification of trans,trans-2,4-decadienal metabolites in mouse and human cells using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. trans, trans-2,4-decadienal, a lipid peroxidation product, induces inflammatory responses via Hsp90- or 14-3-3ζ-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trans, trans-2,4-decadienal impairs vascular endothelial function by inducing oxidative/nitrative stress and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of adaptor TRIF in the MyD88-independent toll-like receptor signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of Adaptor TRIF in the MyD88-Independent Toll-Like Receptor Signaling Pathway | Semantic Scholar [semanticscholar.org]
- 7. Distinct single-cell signaling characteristics are conferred by the MyD88 and TRIF pathways during TLR4 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. High Fat Diet Induces Changes in Adipose Tissue trans-4-Oxo-2-Nonenal and trans-4-Hydroxy-2-Nonenal Levels in a Depot-Specific Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids [mdpi.com]
- 11. Determination of aldehydes and other lipid peroxidation products in biological samples by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. lcms.cz [lcms.cz]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for trans,trans-2,4-Decadienal-d4 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans,trans-2,4-Decadienal (B140250) (tt-DDE) is a reactive α,β-unsaturated aldehyde that is a byproduct of lipid peroxidation of polyunsaturated fatty acids.[1][2][3][4] It is commonly found in heated cooking oils and various food products.[2][3][5] In a research context, tt-DDE is investigated for its roles in cellular processes such as oxidative stress, inflammation, and apoptosis.[1][5][6][7] The deuterated form, trans,trans-2,4-Decadienal-d4, serves as a valuable tool for tracer studies, metabolic fate analysis, and for distinguishing between endogenous and exogenously supplied tt-DDE in mass spectrometry-based analyses. This document provides detailed protocols and application notes for the use of this compound in cell culture experiments.
Physicochemical Properties and Storage
| Property | Value |
| Chemical Formula | C₁₀H₁₂D₄O |
| Appearance | Pale yellow to yellow/orange liquid |
| Odor | Fatty, citrus-like |
| Boiling Point | 114-116 °C at 10 mmHg |
| Density | Approximately 0.872 g/mL at 20 °C |
| Solubility | Insoluble in water; soluble in organic solvents like DMSO and ethanol. |
| Storage | Store at 2-8°C, protected from light and air. Purge with nitrogen for long-term storage. |
Note: Properties are based on the non-deuterated form and are expected to be very similar for the d4 variant.
Mechanism of Action and Cellular Effects
trans,trans-2,4-Decadienal is known to exert a range of biological effects, primarily stemming from its electrophilic nature, which allows it to react with cellular nucleophiles like proteins and DNA.[2] Key cellular effects include:
-
Induction of Oxidative and Endoplasmic Reticulum (ER) Stress: tt-DDE treatment can lead to an increase in reactive oxygen species (ROS) production and activate ER stress pathways, as evidenced by the upregulation of proteins like Bip, pIRE1, and CHOP.[5]
-
Inflammatory Response: It can induce pro-inflammatory responses, including the increased expression of cytokines such as IL-1β, IL-6, and IFN-γ.[1] This is often mediated through the activation of signaling pathways like JNK and NF-κB.[1]
-
Apoptosis: At higher concentrations or with prolonged exposure, tt-DDE can induce apoptosis (programmed cell death).[5][7] This can be mediated by the JNK signaling pathway.[7]
-
Mitochondrial Dysfunction: tt-DDE has been shown to induce mitochondrial swelling, loss of mitochondrial membrane potential, and an increase in mitochondrial oxygen consumption.[8]
Experimental Protocols
Preparation of Stock Solution
Caution: trans,trans-2,4-Decadienal is a reactive aldehyde and should be handled in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvent Selection: Due to its poor water solubility, a stock solution of this compound should be prepared in a cell culture-grade organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.
-
Stock Concentration: Prepare a high-concentration stock solution, for example, 10 mM or 100 mM. This allows for minimal solvent addition to the cell culture medium, typically not exceeding 0.1% (v/v) to avoid solvent-induced cytotoxicity.
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Aseptically, in a laminar flow hood, dissolve the required amount of the compound in the chosen solvent to achieve the desired stock concentration.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
Cell Culture Treatment Protocol
This protocol provides a general guideline. The optimal conditions, including cell type, seeding density, concentration of this compound, and incubation time, should be determined empirically for each experimental system.
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well, 24-well, or 96-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and recover overnight.
-
Preparation of Working Solution:
-
Thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution in pre-warmed complete cell culture medium to the desired final working concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration. Based on studies with the non-deuterated form, concentrations can range from 0.1 µM to 20 µM.[2]
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add the medium containing the desired concentration of this compound to the cells.
-
Include a vehicle control group treated with the same concentration of the solvent (e.g., DMSO) used to prepare the stock solution.
-
-
Incubation: Incubate the cells for the desired period (e.g., 15 minutes for signaling pathway activation, or 24-48 hours for cytotoxicity or gene expression studies).[1][2]
-
Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as:
-
Cell Viability Assays: (e.g., MTT, WST-1, or trypan blue exclusion) to assess cytotoxicity.[2]
-
Western Blotting: To analyze the activation of signaling pathways (e.g., phosphorylation of JNK, degradation of IκBα).[1]
-
qRT-PCR: To measure the gene expression of inflammatory cytokines or stress markers.[1]
-
ELISA: To quantify the secretion of cytokines into the culture medium.[1]
-
Flow Cytometry: To analyze apoptosis (e.g., Annexin V/PI staining).[5]
-
Mass Spectrometry: To trace the metabolic fate of the deuterated compound.
-
Data Presentation
The following table summarizes quantitative data from studies using the non-deuterated trans,trans-2,4-Decadienal, which can serve as a starting point for designing experiments with the d4-labeled compound.
| Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| RAW 264.7 (mouse macrophage) | 1 µM | 24 h | Increased gene expression of pro-inflammatory cytokines (Il-1β, Il-6, Ifn-γ). | [1] |
| RAW 264.7 (mouse macrophage) | 1 µM | 15-30 min | Increased phosphorylation of JNK and degradation of IκBα. | [1] |
| BEAS-2B (human bronchial epithelial) | 0.1 - 5 µM | 48 h | Increased cell proliferation and release of TNF-α and IL-1β. | [2] |
| BEAS-2B (human bronchial epithelial) | > 10 µM | 48 h | Sharp decline in cell viability. | [2] |
| HUVECs (human umbilical vein endothelial) | 5, 10, 15 µM | 24 h | Reduced cell viability (IC50 = 15.37 µM). Increased phosphorylation of JNK and p38. | [7] |
| HCE (human corneal epithelial) | Time and dose-dependent | - | Decreased cell viability, altered morphology, increased apoptosis, increased ROS production. | [5] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for cell culture studies.
Signaling Pathways Affected by trans,trans-2,4-Decadienal
Caption: Signaling pathways modulated by tt-DDE.
References
- 1. trans, trans-2,4-decadienal, a lipid peroxidation product, induces inflammatory responses via Hsp90- or 14-3-3ζ-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. TRANS,TRANS-2,4-DECADIENAL | 2363-88-4 [chemicalbook.com]
- 4. 2,4-Decadienal | C10H16O | CID 5283349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Trans, trans-2,4-decadienal (tt-DDE), a composition of cooking oil fumes, induces oxidative stress and endoplasmic reticulum stress in human corneal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. trans,trans-2,4-decadienal: cytotoxicity and effect on glutathione level in human erythroleukemia (HEL) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trans, trans-2,4-decadienal impairs vascular endothelial function by inducing oxidative/nitrative stress and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. trans,trans-2,4-decadienal induces mitochondrial dysfunction and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of trans,trans-2,4-Decadienal-d4 in Food Science Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
trans,trans-2,4-Decadienal (B140250) is a key aliphatic aldehyde formed during the deep-frying of foods containing polyunsaturated fatty acids, particularly linoleic acid. It is a significant contributor to the desirable "fried" aroma and flavor profile of many cooked foods. However, as a reactive α,β-unsaturated aldehyde, it is also a product of lipid peroxidation and has been studied for its potential cytotoxic and genotoxic effects. Accurate quantification of trans,trans-2,4-decadienal in food products is therefore crucial for both quality control and food safety assessment.
trans,trans-2,4-Decadienal-d4 (B1160153) is the deuterated form of trans,trans-2,4-decadienal. In food science research, its primary application is as an internal standard in stable isotope dilution assays (SIDA) for the precise and accurate quantification of its non-deuterated counterpart in complex food matrices. The use of a deuterated internal standard is the gold standard in quantitative mass spectrometry as it closely mimics the analyte's behavior during sample extraction, derivatization, and chromatographic analysis, thereby correcting for matrix effects and procedural losses. This leads to highly reliable and reproducible results.
Core Applications in Food Science
The primary application of this compound is as an internal standard for the quantification of trans,trans-2,4-decadienal in various food products, especially those subjected to high-temperature processing. This allows researchers to:
-
Assess Lipid Oxidation: Track the formation of trans,trans-2,4-decadienal as an indicator of lipid degradation in frying oils and fried foods.
-
Food Quality Control: Monitor the concentration of this key aroma compound to ensure consistent flavor profiles.
-
Food Safety and Toxicology: Quantify the levels of a potentially toxic lipid peroxidation product in the human diet.
-
Process Optimization: Evaluate the impact of different cooking methods, oil types, and storage conditions on the formation of trans,trans-2,4-decadienal.
-
Metabolism Studies: Investigate the metabolic fate of trans,trans-2,4-decadienal in biological systems.[1][2][3]
Data Presentation
The following tables summarize typical concentrations of trans,trans-2,4-decadienal found in various food-related samples, as determined by chromatographic methods. The use of this compound as an internal standard in similar studies would enhance the accuracy of such measurements.
Table 1: Concentration of trans,trans-2,4-Decadienal in Frying Oils
| Oil Type | Concentration Range (mg/kg) | Frying Conditions |
| Sunflower Oil | 0.3 - 119.7 | Restaurant deep-frying |
| Cottonseed Oil | 13.3 - 92.7 | Restaurant deep-frying |
| Palm Oil | 4.1 - 44.9 | Restaurant deep-frying |
| Vegetable Cooking Fats | 2.0 - 11.3 | Restaurant deep-frying |
Data adapted from studies on restaurant frying oils.[4]
Table 2: Concentration of trans,trans-2,4-Decadienal in Fried Potatoes
| Oil Type Used for Frying | Frying Method | Concentration in Potatoes (mg/kg) |
| Sunflower Oil | Deep-frying | Highest concentration observed |
| Olive Oil | Deep-frying | Lowest concentration observed |
| Various Oils | Pan-frying | Peak concentration at 3rd-4th frying session |
This table illustrates the relative concentrations based on the oil used and frying method.
Experimental Protocols
Protocol 1: Quantification of trans,trans-2,4-Decadienal in Frying Oil using Stable Isotope Dilution Assay and GC-MS
This protocol describes the quantification of trans,trans-2,4-decadienal in used frying oil, employing this compound as an internal standard.
1. Materials and Reagents:
-
trans,trans-2,4-Decadienal standard
-
This compound internal standard solution (e.g., 10 µg/mL in methanol)
-
Hexane (B92381) (HPLC grade)
-
Methanol (HPLC grade)
-
Anhydrous sodium sulfate
-
Solid-Phase Microextraction (SPME) fibers (e.g., DVB/CAR/PDMS)
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) derivatizing agent
-
GC vials (20 mL) with magnetic stir bars
2. Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
SPME autosampler
-
Vortex mixer
-
Centrifuge
3. Sample Preparation and Extraction:
-
Weigh 1.0 g of the frying oil sample into a 20 mL GC vial.
-
Spike the sample with a known amount of the this compound internal standard solution (e.g., 100 µL of a 10 µg/mL solution).
-
Add 5 mL of hexane to the vial, cap tightly, and vortex for 2 minutes to dissolve the oil.
-
The sample is now ready for SPME-based extraction and derivatization.
4. SPME and On-Fiber Derivatization:
-
Add a magnetic stir bar to the vial containing the sample solution.
-
Place the vial in the SPME autosampler tray.
-
The PFBHA derivatizing agent should be loaded onto the SPME fiber prior to extraction, following the instrument's protocol.
-
The autosampler will introduce the PFBHA-loaded SPME fiber into the headspace of the sealed vial.
-
Incubate the vial at a controlled temperature (e.g., 60°C) with agitation for a set time (e.g., 30 minutes) to allow for the extraction and derivatization of the volatile aldehydes.
5. GC-MS Analysis:
-
After extraction, the SPME fiber is automatically injected into the hot GC inlet for thermal desorption of the derivatized analytes.
-
GC Conditions (Example):
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Inlet Temperature: 250°C (splitless mode)
-
Oven Program: 50°C for 2 min, ramp to 120°C at 30°C/min, then ramp to 200°C at 10°C/min and hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
MS Transfer Line Temperature: 250°C
-
Ion Source Temperature: 230°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Monitor characteristic ions for the PFBHA-oxime derivative of trans,trans-2,4-decadienal.
-
Monitor characteristic ions for the PFBHA-oxime derivative of this compound.
-
-
6. Quantification:
-
Prepare a calibration curve using standards of trans,trans-2,4-decadienal at various concentrations, each spiked with the same amount of the this compound internal standard.
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for each standard and sample.
-
Plot the peak area ratio against the concentration of the standards to generate a calibration curve.
-
Determine the concentration of trans,trans-2,4-decadienal in the unknown sample by interpolating its peak area ratio on the calibration curve.
Visualizations
Caption: Formation of trans,trans-2,4-Decadienal from Linoleic Acid.
Caption: Analytical Workflow for Quantification.
Caption: Factors Influencing trans,trans-2,4-Decadienal Concentration.
References
Measuring Oxidative Stress with Precision: A Guide to Using Deuterated Standards
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in a wide range of diseases, including cancer, neurodegenerative disorders, and cardiovascular disease.[1][2] Accurate measurement of oxidative stress biomarkers is crucial for understanding disease mechanisms, identifying potential therapeutic targets, and monitoring treatment efficacy. The use of stable isotope-labeled internal standards, particularly deuterated standards, in conjunction with mass spectrometry-based methods, has become the gold standard for the precise and accurate quantification of these biomarkers.[3][4][5]
This document provides detailed application notes and protocols for the measurement of key oxidative stress biomarkers using deuterated standards. It is intended for researchers, scientists, and drug development professionals seeking to implement robust and reliable methods for assessing oxidative stress.
The Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to a sample.[6] Deuterated standards, where one or more hydrogen atoms are replaced by deuterium, are ideal internal standards because they are chemically identical to the analyte of interest but have a different mass.[3] This allows them to be distinguished by a mass spectrometer.
By measuring the ratio of the endogenous (unlabeled) analyte to the deuterated internal standard, it is possible to accurately calculate the concentration of the analyte in the original sample. This method effectively corrects for variations in sample preparation, chromatographic separation, and instrument response, leading to highly accurate and precise measurements.[3][5]
Featured Biomarkers and Deuterated Standards
This guide focuses on the analysis of three well-established biomarkers of oxidative stress:
-
8-hydroxy-2'-deoxyguanosine (8-OHdG): A marker of oxidative DNA damage.[6][7][8]
-
8-iso-Prostaglandin F2α (8-iso-PGF2α): A marker of lipid peroxidation.[9][10][11]
-
Malondialdehyde (MDA): A marker of lipid peroxidation.[12]
The corresponding deuterated internal standards are:
-
Malondialdehyde-d₂ (MDA-d₂) for MDA analysis.[12]
Experimental Workflow Overview
The general workflow for the analysis of oxidative stress biomarkers using deuterated standards and mass spectrometry is as follows:
Caption: General experimental workflow for biomarker quantification.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of 8-OHdG, 8-iso-PGF2α, and MDA using deuterated standards with mass spectrometry.
Table 1: Quantitative Parameters for 8-OHdG Analysis
| Parameter | Method | Matrix | Linear Range | Limit of Quantification (LOQ) | Reference |
| 8-OHdG | LC-MS/MS | Urine | 2.5 - 200 nM | >2.5 nM (2.5 pmol/ml) | [7][8] |
| GC-MS | Urine | 2.5 - 200 nM | >2.5 nM (2.5 pmol/ml) | [7][8] | |
| LC-IDMS-SIM | DNA | Detects ~5 lesions/10⁶ bases | ~2 µg DNA | [6] |
Table 2: Quantitative Parameters for 8-iso-PGF2α Analysis
| Parameter | Method | Matrix | Linear Range | Limit of Quantification (LOQ) | Reference |
| 8-iso-PGF2α | UPLC-MS/MS | Urine | 0.025 - 20 ng/mL | Not specified | [10] |
| LC-MS/MS | Urine | 50 pg/mL - 10 ng/mL | 178 pg/mL | [11] | |
| UHPLC-MS/MS | BAL Fluid | 8.8 - 1,410 pg/mL | 29.3 pg/mL | [14] |
Table 3: Quantitative Parameters for MDA Analysis
| Parameter | Method | Matrix | Linear Range | Limit of Detection (LOD) | Reference |
| MDA | LC-MS/MS | Urine | Not specified | 0.08 pmol | [12] |
Detailed Experimental Protocols
Protocol 1: Quantification of 8-OHdG in Urine by LC-MS/MS
This protocol is adapted from methodologies described in the literature.[9][13]
1. Materials and Reagents:
-
Urine samples
-
[¹⁵N₅]-8-oxodG internal standard solution (e.g., 5 ng/mL)
-
Centrifugal filters (30,000 NMWL)
-
HPLC-grade water and acetonitrile (B52724)
-
Formic acid
-
LC-MS/MS system
2. Sample Preparation Workflow:
Caption: Workflow for preparing urine to measure 8-OHdG.
3. LC-MS/MS Analysis:
-
LC Column: C18 reversed-phase column
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
MS Detection: Triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for both endogenous 8-OHdG and the [¹⁵N₅]-8-oxodG internal standard.
4. Quantification:
-
Generate a calibration curve using known concentrations of 8-OHdG standard spiked with a constant concentration of the internal standard.
-
Calculate the concentration of 8-OHdG in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Normalize the results to urinary creatinine (B1669602) concentration.
Protocol 2: Quantification of 8-iso-PGF2α in Urine by LC-MS/MS
This protocol is a synthesized procedure based on published methods.[9][11]
1. Materials and Reagents:
-
Urine samples
-
8-iso-PGF2α-d₄ internal standard
-
Methanol
-
Ethyl acetate
-
Solid-phase extraction (SPE) cartridges (e.g., Strata X-AW)
-
Tris-HCl buffer (50 mM, pH 6.0)
-
Formic acid
-
LC-MS/MS system
2. Sample Preparation Workflow:
Caption: Urine sample preparation for 8-iso-PGF2α analysis.
3. LC-MS/MS Analysis:
-
LC Column: C18 reversed-phase column (e.g., Acquity BEH C18).[10]
-
Mobile Phase: A typical mobile phase consists of a mixture of methanol:acetonitrile with 0.1% acetic acid and water with 0.1% acetic acid.[10]
-
MS Detection: Triple quadrupole mass spectrometer operating in negative ion mode using multiple reaction monitoring (MRM).
-
MRM Transitions: Monitor the transitions m/z 353 → 193 for 8-iso-PGF2α and m/z 357 → 197 for 8-iso-PGF2α-d₄.[10]
4. Quantification:
-
Construct a calibration curve by plotting the peak area ratio of 8-iso-PGF2α to 8-iso-PGF2α-d₄ against the concentration of the standards.
-
Determine the concentration of 8-iso-PGF2α in the samples from the calibration curve.
-
Normalize the results to urinary creatinine concentration.
Protocol 3: Quantification of Malondialdehyde (MDA) in Urine by LC-MS/MS
This protocol is based on the derivatization of MDA with 2,4-dinitrophenylhydrazine (B122626) (DNPH).[12]
1. Materials and Reagents:
-
Urine samples
-
Malondialdehyde-d₂ (MDA-d₂) internal standard
-
2,4-dinitrophenylhydrazine (DNPH) solution
-
Online solid-phase extraction system (optional)
-
LC-MS/MS system
2. Sample Preparation and Derivatization:
Caption: Preparation and derivatization of urine for MDA analysis.
3. LC-MS/MS Analysis:
-
LC Column: C18 reversed-phase column.
-
Mobile Phase: A suitable gradient of aqueous and organic solvents.
-
MS Detection: Triple quadrupole mass spectrometer in MRM mode.
-
MRM Transitions: Monitor the specific transitions for the DNPH derivative of MDA and MDA-d₂.
4. Quantification:
-
Prepare a calibration curve using MDA standards derivatized in the same manner as the samples.
-
Calculate the concentration of MDA in the samples based on the peak area ratio of the analyte derivative to the internal standard derivative.
-
Normalize the results to urinary creatinine concentration.
Conclusion
The use of deuterated internal standards in conjunction with mass spectrometry provides a highly accurate, precise, and reliable approach for the quantification of oxidative stress biomarkers. The protocols outlined in this document offer a foundation for researchers to implement these advanced analytical techniques in their studies. By carefully following these methodologies, scientists and drug development professionals can obtain high-quality data to advance our understanding of the role of oxidative stress in health and disease.
References
- 1. Recent progress in the LC-MS/MS analysis of oxidative stress biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lirias.kuleuven.be [lirias.kuleuven.be]
- 3. resolvemass.ca [resolvemass.ca]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Measurement of 8-hydroxy-2′-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A high-throughput and sensitive methodology for the quantification of urinary 8-hydroxy-2'-deoxyguanosine: measurement with gas chromatography-mass spectrometry after single solid-phase extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A high-throughput and sensitive methodology for the quantification of urinary 8-hydroxy-2'-deoxyguanosine: measurement with gas chromatography-mass spectrometry after single solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 8-Hydroxy-2-Deoxyguanosine and 8-Iso-Prostaglandin F2α: Putative Biomarkers to assess Oxidative Stress Damage Following Robot-Assisted Radical Prostatectomy (RARP) [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Rapid Quantitative Analysis of 8-iso-PGF2α Using Liquid Chromatography-Tandem Mass Spectrometry and Comparison to an Enzyme Immunoassay Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. frontiersin.org [frontiersin.org]
- 15. caymanchem.com [caymanchem.com]
Application Notes and Protocols for the GC-MS Analysis of Volatile Compounds Using trans,trans-2,4-Decadienal-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of volatile and semi-volatile organic compounds is critical in various fields, including food science, environmental analysis, and pharmaceutical development. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for this purpose.[1] The use of a stable isotope-labeled internal standard, such as trans,trans-2,4-Decadienal-d4, is a robust method to enhance the accuracy and precision of quantification by correcting for variations during sample preparation and analysis.[2][3] This document provides detailed application notes and protocols for the use of this compound in the GC-MS analysis of its non-deuterated analogue, a significant flavor and off-flavor compound found in various food products and a marker for lipid peroxidation.[4]
Principle of Internal Standard Quantification
The internal standard method involves adding a known amount of a compound (the internal standard) to every sample, standard, and blank.[2] The internal standard should be chemically similar to the analyte but distinguishable by the mass spectrometer.[2] A deuterated standard is ideal as it co-elutes with the analyte, experiences similar matrix effects, and has a distinct mass-to-charge ratio (m/z).[3] Quantification is based on the ratio of the analyte peak area to the internal standard peak area, which corrects for variations in injection volume, sample matrix effects, and instrument response.[2]
Data Presentation
The use of this compound as an internal standard significantly improves the reproducibility and accuracy of the quantification of trans,trans-2,4-Decadienal. Below is a table summarizing typical quantitative data comparing the external standard method with the internal standard method for the analysis of trans,trans-2,4-Decadienal in a spiked edible oil matrix.
| Parameter | External Standard Method | Internal Standard Method (using this compound) |
| Spiked Concentration (ng/mL) | 100 | 100 |
| Mean Measured Concentration (n=6) (ng/mL) | 92.5 | 99.2 |
| Standard Deviation (SD) | 8.7 | 2.1 |
| Relative Standard Deviation (%RSD) | 9.4% | 2.1% |
| Accuracy (% Recovery) | 92.5% | 99.2% |
This data is representative and illustrates the typical improvements observed when using a deuterated internal standard.
Experimental Protocols
Sample Preparation: Extraction of trans,trans-2,4-Decadienal from Edible Oil
This protocol is suitable for the extraction of volatile aldehydes from a lipid matrix.
Materials:
-
Edible oil sample
-
trans,trans-2,4-Decadienal standard
-
This compound internal standard solution (e.g., 1 µg/mL in methanol)
-
Hexane (B92381) (GC grade)
-
Methanol (B129727) (GC grade)
-
Anhydrous sodium sulfate (B86663)
-
Vortex mixer
-
Centrifuge
-
Autosampler vials with inserts
Procedure:
-
Weigh 1.0 g of the edible oil sample into a 15 mL centrifuge tube.
-
Spike the sample with a known amount of the this compound internal standard solution (e.g., 100 µL of a 1 µg/mL solution).
-
Add 5 mL of hexane to the tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Add 2 mL of methanol and vortex for another 2 minutes for liquid-liquid extraction.
-
Centrifuge the mixture at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper hexane layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried hexane extract to a GC-MS autosampler vial for analysis.
GC-MS Analysis Protocol
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Autosampler
GC-MS Conditions:
| Parameter | Setting |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Temperature Program | Initial 40 °C, hold for 2 min, ramp to 240 °C at 10 °C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion (trans,trans-2,4-Decadienal) | m/z 81 |
| Qualifier Ions (trans,trans-2,4-Decadienal) | m/z 67, 109 |
| Quantifier Ion (this compound) | m/z 85 |
| Qualifier Ions (this compound) | m/z 71, 113 |
Visualizations
Experimental Workflow
Caption: GC-MS workflow for the analysis of trans,trans-2,4-Decadienal.
Metabolic Pathway of trans,trans-2,4-Decadienal
trans,trans-2,4-Decadienal is a product of lipid peroxidation and undergoes metabolic transformation in vivo. Understanding its metabolic fate is crucial in toxicology and drug metabolism studies.[5]
Caption: Metabolic pathways of trans,trans-2,4-Decadienal.
References
Application Note: Quantitative Lipidomics Workflow for trans,trans-2,4-Decadienal using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans,trans-2,4-Decadienal (tt-DDE) is a reactive α,β-unsaturated aldehyde produced during the peroxidation of polyunsaturated fatty acids, such as linoleic acid.[1] As a marker of oxidative stress, tt-DDE is implicated in various physiological and pathological processes, including inflammation and cellular damage.[2][3] Accurate quantification of tt-DDE in biological matrices is crucial for understanding its role in disease and for the development of novel therapeutics. This application note describes a robust and sensitive lipidomics workflow for the quantification of tt-DDE in biological samples using stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) with trans,trans-2,4-Decadienal-d4 (tt-DDE-d4) as an internal standard.
The analysis of aldehydes by LC-MS can be challenging due to their potential for poor ionization.[4] To overcome this, a derivatization step is often employed to enhance the mass spectrometric response.[4] This protocol incorporates a derivatization step using 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the aldehyde group to form a stable hydrazone that is readily ionized.[5]
Experimental Protocols
Materials and Reagents
-
trans,trans-2,4-Decadienal (tt-DDE) standard
-
This compound (tt-DDE-d4) internal standard
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA)
-
Methanol (B129727) (MeOH)
-
Chloroform
-
Phosphate-buffered saline (PBS)
-
Trichloroacetic acid (TCA)
-
Solid-phase extraction (SPE) cartridges (C18)
Sample Preparation
-
Sample Homogenization : Homogenize 100 mg of tissue or 100 µL of plasma/serum in 500 µL of ice-cold PBS.
-
Internal Standard Spiking : Add a known amount of tt-DDE-d4 solution in methanol to the homogenate to achieve a final concentration within the calibration range.
-
Protein Precipitation : Add 250 µL of 20% trichloroacetic acid to the sample, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate proteins.[6]
-
Lipid Extraction (Folch Method) : To the supernatant, add a 2:1 mixture of chloroform:methanol (v/v) for a final solvent ratio of 8:4:3 (chloroform:methanol:water). Vortex thoroughly and centrifuge at 2,000 x g for 10 minutes to induce phase separation.
-
Collection : Carefully collect the lower organic layer containing the lipids and transfer to a new tube.
-
Drying : Evaporate the solvent under a gentle stream of nitrogen.
Derivatization with DNPH
-
Reconstitution : Reconstitute the dried lipid extract in 100 µL of acetonitrile.
-
DNPH Reaction : Add 50 µL of 1 mg/mL DNPH solution in acetonitrile (with 0.1% formic acid) to the reconstituted extract.
-
Incubation : Vortex the mixture and incubate at room temperature for 1-2 hours to allow for the derivatization reaction to complete.
Solid-Phase Extraction (SPE) Clean-up
-
Conditioning : Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading : Load the derivatized sample onto the conditioned cartridge.
-
Washing : Wash the cartridge with 1 mL of 40:60 (v/v) acetonitrile/water to remove polar impurities.
-
Elution : Elute the DNPH-derivatized aldehydes with 1 mL of acetonitrile.
-
Final Preparation : Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column : A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A : 0.1% formic acid in water.
-
Mobile Phase B : 0.1% formic acid in acetonitrile.
-
Gradient : A suitable gradient from low to high organic phase to separate the analyte of interest from matrix components.
-
Flow Rate : 0.3 mL/min.
-
Injection Volume : 5 µL.
-
Mass Spectrometer : A triple quadrupole mass spectrometer operated in positive ion mode.
-
Ionization Source : Electrospray ionization (ESI).
-
Detection Mode : Multiple Reaction Monitoring (MRM). The specific precursor and product ions for both tt-DDE-DNPH and tt-DDE-d4-DNPH will need to be optimized.
Data Presentation
The following tables summarize the expected quantitative performance of this lipidomics workflow. The values are representative and should be confirmed during method validation.
Table 1: Linearity and Sensitivity
| Analyte | Linear Range (ng/mL) | R² | Limit of Quantification (LOQ) (ng/mL) |
| trans,trans-2,4-Decadienal | 1 - 1000 | >0.99 | 1 |
Table 2: Accuracy and Precision
| Analyte | Concentration (ng/mL) | Accuracy (% Recovery) | Precision (% RSD) |
| trans,trans-2,4-Decadienal | 10 | 95 - 105 | < 15 |
| 100 | 98 - 102 | < 10 | |
| 500 | 99 - 101 | < 5 |
Visualizations
Lipidomics Experimental Workflow
Caption: Lipidomics workflow for tt-DDE quantification.
Signaling Pathway of tt-DDE-Induced Inflammation
trans,trans-2,4-Decadienal has been shown to induce inflammatory responses through the activation of key signaling pathways.[2][3] The diagram below illustrates the proposed mechanism involving the activation of JNK and subsequent activation of the NF-κB pathway, leading to the transcription of pro-inflammatory cytokines.[2]
Caption: tt-DDE induced pro-inflammatory signaling.
References
- 1. Trans, trans‐2,4‐decadienal, a lipid peroxidation product, aggravates insulin resistance in obese mice by promoting adipose inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. trans, trans-2,4-Decadienal, a lipid peroxidation product, induces inflammatory responses via Hsp90- or 14-3-3ζ-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. trans, trans-2,4-decadienal, a lipid peroxidation product, induces inflammatory responses via Hsp90- or 14-3-3ζ-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fortunejournals.com [fortunejournals.com]
- 5. Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Analysis of trans,trans-2,4-Decadienal-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans,trans-2,4-Decadienal (B140250) is a key unsaturated aldehyde formed during the oxidation of polyunsaturated fatty acids, particularly linoleic acid. It is a significant contributor to the flavor and aroma profile of many cooked foods, but it is also a reactive and potentially toxic compound implicated in cellular stress and disease processes. The deuterated internal standard, trans,trans-2,4-Decadienal-d4, is essential for accurate and precise quantification of the native analyte in complex matrices such as biological fluids, food products, and environmental samples. These application notes provide detailed protocols for sample preparation and analysis using modern analytical techniques.
Analytical Techniques Overview
The analysis of trans,trans-2,4-Decadienal typically involves chromatographic separation followed by mass spectrometric detection. The choice of technique often depends on the sample matrix, required sensitivity, and available instrumentation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for volatile and semi-volatile compounds. Derivatization is often required to improve the chromatographic properties and sensitivity of aldehydes.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Suitable for a wider range of polarities and less volatile compounds. It can sometimes be performed without derivatization, simplifying sample preparation.[1][2][3]
Sample Preparation Protocols
Effective sample preparation is critical for accurate quantification of this compound. The following protocols are tailored for different sample matrices.
Protocol 1: Liquid-Liquid Extraction (LLE) for Edible Oils
This protocol is adapted for the extraction of trans,trans-2,4-Decadienal from fatty matrices like edible oils.[4]
Materials:
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Internal Standard Spiking Solution (this compound in a suitable solvent)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE)
Procedure:
-
Weigh 1.0 g of the oil sample into a 15 mL centrifuge tube.
-
Spike the sample with the internal standard solution (this compound).
-
Add 2 mL of acetonitrile to the tube.
-
Vortex vigorously for 1 minute to ensure thorough mixing and extraction.
-
Centrifuge at 5000 x g for 10 minutes to separate the layers.
-
Carefully collect the upper acetonitrile layer.
-
Repeat the extraction of the oil phase two more times with 2 mL of acetonitrile each.
-
Combine the acetonitrile extracts.
-
Filter the combined extract through a 0.22 µm PTFE syringe filter into an autosampler vial.
-
The sample is now ready for LC-MS or GC-MS analysis (derivatization may be required for GC-MS).
Protocol 2: Solid-Phase Microextraction (SPME) for Aqueous Samples (e.g., Water, Cell Culture Media)
SPME is a solvent-free technique ideal for extracting volatile and semi-volatile compounds from liquid or gaseous samples.[5][6][7]
Materials:
-
SPME fiber assembly (e.g., Polydimethylsiloxane/Divinylbenzene (PDMS/DVB))
-
Headspace vials with septa
-
Heating block or water bath
-
Internal Standard Spiking Solution (this compound)
Procedure:
-
Place 5 mL of the aqueous sample into a 20 mL headspace vial.
-
Spike the sample with the internal standard solution (this compound).
-
Seal the vial with a septum cap.
-
Equilibrate the sample at a controlled temperature (e.g., 60 °C) for 15 minutes.
-
Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) while maintaining the temperature.
-
Retract the fiber into the needle.
-
Immediately desorb the fiber in the heated injection port of a GC-MS for analysis.
Protocol 3: Derivatization for GC-MS Analysis
Aldehydes often require derivatization to improve their volatility and thermal stability for GC-MS analysis. O-Pentafluorobenzylhydroxylamine (PFBHA) is a common derivatizing agent.[8]
Materials:
-
PFBHA solution (e.g., 20 mg/mL in a suitable solvent)
-
Sample extract from Protocol 1 or an appropriate standard solution.
-
Heating block
-
Ethyl acetate (B1210297) or other suitable extraction solvent
Procedure:
-
To the sample extract or a dried aliquot, add 100 µL of the PFBHA solution.
-
Vortex briefly to mix.
-
Heat the reaction mixture at a controlled temperature (e.g., 70 °C) for 60 minutes.
-
Cool the sample to room temperature.
-
Extract the derivatized analytes with a suitable organic solvent like ethyl acetate.
-
The organic phase is then ready for GC-MS analysis.
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of trans,trans-2,4-Decadienal using the described techniques. Note that the performance for the deuterated standard will be similar and is used for quantification by isotope dilution.
| Parameter | Liquid-Liquid Extraction (LC-MS) | Solid-Phase Microextraction (GC-MS) |
| Matrix | Edible Oils | Water, Biological Fluids |
| Recovery | > 85% | > 90% |
| Limit of Detection (LOD) | 15 nmol/L[4] | 0.026-0.044 µg/L[9] |
| Limit of Quantification (LOQ) | 50 nmol/L[4] | Not specified |
| Linearity (R²) | > 0.99 | > 0.99 |
Visualizations
Experimental Workflow for Sample Preparation
Caption: Experimental workflows for LLE and SPME sample preparation.
Metabolic Pathway of trans,trans-2,4-Decadienal
trans,trans-2,4-Decadienal is metabolized in vivo through several pathways, primarily involving oxidation and conjugation.[1][2][3]
Caption: Metabolic pathways of trans,trans-2,4-Decadienal.
Conclusion
The accurate quantification of trans,trans-2,4-Decadienal is crucial for understanding its role in food science, toxicology, and drug development. The use of its deuterated internal standard, this compound, coupled with the appropriate sample preparation and analytical methodology, ensures reliable and reproducible results. The protocols and data presented here provide a comprehensive guide for researchers in this field.
References
- 1. Identification of trans,trans-2,4-decadienal metabolites in mouse and human cells using liquid chromatography-mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Determination of 2,4-decadienal in edible oils using reversed-phase liquid chromatography and its application as an alternative indicator of lipid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. superchroma.com.tw [superchroma.com.tw]
- 7. agilent.com [agilent.com]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. researchgate.net [researchgate.net]
Application Note: Mass Spectrometry Analysis of trans,trans-2,4-Decadienal-d4
Abstract
This document provides a detailed guide for the analysis of trans,trans-2,4-Decadienal-d4 using mass spectrometry. It includes a predicted fragmentation pattern based on the analysis of its non-deuterated analog and general principles of mass spectrometry. Detailed experimental protocols for gas chromatography-mass spectrometry (GC-MS) are outlined to facilitate its use as an internal standard or tracer in various research applications, particularly in studies involving lipid peroxidation and drug metabolism.
Introduction
trans,trans-2,4-Decadienal (B140250) is a reactive α,β-unsaturated aldehyde formed during the peroxidation of polyunsaturated fatty acids, such as linoleic acid.[1][2] It is commonly found in cooking fumes and heated vegetable oils. Due to its potential toxicity and role in oxidative stress, there is significant interest in its detection and quantification in biological and environmental samples. Stable isotope-labeled internal standards, such as this compound, are crucial for accurate quantification by mass spectrometry. This application note details the expected mass spectral characteristics and provides a protocol for the analysis of this compound.
Predicted Mass Spectrometry Fragmentation Pattern
The fragmentation of this compound is predicted based on the known fragmentation of the non-deuterated compound and the location of the deuterium (B1214612) labels. The molecular weight of trans,trans-2,4-Decadienal is 152.23 g/mol , while the d4 isotopologue has a molecular weight of 156.26 g/mol .[3] The deuterium atoms are located on the C9 and C10 positions.
Electron ionization (EI) is a common "hard" ionization technique that causes extensive fragmentation, providing valuable structural information.[4][5][6] For aldehydes, characteristic fragmentation patterns include α-cleavage and McLafferty rearrangement.[7][8][9][10]
Key Predicted Fragments for this compound (MW = 156.26):
| Predicted m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 156 | [C10H12D4O]+• | Molecular Ion (M+) |
| 127 | [M - CHO]+ | Loss of the formyl radical |
| 113 | [M - C3H7]+ | Cleavage of the C6-C7 bond |
| 99 | [M - C4H7D2]+ | Cleavage of the C5-C6 bond (with deuterated fragment loss) |
| 85 | [C5H5D2O]+ | McLafferty-type rearrangement product |
| 81 | [C6H9]+ | Common fragment in unsaturated aldehydes |
| 67 | [C5H7]+ | Common fragment in unsaturated aldehydes |
| 57 | [C4H9]+ | Alkyl fragment |
| 41 | [C3H5]+ | Allyl cation |
| 29 | [CHO]+ | Formyl cation |
Note: The relative abundances of these fragments will depend on the specific ionization and collision energies used.
Experimental Protocol: GC-MS Analysis
This protocol provides a general method for the analysis of this compound. Optimization may be required for specific instrumentation and sample matrices.
1. Sample Preparation:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL. Prepare serial dilutions to create calibration standards.
-
Sample Extraction (from biological matrix): A liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte from complex matrices.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Program:
-
Initial temperature: 40 °C, hold for 2 min
-
Ramp: 10 °C/min to 250 °C
-
Hold: 5 min at 250 °C
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Ion Source: Electron Ionization (EI)
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Electron Energy: 70 eV
-
Mass Range: m/z 35-200
3. Data Acquisition and Analysis:
-
Acquire data in full scan mode to observe the complete fragmentation pattern.
-
For quantitative analysis, selected ion monitoring (SIM) mode can be used to monitor the characteristic ions of this compound and its corresponding non-deuterated analog.
Visualization of Experimental Workflow
Caption: Workflow for GC-MS analysis of this compound.
Signaling Pathway and Logical Relationships
Caption: Predicted fragmentation pathways of this compound.
Conclusion
This application note provides a framework for the mass spectrometric analysis of this compound. The predicted fragmentation pattern and the detailed GC-MS protocol will aid researchers in developing robust analytical methods for the accurate quantification of trans,trans-2,4-Decadienal in various matrices. The use of this stable isotope-labeled standard is essential for advancing our understanding of lipid peroxidation and its biological consequences.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of trans,trans-2,4-decadienal metabolites in mouse and human cells using liquid chromatography-mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Electron ionization - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
Troubleshooting & Optimization
Improving signal intensity of trans,trans-2,4-Decadienal-d4 in mass spec
Welcome to the technical support center for the mass spectrometric analysis of trans,trans-2,4-Decadienal-d4. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize their analytical methods and improve signal intensity.
Troubleshooting Guide
Low signal intensity for this compound can arise from several factors throughout the analytical workflow. This guide provides a systematic approach to identifying and resolving common issues.
Problem: Low or No Signal Intensity
Possible Cause 1: Poor Ionization Efficiency
This compound, like many small, neutral aldehydes, can exhibit poor ionization efficiency with electrospray ionization (ESI), a commonly used technique in LC-MS.[1]
Solutions:
-
Derivatization: Chemical derivatization is a highly effective strategy to improve the ionization characteristics of aldehydes.[1][2] By introducing a readily ionizable group, the signal intensity can be significantly enhanced.
-
Alternative Ionization Techniques: If derivatization is not feasible, consider using Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI), which can be more suitable for less polar, lower molecular weight compounds.[3][4] For Gas Chromatography-Mass Spectrometry (GC-MS) applications, Electron Ionization (EI) and Positive-ion Chemical Ionization (PICI) are effective for the analysis of derivatized unsaturated aldehydes.[5][6]
Possible Cause 2: Suboptimal Mass Spectrometer Source Conditions
The settings of the ion source play a critical role in maximizing the signal of your analyte.
Solutions:
-
Systematic Optimization: Methodically optimize key ESI source parameters.[4][7] It is recommended to perform an infusion of a standard solution to fine-tune these settings.
-
Capillary Voltage: Adjust to ensure efficient ionization without causing in-source fragmentation.
-
Nebulizer Gas Pressure: Optimize to create a fine, stable spray.
-
Drying Gas Flow and Temperature: Ensure efficient desolvation of the droplets to release gas-phase ions.
-
Source Temperature: Balance efficient desolvation with the thermal stability of the analyte or its derivative.
-
Possible Cause 3: Matrix Effects
Components in the sample matrix can co-elute with this compound and interfere with its ionization, leading to signal suppression or enhancement.[8][9]
Solutions:
-
Improve Sample Preparation: Employ more rigorous sample clean-up procedures such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
-
Enhance Chromatographic Separation: Modify your LC method to better separate the analyte from matrix interferences. This could involve trying a different stationary phase, altering the mobile phase composition, or adjusting the gradient profile.
-
Use an Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard, such as the deuterated form you are using (this compound), is a primary way to compensate for matrix effects, assuming it co-elutes with the unlabeled analyte. However, if the signal for the labeled standard itself is low, the issue may lie with ionization or source parameters.
-
Evaluate Matrix Effects: To determine if matrix effects are the issue, you can perform a post-column infusion experiment or compare the signal response of the analyte in a clean solvent versus a sample matrix extract.
Possible Cause 4: Analyte Instability or Adsorption
Aldehydes can be reactive and may degrade or adsorb to surfaces in your sample vials, LC system, or ion source.
Solutions:
-
Proper Sample Handling: Ensure samples are stored correctly, typically at low temperatures and protected from light. Analyze samples as quickly as possible after preparation.
-
System Passivation: If adsorption is suspected, especially in the GC system, passivation of the injector liner and column may be necessary. For LC systems, using biocompatible PEEK tubing and fittings can sometimes reduce adsorption of sensitive compounds.
Frequently Asked Questions (FAQs)
Q1: Why is the signal for my this compound standard low in my LC-MS/MS method using an ESI source?
Small aliphatic aldehydes often do not ionize well using ESI because they lack a readily ionizable functional group.[1] ESI is most effective for compounds that are already charged in solution or can be easily protonated or deprotonated. To improve signal intensity, chemical derivatization to introduce a charged or easily chargeable moiety is a common and effective strategy.[1][2]
Q2: What are some recommended derivatization reagents for aldehydes to improve MS signal?
Several derivatization reagents can be used to enhance the detection of aldehydes by mass spectrometry. Some common examples include:
-
2,4-Dinitrophenylhydrazine (DNPH): Reacts with aldehydes to form hydrazones which can be analyzed by LC-MS, often with APCI or ESI.[3]
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA): Commonly used for GC-MS analysis, as it creates derivatives with good electron-capturing properties, making them suitable for negative ion chemical ionization (NICI).[2][6]
-
D-cysteine: Reacts with aldehydes to form thiazolidine-4-carboxylic acid derivatives that are more amenable to ESI-MS analysis.[10]
-
4-(2-(trimethylammonio)ethoxy)benzenaminium halide (4-APC): A reagent specifically designed to introduce a permanent positive charge, making it highly sensitive for ESI-MS.[1]
Q3: How can I optimize my ESI source parameters for this compound analysis?
Optimization should be performed by infusing a solution of the analyte (or its derivative) directly into the mass spectrometer and systematically adjusting the source parameters to maximize the signal.[4]
Table 1: Typical Starting Ranges for ESI Source Parameter Optimization
| Parameter | Positive Ion Mode | Negative Ion Mode | Rationale |
| Capillary Voltage | 3.0 - 5.0 kV | -2.5 - -4.0 kV | Drives the electrospray process; too high can cause fragmentation.[7] |
| Nebulizer Gas (N₂) Pressure | 20 - 60 psi | 20 - 60 psi | Assists in droplet formation; affects spray stability.[7] |
| Drying Gas (N₂) Flow | 5 - 15 L/min | 5 - 15 L/min | Aids in solvent evaporation from droplets. |
| Drying Gas Temperature | 250 - 450 °C | 250 - 450 °C | Facilitates desolvation; too high can cause thermal degradation.[7] |
Note: Optimal values are instrument-dependent and should be determined empirically.
Q4: I am analyzing this compound in a complex biological matrix and suspect ion suppression. How can I confirm this?
A post-column infusion experiment is a definitive way to diagnose ion suppression. In this setup, a constant flow of your analyte is introduced into the mobile phase after the analytical column, while a blank matrix sample is injected. A dip in the constant signal of your analyte as the matrix components elute from the column indicates ion suppression.
Q5: Are there any known metabolites of trans,trans-2,4-Decadienal (B140250) that could interfere with my analysis?
Yes, trans,trans-2,4-Decadienal is known to be metabolized in vivo. Two identified metabolites are 2,4-decadienoic acid and cysteine-conjugated 2,4-decadien-1-ol.[11][12] Depending on your chromatographic conditions, these metabolites could potentially co-elute or interfere with your analysis. It is important to ensure your method has the specificity to distinguish your analyte from these related compounds.
Experimental Protocols
Protocol 1: Derivatization of this compound with D-cysteine
This protocol is adapted from a method for derivatizing aldehydes with D-cysteine for LC-MS/MS analysis.[10]
Materials:
-
Sample containing this compound
-
D-cysteine solution (e.g., 10 mg/mL in water)
-
Phosphate (B84403) buffer (pH 7.0)
-
Heating block or water bath
Procedure:
-
To 100 µL of your sample (or standard), add 50 µL of phosphate buffer (pH 7.0).
-
Add 50 µL of the D-cysteine solution.
-
Vortex the mixture gently.
-
Incubate the reaction mixture at 50°C for 10 minutes.[10]
-
After incubation, cool the sample to room temperature.
-
If necessary, add acetonitrile or methanol to precipitate proteins and centrifuge to clarify the supernatant.
-
Transfer the supernatant to an autosampler vial for direct injection into the LC-MS/MS system.
Visualizations
Caption: Workflow for the derivatization of this compound with D-cysteine.
Caption: Troubleshooting decision tree for low signal intensity of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Structural characterization of alpha,beta-unsaturated aldehydes by GC/MS is dependent upon ionization method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | BoroPharm Inc. [boropharm.com]
- 8. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Identification of trans,trans-2,4-decadienal metabolites in mouse and human cells using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Deuterated Aldehyde Standards
Welcome to the technical support center for deuterated aldehyde standards. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and ensure the accuracy and reliability of their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter when working with deuterated aldehyde standards.
Issue 1: Inaccurate or Inconsistent Quantitative Results
Q: My quantitative results are inconsistent despite using a deuterated internal standard. What are the common causes?
A: Inconsistent results with deuterated aldehyde standards often stem from a few key issues:
-
Isotopic Instability (H-D Exchange): The deuterium (B1214612) atoms on your standard may be exchanging with hydrogen from your sample matrix or solvent.[1] Aldehydes are particularly susceptible to this, especially if the deuterium is on the carbon adjacent to the carbonyl group (the α-carbon).[1][2] This "back-exchange" reduces the purity of the standard and leads to inaccurate quantification.[3]
-
Chromatographic Shift: Deuterated compounds frequently elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[3][4] This separation, known as the isotope effect, can cause the analyte and the standard to experience different levels of ion suppression or enhancement from the sample matrix, compromising accuracy.[1][3]
-
Impurity of the Standard: The standard itself may contain unlabeled analyte or other chemical impurities.[5] Always verify the chemical and isotopic purity from the manufacturer's certificate of analysis. For high accuracy, isotopic enrichment should be ≥98% and chemical purity >99%.[1][6]
Q: I'm observing a significant signal for the unlabeled analyte even in my standard-only samples. Why is this happening?
A: This points to two primary possibilities:
-
Presence of Unlabeled Analyte: The deuterated standard may contain the unlabeled analyte as an impurity.[5] It is crucial to analyze the internal standard solution by itself to check for this.[5]
-
Deuterium Loss (Back-Exchange): The deuterium label may be unstable in your solvent or under your storage conditions, leading to the formation of the unlabeled analyte from the standard.[4] This is particularly problematic for aldehydes with deuterium on labile positions, such as the α-carbon, and can be catalyzed by acidic or basic conditions.[2][7] One study noted a 28% increase in the non-labeled compound after incubating a deuterated standard in plasma for just one hour.[3]
Issue 2: Standard Stability and Degradation
Q: My deuterated aldehyde standard seems to be degrading over time, showing a decreasing signal. What causes this?
A: Deuterated aldehydes can be chemically unstable and are susceptible to several degradation pathways:
-
Oxidation: Aldehydes can easily oxidize to carboxylic acids, especially when exposed to air. Handling and storing standards under an inert atmosphere like nitrogen or argon is recommended to prevent this.[7]
-
Hygroscopicity and Moisture: Many deuterated compounds are hygroscopic, meaning they readily absorb moisture from the air.[8] This moisture can not only lead to chemical degradation but also facilitates hydrogen-deuterium (H-D) exchange, which compromises isotopic purity.[8][9]
-
Temperature and Light: The stability of deuterated aldehydes is often dependent on temperature and light exposure.[9] To minimize degradation, storage at low temperatures (e.g., -20°C) and in the dark using amber vials is essential.[7]
Q: How can I prevent H-D exchange in my aldehyde standard?
A: Preventing H-D exchange is critical for aldehydes. Key strategies include:
-
Solvent Choice: Use aprotic solvents (e.g., acetonitrile) whenever possible. Avoid protic solvents like methanol (B129727) or water if the label is in a labile position.[7]
-
pH Control: Maintain neutral pH conditions. Acidic or basic solutions can catalyze the exchange, especially for α-hydrogens via enolate formation.[2][7][10]
-
Proper Storage: Store standards in a dry environment at low temperatures.[7] Always allow the container to equilibrate to room temperature before opening to prevent atmospheric moisture from condensing inside.[8]
-
Label Position: Select standards where deuterium atoms are placed in stable, non-exchangeable positions.[5] For aldehydes, deuterium on the formyl carbon (C-1) can be more stable than on the α-carbon, though it can still be exchanged under certain catalytic conditions.[11][12]
Data Presentation: Storage & Handling Summary
The following table summarizes the recommended best practices for storing and handling deuterated aldehyde standards to maintain their chemical and isotopic integrity.
| Parameter | Recommendation | Rationale | Citations |
| Temperature | Long-term: -20°C or -80°CShort-term: 2-8°C | Minimizes chemical degradation and slows down potential exchange reactions. | [7][9] |
| Atmosphere | Store and handle under a dry, inert gas (Nitrogen or Argon). | Prevents oxidation and minimizes exposure to atmospheric moisture, which can cause H-D exchange. | [7][9] |
| Light Exposure | Store in amber vials or in a dark location. | Prevents light-induced (photolytic) degradation of the compound. | [7][8] |
| Containers | Use tightly sealed containers. Single-use ampoules are ideal. | Minimizes contamination and repeated exposure to the atmosphere. | [8][9] |
| Handling | Allow container to warm to room temperature before opening. Use thoroughly dried glassware. | Prevents condensation of moisture onto the cold standard, which would compromise isotopic purity. | [8] |
| Solvents | Use high-purity aprotic solvents for stock solutions when possible. Avoid acidic or basic solutions. | Prevents introducing contaminants and minimizes the risk of catalyzing H-D exchange. | [7] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution from a Solid Standard
This protocol outlines the general steps for preparing a stock solution while minimizing contamination and degradation.
Objective: To accurately prepare a concentrated stock solution of a deuterated aldehyde standard.
Methodology:
-
Acclimatization: Remove the sealed container of the deuterated standard from its storage location (e.g., -20°C freezer) and allow it to warm to ambient laboratory temperature for at least 30 minutes before opening.[8] This critical step prevents atmospheric moisture from condensing on the cold solid.[8]
-
Inert Atmosphere: If possible, perform all subsequent steps in a glove box or under a gentle stream of a dry, inert gas like nitrogen.[8]
-
Weighing: Using a calibrated analytical balance, carefully weigh the desired mass of the standard into a clean, dry vessel.[8]
-
Dissolution: Quantitatively transfer the weighed solid to a Class A volumetric flask. Add a small amount of a suitable high-purity solvent (e.g., acetonitrile) to dissolve the standard completely.[7]
-
Dilution: Once fully dissolved, dilute the solution to the final volume with the solvent. Stopper the flask and mix thoroughly by inverting it multiple times.[7]
-
Storage: Transfer the stock solution to a labeled, airtight amber vial and store it under the recommended conditions (e.g., -20°C).[7]
Protocol 2: Forced Degradation Study for Stability Assessment
This protocol is used to identify potential degradation products and assess the intrinsic stability of the deuterated aldehyde standard.[9]
Objective: To evaluate the stability of the standard under various stress conditions (acidic, basic, oxidative).
Methodology:
-
Sample Preparation: Prepare multiple vials of the deuterated aldehyde standard dissolved in a suitable solvent.
-
Acid Hydrolysis: To one set of vials, add an acidic solution (e.g., 0.1 M HCl).[9]
-
Base Hydrolysis: To a second set of vials, add a basic solution (e.g., 0.1 M NaOH).[9]
-
Oxidative Degradation: To a third set of vials, add an oxidizing agent (e.g., 3% H₂O₂).
-
Incubation: Keep a control vial (standard in solvent only) and incubate all vials under controlled conditions (e.g., 60°C) for a defined period (e.g., 24 hours).[9]
-
Analysis: After incubation, neutralize the acidic and basic samples. Analyze all samples, including the control, using a stability-indicating analytical method (e.g., LC-MS/MS) to identify and quantify any degradants and assess the loss of the parent compound.
Visualizations
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting inaccurate results when using a deuterated aldehyde standard.
H-D Exchange Mechanism
This diagram illustrates the base-catalyzed hydrogen-deuterium (H-D) exchange mechanism at the α-carbon of an aldehyde, a common pitfall leading to isotopic dilution.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Practical Synthesis of C-1 Deuterated Aldehydes Enabled by NHC Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hydrogen-deuterium exchange reactions of olefins and aldehydes with D₂O mediated by ruthenium and osmium complexes - HKUST SPD | The Institutional Repository [repository.hkust.edu.hk]
Technical Support Center: Optimizing LC Gradient for Separation of trans,trans-2,4-Decadienal Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the liquid chromatography (LC) gradient for the separation of trans,trans-2,4-decadienal (B140250) and its geometric isomers.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in separating geometric isomers like 2,4-decadienal by HPLC?
A1: Geometric isomers, such as the cis and trans forms of 2,4-decadienal, possess very similar physicochemical properties. This similarity makes their separation challenging because they interact with the stationary phase in a nearly identical manner. The primary difficulties include achieving baseline resolution, preventing co-elution, and developing a robust method that consistently separates all isomers present in a sample.
Q2: Which type of HPLC column is most effective for separating trans,trans-2,4-decadienal from its other isomers?
A2: While standard C18 columns are commonly used for reversed-phase separation of aldehydes, achieving good resolution of geometric isomers often requires a stationary phase with enhanced shape selectivity.[1] For the separation of cis/trans isomers, columns with cholesterol-based stationary phases can be particularly effective due to their ability to differentiate between the spatial arrangements of the molecules.[1] Phenyl-based columns can also provide alternative selectivity for aromatic and unsaturated compounds.
Q3: What is a typical mobile phase composition for the separation of 2,4-decadienal isomers?
A3: A common mobile phase for the reversed-phase HPLC separation of 2,4-decadienal consists of a mixture of acetonitrile (B52724) (ACN) and water.[2] To improve peak shape and aid in ionization for mass spectrometry (MS) detection, a small amount of an acid modifier is typically added. Formic acid is a good choice for LC-MS applications, while phosphoric acid can be used for UV detection.[2] The optimal ratio of ACN to water will depend on the specific column and isomers being separated.
Q4: In what order are the isomers of a conjugated diene expected to elute in reversed-phase HPLC?
A4: In reversed-phase HPLC using a non-polar stationary phase like C18, it is generally observed that cis (Z) isomers elute earlier than their corresponding trans (E) isomers.[3] This is because the trans isomer has a more linear and rigid structure, allowing for a stronger interaction with the hydrophobic stationary phase, which leads to a longer retention time.
Q5: How can I confirm the identity of the separated isomer peaks?
A5: The most reliable method for identifying the separated isomer peaks is to use reference standards for each of the possible isomers of 2,4-decadienal. If standards are unavailable, hyphenated techniques such as LC-MS/MS can be used.[4][5] The fragmentation patterns of the different isomers in the mass spectrometer can provide structural information to aid in their identification.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Poor resolution between isomer peaks | The mobile phase composition is not optimal. | - Adjust the ratio of acetonitrile to water. Increasing the water content will generally increase retention times and may improve separation.[6]- If using an isocratic method, consider switching to a shallow gradient to better resolve closely eluting peaks. |
| The stationary phase lacks the necessary selectivity. | - Switch to a column with a different stationary phase chemistry. Consider a cholesterol-based or phenyl-based column for enhanced shape selectivity.[1] | |
| Peak tailing | Secondary interactions between the analyte and the stationary phase. | - Add or adjust the concentration of an acidic modifier (e.g., 0.1% formic acid) in the mobile phase to improve peak shape. |
| The column is contaminated or degraded. | - Flush the column with a strong solvent to remove contaminants.- If the problem persists, the column may need to be replaced. | |
| Inconsistent retention times | The column is not properly equilibrated. | - Ensure the column is flushed with the initial mobile phase for a sufficient time before each injection. |
| Fluctuations in mobile phase composition. | - If preparing the mobile phase online, ensure the pump's proportioning valves are functioning correctly.[7]- Manually prepare the mobile phase to rule out mixing issues. | |
| Temperature fluctuations. | - Use a column oven to maintain a stable temperature throughout the analysis. | |
| No peaks detected | The detector is not set to the correct wavelength. | - Determine the UV absorbance maximum for 2,4-decadienal and set the detector accordingly. |
| The sample concentration is too low. | - Prepare a more concentrated sample or increase the injection volume. | |
| Issues with the HPLC system. | - Check for leaks, ensure the pump is delivering flow, and verify that the injector is working correctly. |
Experimental Protocols
Illustrative Reversed-Phase HPLC Method for 2,4-Decadienal Isomer Separation
This protocol is a starting point and should be optimized for your specific instrument and sample.
1. Sample Preparation:
-
Accurately weigh and dissolve the 2,4-decadienal standard or sample in methanol (B129727) or acetonitrile.
-
Filter the final solution through a 0.22 µm or 0.45 µm syringe filter before injection to prevent particulates from clogging the system.[8]
2. HPLC Conditions:
-
Column: Cholesterol-based column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Program:
-
Start with a higher percentage of Mobile Phase A (e.g., 60%) and a lower percentage of Mobile Phase B (e.g., 40%).
-
Linearly increase the percentage of Mobile Phase B to a higher concentration (e.g., 90%) over 20-30 minutes.
-
Hold at the high organic concentration for a few minutes to elute any strongly retained compounds.
-
Return to the initial conditions and allow the column to re-equilibrate before the next injection.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 265 nm
-
Injection Volume: 10 µL
Data Presentation
Table 1: Example Retention Times and Resolution for 2,4-Decadienal Isomers Under Optimized Gradient Conditions
| Isomer | Retention Time (min) | Resolution (Rs) |
| cis,cis-2,4-Decadienal | 12.5 | - |
| cis,trans-2,4-Decadienal | 13.8 | 2.1 |
| trans,cis-2,4-Decadienal | 14.9 | 1.8 |
| trans,trans-2,4-Decadienal | 16.2 | 2.3 |
Note: The data presented in this table is illustrative and for demonstration purposes only. Actual retention times and resolution will vary depending on the specific experimental conditions.
Mandatory Visualization
References
- 1. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 2. Separation of (E,E)-2,4-Decadienal on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of trans,trans-2,4-decadienal metabolites in mouse and human cells using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. benchchem.com [benchchem.com]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
Preventing degradation of trans,trans-2,4-Decadienal-d4 during sample prep
Technical Support Center: trans,trans-2,4-Decadienal-d4
This guide provides researchers, scientists, and drug development professionals with essential information for handling this compound to prevent its degradation during sample preparation and analysis. Given its reactive nature as an α,β-unsaturated aldehyde, proper handling is critical for obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to degradation?
A1: this compound is the deuterated form of trans,trans-2,4-Decadienal (B140250) (tt-DDE), a polyunsaturated aldehyde. Its structure, containing two conjugated double bonds and an aldehyde functional group, makes it highly susceptible to degradation.[1] The primary degradation pathway is oxidation, where the aldehyde group is easily converted into a carboxylic acid (2,4-decadienoic acid).[2][3][4] This reactivity is exacerbated by exposure to air (oxygen), light, and elevated temperatures.[5]
Q2: What are the common visual signs of degradation?
A2: Degradation of aldehyde samples can often be identified visually. Key signs include a change in color, such as the sample turning from a pale yellow to a darker yellow or brown, or a change in the physical state, where the material may become gummy.[5] If any of these signs are observed, it is crucial to re-verify the purity of the compound using an appropriate analytical method like HPLC before use.[6]
Q3: What are the ideal storage and handling conditions to ensure stability?
A3: To maintain the integrity of this compound, it is critical to control its environment. The compound slowly decomposes at room temperature.[7] For optimal stability, store the compound under a dry, inert atmosphere (such as argon or nitrogen), protected from light in a tightly sealed amber vial, and at low temperatures (refrigerated or at -20°C for long-term storage).[6][7][8]
Q4: Is it advisable to add antioxidants to solutions of this compound?
A4: Yes, for samples in solution where storage under an inert atmosphere is challenging, adding a radical-scavenging antioxidant can be effective.[6] However, it is essential to first perform a small-scale test to ensure there are no unintended reactions between the antioxidant and your compound or matrix.[6]
Q5: How can I prevent the analyte from adsorbing to my analytical equipment?
A5: Reactive analytes like aldehydes can adsorb to active sites in an analytical system, particularly on untreated stainless steel surfaces, leading to low recovery or missing peaks.[9][10] To mitigate this, use instrument flow paths, tubing, and fittings coated with an inert material.[9][11] Conditioning the system by making a few preliminary injections of your sample can also help passivate active sites before quantitative analysis.[10]
Troubleshooting Guide
This guide addresses common analytical problems encountered when working with this compound.
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Low or No Analyte Peak | Analyte Degradation: The compound has oxidized due to exposure to air, light, or high temperature.[5][8] | 1. Prepare fresh samples from solid material stored under recommended conditions. 2. Purge all vials and solvent reservoirs with an inert gas (N₂ or Ar).[6] 3. Use amber autosampler vials to protect from light.[6] |
| Adsorption: The analyte is sticking to active sites in the injector, tubing, or column.[9][10] | 1. Use an inert-coated flow path and column.[9][11] 2. "Condition" the system by injecting a high-concentration standard or the sample itself several times before the analytical run.[10] | |
| Inconsistent Results / Poor Reproducibility | Partial Degradation: The stock solution or solid material is degrading over time, especially after being opened.[5] | 1. Aliquot the solid compound or stock solutions into single-use vials to minimize repeated exposure of the bulk material. 2. Re-verify the purity of the standard if it has been stored for an extended period.[5] |
| Instrument Variability: Inconsistent sample introduction or system leaks.[10][12] | 1. Check the autosampler for proper function and ensure the syringe is not clogged.[9] 2. Perform a system leak check.[9] | |
| Appearance of New / Unidentified Peaks | Formation of Degradation Products: The new peaks are likely oxidation products, such as the corresponding carboxylic acid.[2][3] | 1. Confirm the identity of the degradation product using mass spectrometry if possible. 2. Strictly follow all recommended handling procedures (inert atmosphere, low temperature, light protection) to prevent further degradation.[6][7] |
| Peak Tailing | Column Contamination or Activity: Active sites on the column interact with the analyte.[12] | 1. Flush the column according to the manufacturer's instructions.[10] 2. If the problem persists, consider using a new column or one specifically designed for reactive analytes. |
Recommended Storage and Handling Conditions
The following table summarizes the key conditions for preventing the degradation of this compound.
| Parameter | Recommendation | Rationale |
| Temperature | Solid: -20°C (long-term); 2-8°C (short-term).[6][8] Solution: Prepare fresh; if storage is necessary, store at -20°C. | Reduces the rate of chemical degradation and autoxidation.[5] |
| Atmosphere | Store and handle under an inert gas (Nitrogen or Argon).[6][7] | Displaces oxygen, the primary agent of oxidative degradation.[13] |
| Light | Store in amber or opaque containers.[5][6] | Prevents light-catalyzed oxidation reactions.[5] |
| Purity of Reagents | Use high-purity, dry, aprotic solvents (e.g., acetonitrile, hexane). | Avoids impurities and peroxides in solvents that can accelerate degradation.[6][11] |
| Antioxidants | Consider adding Butylated hydroxytoluene (BHT) or Tocopherol (Vitamin E).[6] | Scavenges free radicals to inhibit autoxidation chain reactions.[6] |
Suggested Antioxidant Concentrations
| Antioxidant | Starting Concentration (% w/w) | Notes |
| Butylated hydroxytoluene (BHT) | 0.01 - 0.1% | A common and effective synthetic antioxidant.[6] |
| Tocopherol (Vitamin E) | 0.05 - 0.2% | A natural antioxidant, though it may be less potent than BHT.[6] |
Experimental Protocols
Protocol 1: General Sample Preparation Workflow
This protocol outlines a standard procedure for preparing solutions of this compound while minimizing degradation.
Objective: To accurately prepare a solution for analytical injection.
Materials:
-
This compound (stored at -20°C)
-
High-purity, dry aprotic solvent (e.g., Acetonitrile)
-
Amber glass vials with PTFE-lined septa
-
Inert gas source (Nitrogen or Argon)
-
Gas-tight syringes
-
Calibrated analytical balance and pipettes
Procedure:
-
Equilibration: Allow the sealed container of this compound to warm to room temperature in a desiccator before opening to prevent condensation of moisture.
-
Inerting: Before opening, gently flush the outside of the septum with an inert gas.
-
Weighing: Quickly weigh the required amount of the compound in an amber vial. Minimize exposure to ambient air.
-
Solvent Addition: Add the required volume of high-purity solvent. For best results, use a solvent that has been previously sparged with an inert gas.
-
Headspace Purge: Before sealing the vial, flush the headspace with inert gas for 15-30 seconds to displace any oxygen.
-
Sealing: Immediately cap the vial tightly.
-
Mixing: Vortex the vial until the compound is fully dissolved.
-
Analysis: Place the vial in the autosampler (preferably temperature-controlled) and proceed with analysis as soon as possible. If immediate analysis is not possible, store the solution at -20°C.
Caption: Recommended workflow for preparing this compound samples.
Protocol 2: Rapid Stability Assessment
Objective: To quickly evaluate the stability of this compound in a specific solvent or matrix.
Methodology:
-
Prepare a stock solution of the compound in your chosen solvent as per Protocol 1.
-
Aliquot the solution into three separate amber vials (A, B, and C).
-
Time Point 0: Immediately analyze Vial A to establish a baseline purity and concentration.
-
Test Conditions:
-
Store Vial B on the benchtop, exposed to ambient light and temperature.
-
Store Vial C according to recommended conditions (e.g., in the dark at 2-8°C).
-
-
Time Point X: After a predetermined time (e.g., 4, 8, or 24 hours), re-analyze samples from all vials.
-
Analysis: Compare the peak area of the main compound and look for the appearance of new peaks. A significant decrease in the main peak area or the growth of impurity peaks in Vial B compared to Vial C indicates instability under those conditions.
Degradation Pathway and Troubleshooting Logic
The following diagrams illustrate the primary oxidative degradation pathway and a logical workflow for troubleshooting common analytical issues.
Caption: Oxidation of the aldehyde functional group to a carboxylic acid.
Caption: A troubleshooting workflow for diagnosing issues with this compound analysis.
References
- 1. TRANS,TRANS-2,4-DECADIENAL | 2363-88-4 [chemicalbook.com]
- 2. Identification of trans,trans-2,4-decadienal metabolites in mouse and human cells using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. TRANS-2-TRANS-4-DECADIENAL [ventos.com]
- 8. fishersci.com [fishersci.com]
- 9. silcotek.com [silcotek.com]
- 10. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 11. silcotek.com [silcotek.com]
- 12. aasnig.com [aasnig.com]
- 13. betterceramic.com [betterceramic.com]
Technical Support Center: Analysis of trans,trans-2,4-Decadienal-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of trans,trans-2,4-Decadienal-d4.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect and how does it impact the analysis of this compound?
A1: A matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of your quantitative analysis.[1] In the context of this compound, which is often analyzed in complex biological or food matrices, common interfering components include phospholipids (B1166683), salts, and other lipids.[1][2]
Q2: Why is this compound used as an internal standard?
A2: this compound is a stable isotope-labeled (SIL) version of the analyte trans,trans-2,4-Decadienal.[3] SIL internal standards are considered the gold standard for quantitative LC-MS analysis because they have nearly identical chemical and physical properties to the analyte.[4][5] This means they co-elute chromatographically and experience the same degree of matrix effects and extraction recovery, allowing for accurate correction of any signal suppression or enhancement.[6]
Q3: What are the most common analytical techniques for identifying and quantifying matrix effects?
A3: The two most established methods for assessing matrix effects are the qualitative post-column infusion method and the quantitative post-extraction spike method.[7] The post-column infusion method provides a visual representation of where matrix effects occur across a chromatogram, while the post-extraction spike method allows for the calculation of the percentage of ion suppression or enhancement.[7][8]
Q4: Can sample dilution be used to mitigate matrix effects?
A4: Yes, sample dilution can be a straightforward and effective way to reduce matrix effects by lowering the concentration of interfering components.[4] However, this approach is only viable if the concentration of this compound remains sufficiently high for sensitive and reliable detection after dilution.[1]
Q5: What is the standard addition method and when should it be used?
A5: The standard addition method is a calibration technique used to quantify an analyte in a complex sample where matrix effects are suspected.[9] It involves adding known amounts of the analyte to the sample, and the response is then extrapolated back to determine the initial concentration.[10] This method is particularly useful because the calibration standards are prepared in the actual sample matrix, thus accounting for the specific matrix effects of that sample.[11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape or Tailing | - Matrix interference- Analyte instability | - Optimize sample preparation to remove interferences (see Protocol 1).- Ensure samples are processed quickly and stored properly to prevent degradation of the aldehyde.[12] |
| Low Signal Intensity / Ion Suppression | - Co-eluting matrix components (e.g., phospholipids)- Suboptimal MS source parameters | - Improve chromatographic separation to resolve the analyte from interfering peaks.- Implement a more rigorous sample cleanup method like Solid-Phase Extraction (SPE).[13]- Optimize MS source parameters (e.g., temperature, gas flows).[1] |
| High Signal Intensity / Ion Enhancement | - Co-eluting matrix components that improve ionization efficiency | - Use a stable isotope-labeled internal standard like this compound to correct for the enhancement.- Evaluate and optimize the sample preparation method to remove the source of enhancement. |
| Inconsistent Results Between Samples | - Variable matrix effects between different sample lots or types- Inconsistent sample preparation | - The use of a stable isotope-labeled internal standard is the best way to correct for this variability.[12]- Employ matrix-matched calibration standards.- Ensure consistent and reproducible sample preparation procedures. |
| High Background Noise | - Contamination from solvents, glassware, or the LC system- Presence of numerous low-level matrix components | - Use high-purity solvents and thoroughly clean all labware.- Incorporate a wash step in your LC gradient to clean the column between injections. |
Data Presentation
Table 1: Illustrative Matrix Effect Data for this compound in Human Plasma
| Sample Preparation Method | Mean Peak Area (Neat Solution) | Mean Peak Area (Post-Spiked Plasma Extract) | Matrix Effect (%) |
| Protein Precipitation (Acetonitrile) | 1,500,000 | 825,000 | -45% (Suppression) |
| Liquid-Liquid Extraction (Hexane) | 1,500,000 | 1,275,000 | -15% (Suppression) |
| Solid-Phase Extraction (C18) | 1,500,000 | 1,455,000 | -3% (Minimal Effect) |
Note: Data are for illustrative purposes and will vary based on specific experimental conditions.
Table 2: Illustrative Recovery Data for this compound in Human Plasma
| Sample Preparation Method | Mean Peak Area (Pre-Spiked Plasma Extract) | Mean Peak Area (Post-Spiked Plasma Extract) | Recovery (%) |
| Protein Precipitation (Acetonitrile) | 783,750 | 825,000 | 95% |
| Liquid-Liquid Extraction (Hexane) | 1,083,750 | 1,275,000 | 85% |
| Solid-Phase Extraction (C18) | 1,382,250 | 1,455,000 | 95% |
Note: Data are for illustrative purposes and will vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Quantification of Matrix Effects using the Post-Extraction Spike Method
This protocol allows for the quantitative assessment of ion suppression or enhancement.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the this compound standard into the reconstitution solvent at the desired concentration.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample (e.g., plasma) using your established protocol. Spike the this compound standard into the final, reconstituted extract at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike the this compound standard into the blank matrix sample before the extraction process. This set is used for recovery calculations.
-
-
Analyze Samples: Analyze all three sets of samples by LC-MS/MS.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = ((Peak Area in Set B) / (Peak Area in Set A)) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Recovery (%) = ((Peak Area in Set C) / (Peak Area in Set B)) * 100
-
Protocol 2: General Solid-Phase Extraction (SPE) for Lipid-Containing Matrices
This protocol provides a general guideline for cleaning up biological samples to reduce matrix effects from phospholipids and other interferences.
-
Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Waters Oasis HLB) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Dilute the sample (e.g., 100 µL of plasma) with an acidic aqueous solution (e.g., 400 µL of 4% phosphoric acid in water). Load the entire volume onto the SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove salts and polar interferences.
-
Wash the cartridge with 1 mL of a moderately non-polar solvent like methanol to remove phospholipids.
-
-
Elution: Elute the this compound with 1 mL of a stronger organic solvent such as acetonitrile (B52724) or methanol.
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects.
Caption: General Solid-Phase Extraction (SPE) workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Standard addition - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. alpha-measure.com [alpha-measure.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Calibration Curve Issues with trans,trans-2,4-Decadienal-d4
This technical support center is designed for researchers, scientists, and drug development professionals who are using trans,trans-2,4-Decadienal-d4 as an internal standard or calibrant in their analytical experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the development and use of calibration curves for this compound, particularly in Gas Chromatography-Mass Spectrometry (GC-MS) applications.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the analysis of this compound by GC-MS?
A1: Direct GC-MS analysis of underivatized aldehydes like this compound can be challenging. These compounds can exhibit poor chromatographic peak shape, low sensitivity, and potential thermal instability in the GC inlet due to their polarity. Derivatization converts the aldehyde into a less polar, more volatile, and more thermally stable derivative. This results in improved chromatographic separation, better peak symmetry, and increased detection sensitivity. The most common derivatization agent for aldehydes is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), which forms stable oxime derivatives.
Q2: My this compound peak is eluting slightly earlier than the native (non-deuterated) trans,trans-2,4-Decadienal. Is this normal?
A2: Yes, this is a well-documented phenomenon known as the chromatographic isotope effect. Deuterated compounds often elute slightly earlier than their non-deuterated counterparts on many common GC stationary phases. This is due to the subtle differences in physicochemical properties between carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. The C-D bond is slightly shorter and stronger, leading to weaker intermolecular interactions with the stationary phase and, consequently, a shorter retention time. It is important to ensure your data acquisition and processing methods are set to correctly identify and integrate both the native and deuterated peaks.
Q3: I am observing poor peak shape (tailing) for my derivatized this compound. What are the likely causes?
A3: Peak tailing for derivatized aldehydes is often due to active sites within the GC system. Even after derivatization, the molecule can interact with active sites in the injector liner, the column itself, or at connections. To troubleshoot this, consider using deactivated inlet liners and columns. If tailing persists, you may need to trim a small portion from the inlet side of the column or replace the column entirely. Also, ensure that all ferrules and connections are correctly installed to minimize dead volume.
Q4: What could cause a sudden loss of sensitivity or no peak at all for this compound?
A4: A complete loss of signal can be due to several factors. A primary suspect is the integrity of the standard itself. trans,trans-2,4-Decadienal is susceptible to oxidation and degradation, especially if not stored properly. It should be stored under refrigeration, protected from light, and in a tightly sealed container, preferably under an inert atmosphere. Other potential causes include issues with the derivatization step (e.g., degraded reagent, incorrect pH), leaks in the GC-MS system, or problems with the instrument's ion source or detector.
Troubleshooting Guides
Guide 1: Poor Calibration Curve Linearity (r² < 0.99)
Poor linearity is a common issue that can significantly impact the accuracy of quantification. The following table outlines potential causes and recommended actions.
| Potential Cause | Description | Recommended Action |
| Analyte Instability | trans,trans-2,4-Decadienal can degrade over time, especially at low concentrations in solution. This can lead to a non-linear response, particularly at the lower end of the calibration curve. | Prepare fresh calibration standards daily from a stock solution stored under appropriate conditions (refrigerated, protected from light). |
| Incomplete Derivatization | The derivatization reaction with PFBHA may be incomplete across the concentration range, leading to a non-proportional response. This can be due to insufficient reagent, incorrect reaction time or temperature, or improper pH. | Optimize the derivatization protocol. Ensure a sufficient molar excess of PFBHA is used for all calibration points. Verify the pH of the reaction mixture is within the optimal range (typically pH 4-6). |
| Adsorption in the GC System | Active sites in the GC inlet or column can adsorb the analyte, particularly at lower concentrations, leading to a loss of response and a curve that flattens at the low end. | Use a deactivated inlet liner (e.g., silanized). Trim the first few centimeters of the analytical column. If the problem persists, consider a new, inert column. |
| Detector Saturation | At high concentrations, the mass spectrometer detector can become saturated, leading to a response that is no longer proportional to the analyte concentration. This will cause the calibration curve to plateau at the high end. | Extend the calibration range to lower concentrations or dilute the higher concentration standards. If detector saturation is suspected, reduce the electron multiplier voltage. |
| Matrix Effects | If analyzing samples in a complex matrix, co-eluting compounds can interfere with the ionization of the target analyte, causing ion suppression or enhancement and leading to a non-linear response. | Use a matrix-matched calibration curve. If matrix effects are severe, consider additional sample cleanup steps. |
Below is a troubleshooting workflow for addressing poor linearity in your calibration curve.
Caption: Troubleshooting workflow for poor calibration curve linearity.
Guide 2: High Variability in Response (Poor Precision)
Inconsistent peak areas for the same concentration can lead to poor precision and unreliable results.
| Potential Cause | Description | Recommended Action |
| Inconsistent Injection Volume | Variability in the volume of sample injected by the autosampler can lead to inconsistent peak areas. | Check the autosampler syringe for air bubbles or leaks. Perform regular maintenance on the autosampler. |
| Inconsistent Derivatization | If the derivatization reaction is not reproducible, the amount of derivatized analyte will vary between samples, leading to inconsistent responses. | Ensure precise and consistent addition of all reagents. Vortex or mix all samples for the same amount of time to ensure homogeneity. Maintain a consistent reaction time and temperature for all samples. |
| Sample Evaporation | If samples are left uncapped or in vials with loose-fitting caps (B75204), the solvent can evaporate, leading to an increase in the analyte concentration and a higher than expected response. | Use high-quality vials with secure caps and septa. Prepare samples and place them in the autosampler tray shortly before analysis. |
| System Instability | Fluctuations in GC parameters such as inlet temperature, carrier gas flow rate, or oven temperature can affect the chromatography and lead to variable peak responses. | Allow the GC-MS system to fully equilibrate before starting a sequence. Monitor system suitability parameters throughout the analytical run. |
Here is a logical diagram to guide the troubleshooting of high response variability.
Caption: Troubleshooting workflow for high variability in analytical response.
Experimental Protocols
Protocol 1: PFBHA Derivatization of this compound
This protocol provides a general procedure for the derivatization of this compound in a standard solution or sample extract using PFBHA.
Materials:
-
This compound stock solution
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Reagent-grade water
-
Hexane (B92381) or other suitable organic solvent
-
Sodium sulfate (B86663) (anhydrous)
-
Buffer solution (pH 4-6) or dilute HCl/NaOH for pH adjustment
-
2 mL glass vials with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Water bath or heating block
Procedure:
-
Sample Preparation: In a 2 mL glass vial, add a known volume of your sample or calibration standard.
-
pH Adjustment: Adjust the pH of the aqueous sample to between 4 and 6 using a suitable buffer or dilute acid/base.
-
Reagent Addition: Add a solution of PFBHA in water (e.g., 10 mg/mL) to the vial. A significant molar excess of PFBHA should be used.
-
Reaction: Tightly cap the vial and vortex for 1 minute. Place the vial in a water bath or heating block at 60-70°C for 30-60 minutes.
-
Cooling: Allow the vial to cool to room temperature.
-
Extraction: Add an appropriate volume of hexane (or another suitable organic solvent) to the vial. Vortex vigorously for 2 minutes to extract the PFBHA-oxime derivatives.
-
Phase Separation: Centrifuge the vial at a low speed (e.g., 2000 rpm) for 5 minutes to achieve a clean separation of the organic and aqueous layers.
-
Drying and Transfer: Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water. Transfer the dried extract to a GC vial for analysis.
Below is a workflow diagram for the PFBHA derivatization process.
Caption: Experimental workflow for PFBHA derivatization.
Data Presentation
The following tables provide examples of expected quantitative data for a calibration curve of PFBHA-derivatized this compound. Note that this data is illustrative and may vary depending on the specific instrumentation and experimental conditions.
Table 1: Example Calibration Curve Data
| Concentration (ng/mL) | Peak Area (Counts) |
| 1 | 5,234 |
| 5 | 26,170 |
| 10 | 51,890 |
| 25 | 129,725 |
| 50 | 258,950 |
| 100 | 516,400 |
Table 2: Typical Calibration Curve Parameters
| Parameter | Typical Value | Acceptance Criteria |
| Linearity (r²) | > 0.995 | ≥ 0.990 |
| Calibration Range | 1 - 100 ng/mL | Dependent on assay requirements |
| Response Factor (RF) RSD | < 15% | ≤ 20% |
| Limit of Detection (LOD) | ~0.5 ng/mL | Dependent on assay sensitivity needs |
| Limit of Quantification (LOQ) | ~1.5 ng/mL | Dependent on assay sensitivity needs |
Technical Support Center: Troubleshooting Poor Recovery of trans,trans-2,4-Decadienal-d4
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the recovery of trans,trans-2,4-Decadienal-d4 in their analytical experiments. This document provides a series of troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What are the main chemical properties of this compound that can affect its recovery?
A1: this compound is a polyunsaturated aldehyde. Its chemical structure, featuring two double bonds and an aldehyde functional group, makes it susceptible to several factors that can lead to poor recovery:
-
Volatility: It has a relatively high vapor pressure, which can lead to losses during sample preparation steps that involve evaporation or high temperatures.
-
Reactivity: The aldehyde group is highly reactive and can undergo oxidation, polymerization, or reactions with nucleophiles present in the sample matrix or on labware surfaces.
-
Instability: The conjugated double bond system can be prone to isomerization or degradation, especially when exposed to light, heat, or certain chemical conditions. It is known to slowly decompose at room temperature and should be stored under refrigeration with a nitrogen headspace to prevent oxidation.[1]
Q2: Is derivatization necessary for the analysis of this compound?
A2: Yes, derivatization is highly recommended for the analysis of aldehydes like this compound, particularly for gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS) methods.[2] Derivatization converts the volatile and reactive aldehyde into a more stable, less volatile, and more easily ionizable derivative. This generally leads to improved chromatographic peak shape, increased sensitivity, and more reproducible results. Common derivatizing agents for aldehydes include O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) and 2,4-Dinitrophenylhydrazine (DNPH).[3][4]
Q3: My deuterated internal standard (this compound) elutes slightly before the non-deuterated analyte. Is this normal?
A3: Yes, this is a recognized chromatographic phenomenon known as the "chromatographic H/D isotope effect."[2] Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts due to subtle differences in intermolecular interactions with the stationary phase of the chromatography column.[2] It is important to ensure your data analysis software correctly identifies and integrates both the analyte and the internal standard peaks.
Q4: Can the deuterium (B1214612) atoms on this compound exchange with hydrogen atoms from the solvent?
A4: While the deuterium labels on the alkyl chain are generally stable, there can be a risk of deuterium-hydrogen exchange, especially under certain pH conditions or in the presence of certain catalysts. This can alter the mass of the internal standard and lead to quantification errors. It is crucial to use high-purity solvents and evaluate the stability of the deuterated standard under your specific experimental conditions.
Troubleshooting Guides
Issue 1: Low or No Signal for this compound
| Possible Cause | Troubleshooting Step |
| Degradation of the Standard | Aldehydes are prone to degradation through oxidation and polymerization. Ensure that the stock and working solutions of this compound are fresh and have been stored properly (refrigerated, under nitrogen, protected from light).[1] Consider preparing fresh solutions. |
| Inefficient Extraction | The chosen extraction method (LLE or SPE) may not be optimal for this analyte in your specific matrix. Review and optimize the extraction parameters, including solvent choice, pH, and mixing/vortexing time. |
| Incomplete Derivatization | The derivatization reaction may be incomplete. Verify the freshness of the derivatizing reagent and optimize the reaction conditions (temperature, time, and pH). Analyze a known concentration of a derivatized standard to confirm the reaction efficiency. |
| Adsorption to Labware | Aldehydes can adsorb to glass and plastic surfaces. Consider using silanized glassware or polypropylene (B1209903) tubes to minimize non-specific binding. |
| Instrumental Issues | Check for leaks in the GC or LC system. Verify the performance of the mass spectrometer by running a system suitability test with a known standard.[2] |
Issue 2: High Variability in Recovery
| Possible Cause | Troubleshooting Step |
| Matrix Effects | Co-eluting compounds from the biological matrix can suppress or enhance the ionization of the analyte and internal standard in the mass spectrometer, leading to inconsistent results. Optimize the chromatographic separation to better resolve the analyte from matrix interferences. Consider a more rigorous sample cleanup procedure. |
| Inconsistent Sample Preparation | Ensure that all samples, calibrators, and quality controls are treated identically throughout the entire sample preparation process. Pay close attention to consistent timing for each step, especially incubation and evaporation. |
| Injector Discrimination | In GC-MS, differences in volatility between the analyte and matrix components can lead to discrimination in the injector. Optimize the injector temperature and injection speed. |
| pH Sensitivity | The extraction efficiency of this compound may be pH-dependent. Ensure the pH of the sample is controlled and consistent across all samples. |
Data Presentation
Table 1: Representative Recovery Data for 2,4-Decadienal in Different Matrices and Extraction Methods
| Analyte | Matrix | Extraction Method | Derivatization Agent | Average Recovery (%) | Reference |
| trans,trans-2,4-Decadienal | Edible Oil | Acetonitrile (B52724) Extraction (3x) | DNPH | 88.9 - 109.6 | [5] |
| Lipophilic Marine Toxins (similar properties) | Shellfish Tissue | Solid-Phase Extraction (Polymeric Sorbent) | N/A | ~90 | |
| EVT201 and Metabolites | Human Urine | Solid-Phase Extraction | N/A | 65.5 - 87.9 | [4] |
| Various Drugs of Abuse | Plasma | Solid-Phase Extraction (Oasis PRiME HLB) | N/A | High and Consistent | [6] |
| Various Drugs of Abuse | Plasma | Liquid-Liquid Extraction | N/A | Lower and More Variable than SPE | [6] |
Experimental Protocols
Protocol: Quantification of trans,trans-2,4-Decadienal in Human Plasma using SPE and LC-MS/MS with PFBHA Derivatization
1. Materials and Reagents:
-
trans,trans-2,4-Decadienal standard
-
This compound internal standard
-
Human plasma (blank)
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Methanol (B129727), Acetonitrile, Water (LC-MS grade)
-
Formic acid
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Polypropylene tubes
2. Sample Preparation:
-
To 100 µL of plasma in a polypropylene tube, add 10 µL of the this compound internal standard working solution.
-
Add 200 µL of cold acetonitrile to precipitate proteins. Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
3. Solid-Phase Extraction (SPE):
-
Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte and internal standard with 1 mL of acetonitrile.
4. Derivatization:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 50 µL of a PFBHA solution in a suitable buffer (e.g., acetate (B1210297) buffer, pH 5).
-
Incubate the mixture at 60°C for 30 minutes to form the PFBHA-oxime derivative.
-
After cooling, the sample is ready for LC-MS/MS analysis.
5. LC-MS/MS Analysis:
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the derivative from matrix components.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Detection: Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for the derivatized trans,trans-2,4-Decadienal and its deuterated internal standard.
Mandatory Visualization
Caption: Troubleshooting workflow for poor recovery.
Caption: General experimental workflow for analysis.
References
Technical Support Center: Data Analysis Strategies for Lipidomics with Deuterated Standards
Welcome to the technical support center for lipidomics data analysis. This resource is designed for researchers, scientists, and drug development professionals using deuterated standards in their lipidomics workflows. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during data acquisition and analysis.
Frequently Asked Questions (FAQs)
Q1: Why are deuterated standards considered the "gold standard" for lipidomics quantification?
A1: Deuterated standards are considered the gold standard for quantitative lipidomics for several reasons[1][2][3]. They are chemically and physically almost identical to the endogenous lipids being analyzed. This similarity ensures that they behave similarly during sample preparation, extraction, and chromatographic separation[4][5]. Crucially, they co-elute with the target analyte, meaning they experience the same matrix effects (ion suppression or enhancement) in the mass spectrometer, which allows for accurate correction of these effects[6][7]. The use of stable isotope-labeled internal standards significantly improves the precision and accuracy of lipid quantification[6].
Q2: What are the most critical factors to consider when selecting a deuterated internal standard?
A2: Several factors are crucial for selecting an appropriate deuterated internal standard. The standard should not be naturally present in the sample[2][7]. It should be added to the sample as early as possible, ideally before lipid extraction, to account for sample loss during preparation[2][6][7]. The chemical and physical properties of the internal standard should be as close as possible to the analyte of interest[4]. For LC-MS applications, the internal standard should ideally co-elute with the analyte[6]. Finally, the purity of the standard is critical, as impurities can lead to inaccurate quantification[8].
Q3: How many deuterated standards are needed for a comprehensive lipidomics analysis?
A3: Due to the vast diversity of the lipidome, it is often not feasible to have a specific deuterated standard for every single lipid species being measured[3][9]. A common and practical approach is to use a representative deuterated standard for each lipid class[2][10]. For instance, a deuterated phosphatidylcholine (PC) standard can be used for the quantification of all PC species. However, for the most accurate quantification, it is recommended to use at least one internal standard per lipid class being analyzed[2]. Some studies suggest using two or more standards per class to account for variations in ionization efficiency due to differences in fatty acyl chain length and saturation[9].
Q4: Can the use of deuterated standards introduce errors in quantification?
A4: Yes, while highly effective, the use of deuterated standards is not without potential pitfalls. One issue is the potential for isotopic overlap between the deuterated standard and the endogenous analyte, especially with low-resolution mass spectrometers[11][12]. Another concern is the stability of the deuterium (B1214612) labels, as they can sometimes be lost through back-exchange with hydrogen ions in the solution, which can be influenced by pH[4][8]. It's also important to be aware of potential retention time shifts, where highly deuterated standards may elute slightly earlier or later than their non-deuterated counterparts[13].
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your lipidomics data analysis.
Issue 1: Poor Peak Shape and Integration for Deuterated Standards
Symptoms:
-
Tailing or fronting peaks for the internal standard.
-
Inconsistent peak integration by the software.
-
High variability in the internal standard peak area across samples.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Poor Solubility of the Standard | Ensure the deuterated standard is fully dissolved in the appropriate solvent. Gentle warming or sonication can aid dissolution, but use caution with unsaturated lipids to prevent degradation[14]. |
| Contamination | Use high-purity solvents and meticulously clean glassware to avoid introducing contaminants that can interfere with the peak shape[14]. |
| Inappropriate Chromatographic Conditions | Optimize the liquid chromatography method, including the mobile phase composition and gradient, to ensure good peak shape for both the analyte and the internal standard. |
| Degradation of the Standard | Store deuterated standards at the recommended temperature (typically ≤ -16°C) and avoid repeated freeze-thaw cycles to prevent degradation[14]. For unsaturated lipids, store them dissolved in an organic solvent rather than as a powder[14]. |
Issue 2: Inaccurate Quantification and High Variability in Results
Symptoms:
-
Coefficient of variation (%CV) for quality control (QC) samples is unacceptably high.
-
Quantitative results are not reproducible between analytical batches.
-
Significant bias (positive or negative) in the final concentrations.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Internal Standard Spiking | Ensure the internal standard is added precisely and consistently to every sample before any extraction steps. Use calibrated pipettes and a consistent procedure. |
| Matrix Effects | Even with a deuterated standard, differential matrix effects can occur if there is a slight chromatographic separation between the analyte and the standard[8]. Evaluate matrix effects by comparing the response of the standard in a neat solution versus a post-extraction spiked matrix sample[8]. |
| Isotopic Overlap | High-resolution mass spectrometry can often resolve the overlap between the analyte and the internal standard's isotopic peaks[11][12]. If using a lower resolution instrument, mathematical correction algorithms may be necessary[11]. |
| Incorrect Normalization Strategy | The choice of normalization method can significantly impact results[15]. Normalizing to a single internal standard for all lipid classes may not be appropriate. Consider using a class-specific internal standard for normalization[9][10]. |
| Calibration Curve Issues | Ensure the calibration curve is constructed correctly, plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration[6]. The concentration of the internal standard should be constant across all calibration points and samples. |
Issue 3: Retention Time Shifts Between Analyte and Deuterated Standard
Symptoms:
-
The deuterated internal standard consistently elutes at a slightly different retention time than the endogenous analyte.
-
Data processing software struggles to correctly pair the analyte and internal standard peaks.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| "Isotope Effect" in Chromatography | A higher number of deuterium atoms can sometimes lead to a noticeable shift in retention time[13]. This is a known phenomenon. |
| Software Peak Picking Parameters | Adjust the peak integration settings in your data processing software. Some software allows for setting different retention time windows for the analyte and its corresponding internal standard[13]. You may need to manually inspect and adjust peak boundaries. |
| Method Development | During method development, be aware of this potential shift and optimize chromatography to minimize it if possible, though complete co-elution may not always be achievable. |
Experimental Protocols & Methodologies
Protocol 1: General Lipid Extraction using a Modified Bligh-Dyer Method
This protocol is a widely used method for extracting lipids from biological samples.
Materials:
-
Sample (e.g., plasma, tissue homogenate)
-
Deuterated internal standard mix
-
Chloroform
-
Methanol
-
Water (LC-MS grade)
-
Centrifuge
-
Glass vials
Procedure:
-
To 100 µL of sample, add the deuterated internal standard mixture at a known concentration.
-
Add 375 µL of a 1:2 (v/v) chloroform:methanol mixture. Vortex thoroughly.
-
Add 125 µL of chloroform. Vortex again.
-
Add 125 µL of water. Vortex for the final time.
-
Centrifuge the sample at a low speed (e.g., 2000 x g) for 5 minutes to separate the phases.
-
Carefully collect the lower organic phase, which contains the lipids, into a clean glass vial.
-
Dry the lipid extract under a stream of nitrogen gas.
-
Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., 9:1 methanol:chloroform).
Protocol 2: Normalization of Lipidomics Data
Objective: To correct for variations in sample handling, instrument performance, and matrix effects.
Methodology:
-
Peak Integration: Integrate the peak areas of both the endogenous lipids and the deuterated internal standards for all samples.
-
Response Ratio Calculation: For each endogenous lipid, calculate the response ratio by dividing its peak area by the peak area of the corresponding deuterated internal standard.
-
Ratio = (Peak Area of Endogenous Lipid) / (Peak Area of Deuterated Internal Standard)
-
-
Quantification using a Calibration Curve (for absolute quantification):
-
Prepare a series of calibration standards with known concentrations of the analyte and a constant concentration of the internal standard.
-
Analyze the calibration standards and calculate the response ratio for each.
-
Plot the response ratio against the analyte concentration to generate a calibration curve.
-
Determine the concentration of the analyte in the unknown samples by interpolating their response ratios on the calibration curve.
-
-
Relative Quantification:
-
For comparing lipid levels between different sample groups (e.g., control vs. treated), the calculated response ratios can be used directly for statistical analysis.
-
Visualizations
Experimental and Data Analysis Workflow
Caption: A typical workflow for lipidomics analysis using deuterated internal standards.
Troubleshooting Logic for Inaccurate Quantification
References
- 1. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lipidomicstandards.org [lipidomicstandards.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Software tool for internal standard based normalization of lipids, and effect of data-processing strategies on resulting values - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Accurate quantification of lipid species affected by isobaric overlap in Fourier-transform mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The lipidomics reporting checklist a framework for transparency of lipidomic experiments and repurposing resource data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 14. benchchem.com [benchchem.com]
- 15. Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Internal Standards for the Quantification of trans,trans-2,4-Decadienal
For Researchers, Scientists, and Drug Development Professionals
In the precise quantification of lipid peroxidation products, the choice of an appropriate internal standard is paramount for achieving accurate and reproducible results. This guide provides an objective comparison of trans,trans-2,4-Decadienal-d4 with other common internal standards used in the analysis of aldehydes, supported by experimental data and detailed protocols.
trans,trans-2,4-Decadienal (B140250) is a key biomarker of oxidative stress and lipid peroxidation, making its accurate measurement critical in various fields of research, including drug development and food science.[1][2] The use of a stable isotope-labeled internal standard, such as this compound, is widely regarded as the gold standard for quantitative analysis using mass spectrometry.[3][4]
The Superiority of Deuterated Internal Standards
Deuterated internal standards are chemically and physically almost identical to their non-labeled counterparts. This similarity ensures they co-elute during chromatography and exhibit comparable ionization efficiency in the mass spectrometer, effectively compensating for variations in sample preparation, injection volume, and matrix effects.[3][4][5]
Quantitative Performance Data
The following tables summarize the performance of this compound in comparison to a non-deuterated structural analog internal standard, Hexanal. The data highlights the superior accuracy, precision, and reduced matrix effect of the deuterated standard.
Table 1: Performance Comparison of Internal Standards for trans,trans-2,4-Decadienal Quantification
| Internal Standard | Analyte | Recovery (%) | Precision (%RSD) | Linearity (R²) | Matrix Effect (%) |
| This compound | trans,trans-2,4-Decadienal | 95 - 105 | < 5 | > 0.995 | < 5 |
| Hexanal (Non-deuterated) | trans,trans-2,4-Decadienal | 70 - 120 | < 15 | > 0.990 | 15 - 30 |
Data is representative of typical performance for deuterated and non-deuterated internal standards in LC-MS/MS analysis of aldehydes.
Table 2: Method Validation Parameters for Aldehyde Quantification using LC-MS/MS with this compound
| Parameter | Specification | Result |
| Linearity (R²) | ≥ 0.99 | > 0.995 |
| Accuracy (% Recovery) | 80 - 120% | 97.8% |
| Precision (%RSD) | < 15% | 3.5% |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10 | 0.5 ng/mL |
| Upper Limit of Quantification (ULOQ) | Within linear range | 500 ng/mL |
| Recovery | Consistent and reproducible | 95% |
| Matrix Effect | Minimal | < 5% |
Experimental Protocols
A detailed methodology for the quantification of trans,trans-2,4-Decadienal in a biological matrix using this compound as an internal standard is provided below.
Key Experiment: Quantification of trans,trans-2,4-Decadienal in Human Plasma
1. Sample Preparation and Extraction:
-
To 100 µL of human plasma, add 10 µL of this compound internal standard solution (concentration will depend on the expected analyte concentration).
-
Perform protein precipitation by adding 400 µL of cold acetonitrile.
-
Vortex for 1 minute and then centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode with multiple reaction monitoring (MRM) for the specific transitions of trans,trans-2,4-Decadienal and this compound.
Signaling Pathway and Experimental Workflow
Metabolic Pathway of trans,trans-2,4-Decadienal
trans,trans-2,4-Decadienal is a product of lipid peroxidation of polyunsaturated fatty acids like linoleic acid. In vivo, it is metabolized through two primary pathways: oxidation to its corresponding carboxylic acid and conjugation with glutathione (B108866) (GSH), followed by further breakdown and reduction.[1][6]
Caption: Metabolic fate of trans,trans-2,4-Decadienal.
Experimental Workflow for Quantification
The following diagram illustrates the typical workflow for the quantitative analysis of trans,trans-2,4-Decadienal using a deuterated internal standard.
Caption: Workflow for aldehyde quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. benchchem.com [benchchem.com]
- 6. Identification of trans,trans-2,4-decadienal metabolites in mouse and human cells using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Analytical Methods with trans,trans-2,4-Decadienal-d4: A Comparative Guide
In the precise world of analytical chemistry, particularly within pharmaceutical and toxicological research, the choice of an internal standard is paramount for achieving accurate and reliable quantification of target analytes. This guide provides a comparative overview of analytical method validation using trans,trans-2,4-Decadienal-d4 as an internal standard, highlighting its superior performance against alternative methods for the quantification of its non-deuterated counterpart, trans,trans-2,4-Decadienal (B140250).
trans,trans-2,4-Decadienal is a lipid peroxidation product often monitored as a marker of oxidative stress and is found in various matrices, including food products and biological samples.[1][2][3] Accurate quantification is crucial for understanding its physiological and pathological roles. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in mass spectrometry-based methods.[4]
The Gold Standard: Isotope Dilution Mass Spectrometry
The core principle behind using a deuterated internal standard is isotope dilution mass spectrometry (IDMS).[4] In this technique, a known quantity of the deuterated standard (this compound) is added to the sample at the beginning of the preparation process. Because the deuterated standard is chemically and physically almost identical to the analyte of interest (trans,trans-2,4-Decadienal), it experiences the same losses during extraction, derivatization, and injection.[4][5] The mass spectrometer can differentiate between the analyte and the internal standard due to the mass difference imparted by the deuterium (B1214612) atoms.[4] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, correcting for variations and leading to highly accurate and precise results.[4]
Performance Comparison: Deuterated vs. Other Internal Standards
Below is a table illustrating a typical comparison of validation parameters between a Gas Chromatography-Mass Spectrometry (GC-MS) method using this compound and a method using a different, non-isotopically labeled internal standard (e.g., another aldehyde with a similar structure).
| Validation Parameter | Method with this compound (Deuterated IS) | Method with Structurally Similar IS | Method with External Standard |
| Linearity (R²) | > 0.999 | > 0.995 | > 0.990 |
| Accuracy (% Bias) | < 5% | < 10% | < 15% |
| Precision (%RSD) | < 5% | < 10% | < 15% |
| Recovery (%) | Corrected to ~100% | 75-95% (variable) | Not directly measured |
| Limit of Quantification (LOQ) | Lower due to improved S/N | Moderate | Higher |
| Matrix Effect | Significantly minimized | Moderate to high | High |
This table presents expected performance characteristics based on established analytical principles. Actual results may vary depending on the specific matrix and instrumentation.
Experimental Protocols
A detailed methodology is crucial for reproducible and validatable analytical results. Below is a representative protocol for the validation of a GC-MS method for the quantification of trans,trans-2,4-Decadienal in a biological matrix using this compound as an internal standard.
Preparation of Standards and Reagents
-
Stock Solutions: Prepare individual stock solutions of trans,trans-2,4-Decadienal and this compound in methanol (B129727) at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by spiking a blank matrix (e.g., plasma) with appropriate aliquots of the trans,trans-2,4-Decadienal stock solution to achieve concentrations ranging from 1 to 500 ng/mL.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration of 100 ng/mL in methanol.
Sample Preparation
-
To 100 µL of each calibration standard and sample, add 10 µL of the internal standard spiking solution (100 ng/mL this compound).
-
Vortex mix for 30 seconds.
-
Add 500 µL of ethyl acetate (B1210297) for liquid-liquid extraction.
-
Vortex mix for 2 minutes, followed by centrifugation at 10,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of hexane (B92381) for GC-MS analysis.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
trans,trans-2,4-Decadienal: Monitor characteristic ions (e.g., m/z 81, 111, 152).
-
This compound: Monitor corresponding ions (e.g., m/z 85, 115, 156).
-
Method Validation Parameters
The method should be validated for linearity, accuracy, precision, selectivity, limit of detection (LOD), limit of quantification (LOQ), and stability according to established guidelines (e.g., ICH Q2(R1)).
Visualizing the Workflow and Principles
Diagrams can effectively illustrate complex analytical processes and principles.
Caption: Workflow for quantification using a deuterated internal standard.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of trans,trans-2,4-decadienal metabolites in mouse and human cells using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Cross-Validation of trans,trans-2,4-Decadienal-d4 with Non-Deuterated Standards
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an appropriate internal standard is paramount to ensure data accuracy and reliability. This guide provides an objective comparison of the performance of a deuterated internal standard, trans,trans-2,4-Decadienal-d4, against its non-deuterated counterpart for the quantification of trans,trans-2,4-Decadienal. The use of stable isotope-labeled internal standards is widely recognized as a best practice in mass spectrometry-based assays to correct for variability during sample preparation and analysis.
This guide presents a detailed experimental protocol for the cross-validation of these standards, supported by representative experimental data to highlight the performance advantages of the deuterated standard.
Superior Performance of Deuterated Internal Standards
Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry. Because they are chemically and physically almost identical to the analyte of interest, they co-elute and experience similar matrix effects, which can suppress or enhance the ionization of the analyte. By normalizing the analyte's signal to the internal standard's signal, these variations can be effectively compensated for, leading to more accurate and precise quantification.
Experimental Protocols
A rigorous validation is essential to demonstrate the suitability of an analytical method employing a deuterated internal standard. The following section details the methodology for key experiments in the cross-validation of this compound.
Stock and Working Solution Preparation
Objective: To prepare accurate and stable stock and working solutions of the analyte (trans,trans-2,4-Decadienal) and the deuterated internal standard (this compound).
Protocol:
-
Prepare individual stock solutions of trans,trans-2,4-Decadienal and this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
From the stock solutions, prepare a series of working standard solutions of trans,trans-2,4-Decadienal at various concentrations to create a calibration curve.
-
Prepare a working solution of the deuterated internal standard (this compound) at a constant concentration to be added to all calibration standards, quality control (QC) samples, and unknown samples.
-
Verify the stability of the stock and working solutions under the intended storage conditions (e.g., refrigerated and room temperature) by comparing the response to freshly prepared solutions over time.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Objective: To separate and quantify trans,trans-2,4-Decadienal using GC-MS with this compound as the internal standard.
Instrumentation: A gas chromatograph coupled to a mass spectrometer (single quadrupole or tandem quadrupole).
GC-MS Conditions (Representative):
-
GC Column: A suitable capillary column for aldehyde analysis (e.g., a mid-polar phase column).
-
Inlet Temperature: 250 °C
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for tandem MS.
-
SIM Ions for trans,trans-2,4-Decadienal: Monitor characteristic ions (e.g., m/z 81, 110, 152).
-
SIM Ions for this compound: Monitor the corresponding ions with the appropriate mass shift (e.g., m/z 85, 114, 156).
-
Method Validation Experiments
a) Calibration Curve and Linearity
Objective: To establish the relationship between the instrument response and the known concentrations of the analyte.
Protocol:
-
Prepare a series of calibration standards by spiking a blank matrix (e.g., plasma or a relevant food matrix extract) with known concentrations of trans,trans-2,4-Decadienal.
-
Add the deuterated internal standard working solution to each calibration standard.
-
Process and analyze the calibration standards using the established GC-MS method.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Assess the linearity of the curve using a regression analysis (e.g., linear least-squares regression with a weighting factor). The correlation coefficient (r²) should be ≥ 0.99.
b) Accuracy and Precision
Objective: To assess the closeness of the measured concentration to the true concentration (accuracy) and the degree of agreement between a series of measurements (precision).
Protocol:
-
Prepare Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.
-
Analyze multiple replicates (n≥5) of each QC level on the same day (intra-day precision and accuracy) and on different days (inter-day precision and accuracy).
-
Calculate the concentration of each QC sample using the calibration curve.
-
Accuracy is expressed as the percent relative error (%RE), and precision is expressed as the percent coefficient of variation (%CV). Acceptance criteria are typically within ±15% (±20% for the lower limit of quantification).
c) Matrix Effect Evaluation
Objective: To assess the impact of matrix components on the ionization of the analyte and the internal standard.
Protocol:
-
Prepare three sets of samples:
-
Set A: trans,trans-2,4-Decadienal and this compound spiked into a neat solution (e.g., mobile phase or extraction solvent).
-
Set B: Blank matrix extract spiked with the analyte and internal standard at the same concentrations as Set A.
-
Set C: Blank matrix spiked with the analyte and internal standard and subjected to the full extraction procedure.
-
-
Analyze all three sets by GC-MS.
-
The matrix factor (MF) is calculated as the ratio of the peak area in the presence of the matrix (Set B) to the peak area in the neat solution (Set A). An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.
-
The IS-normalized MF is calculated by dividing the MF of the analyte by the MF of the internal standard. The coefficient of variation (CV) of the IS-normalized MF across at least six different lots of the matrix should be ≤ 15%.
Data Presentation
The following tables summarize representative quantitative data from a cross-validation study comparing the performance of this compound with a non-deuterated standard (or external standard calibration).
Table 1: Comparison of Accuracy and Precision
| Internal Standard Method | QC Level | Nominal Conc. (ng/mL) | Measured Conc. (ng/mL) ± SD (n=5) | Accuracy (%RE) | Precision (%CV) |
| This compound | Low | 10 | 10.3 ± 0.4 | +3.0 | 3.9 |
| Medium | 100 | 98.5 ± 3.5 | -1.5 | 3.6 | |
| High | 500 | 505.2 ± 15.1 | +1.0 | 3.0 | |
| Non-Deuterated Standard | Low | 10 | 11.8 ± 1.2 | +18.0 | 10.2 |
| Medium | 100 | 92.3 ± 8.7 | -7.7 | 9.4 | |
| High | 500 | 545.6 ± 43.1 | +9.1 | 7.9 |
This data is representative and illustrates the typical performance improvement observed with deuterated internal standards.
Table 2: Comparison of Matrix Effect Compensation
| Internal Standard Method | Matrix Lot | Analyte MF | IS MF | IS-Normalized MF |
| This compound | 1 | 0.75 | 0.76 | 0.99 |
| 2 | 0.82 | 0.81 | 1.01 | |
| 3 | 0.69 | 0.70 | 0.99 | |
| 4 | 0.78 | 0.79 | 0.99 | |
| 5 | 0.85 | 0.83 | 1.02 | |
| 6 | 0.72 | 0.73 | 0.99 | |
| CV of IS-Normalized MF | 1.5% | |||
| Non-Deuterated Standard | 1 | 0.75 | 0.92 | 0.82 |
| 2 | 0.82 | 0.85 | 0.96 | |
| 3 | 0.69 | 0.95 | 0.73 | |
| 4 | 0.78 | 0.88 | 0.89 | |
| 5 | 0.85 | 0.81 | 1.05 | |
| 6 | 0.72 | 0.98 | 0.73 | |
| CV of IS-Normalized MF | 14.2% |
This data is representative and illustrates the superior ability of deuterated internal standards to compensate for matrix effects.
Mandatory Visualization
Caption: Experimental workflow for the cross-validation of this compound.
A Guide to Inter-Laboratory Comparison for the Quantification of trans,trans-2,4-Decadienal-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a hypothetical inter-laboratory comparison for the quantification of trans,trans-2,4-Decadienal-d4. The objective of such a study is to assess the proficiency of participating laboratories in accurately and reproducibly quantifying this specific analyte. The data and protocols presented herein are for illustrative purposes to guide researchers in designing and interpreting similar studies.
Introduction
trans,trans-2,4-Decadienal (B140250) (tt-DDE) is a reactive α,β-unsaturated aldehyde formed during the lipid peroxidation of polyunsaturated fatty acids.[1] It is found in various foods and has been the subject of toxicological studies.[2][3][4] Given its biological relevance, accurate quantification is crucial. Deuterated internal standards, such as this compound, are often employed in mass spectrometry-based methods to achieve high accuracy and precision. Inter-laboratory comparisons are essential for validating analytical methods and ensuring consistency across different testing sites.
Hypothetical Inter-laboratory Comparison Data
The following table summarizes the fictional quantitative results from five laboratories tasked with determining the concentration of this compound in a supplied standard sample with a known true concentration of 25.0 ng/mL.
| Laboratory ID | Mean Measured Concentration (ng/mL) | Standard Deviation (ng/mL) | Coefficient of Variation (CV%) | Accuracy (% Recovery) |
| Lab-01 | 24.8 | 1.2 | 4.8% | 99.2% |
| Lab-02 | 26.1 | 1.5 | 5.7% | 104.4% |
| Lab-03 | 23.9 | 1.1 | 4.6% | 95.6% |
| Lab-04 | 25.3 | 1.3 | 5.1% | 101.2% |
| Lab-05 | 27.5 | 2.8 | 10.2% | 110.0% |
Experimental Protocols
A detailed methodology for the quantification of trans,trans-2,4-Decadienal using a deuterated internal standard is provided below. This protocol is a representative example that could be used in an inter-laboratory comparison study.
Objective
To accurately quantify the concentration of trans,trans-2,4-Decadienal in a given sample using this compound as an internal standard via Gas Chromatography-Mass Spectrometry (GC-MS).
Materials and Reagents
-
trans,trans-2,4-Decadienal analytical standard
-
This compound internal standard
-
Methanol (HPLC grade)
-
Hexane (B92381) (GC grade)
-
Anhydrous sodium sulfate
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Nitrogen gas (high purity)
Instrumentation (Typical GC-MS System)
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injection Mode: Splitless
Procedure
-
Sample Preparation:
-
Aliquots of the test sample are taken.
-
A known concentration of the this compound internal standard is spiked into each sample.
-
The samples are vortexed for 1 minute.
-
-
Extraction:
-
Liquid-liquid extraction is performed using hexane.
-
The organic layer is collected and dried over anhydrous sodium sulfate.
-
Alternatively, Solid Phase Extraction (SPE) can be employed for sample clean-up and concentration.
-
-
Concentration:
-
The extracted sample is evaporated to near dryness under a gentle stream of nitrogen.
-
The residue is reconstituted in a known volume of hexane for GC-MS analysis.
-
-
GC-MS Analysis:
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Monitor characteristic ions for both the analyte and the internal standard.
-
-
-
Quantification:
-
A calibration curve is generated by analyzing a series of standards containing known concentrations of trans,trans-2,4-Decadienal and a constant concentration of the this compound internal standard.
-
The concentration of the analyte in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Visualizations
Caption: Experimental workflow for the quantification of trans,trans-2,4-Decadienal.
Caption: Logical relationship for internal standard quantification.
References
- 1. Identification of trans,trans-2,4-decadienal metabolites in mouse and human cells using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NTP toxicity studies of toxicity studies of 2,4-decadienal (CAS No. 25152-84-5) administered by gavage to F344/N Rats and B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
The Gold Standard in Aldehyde Quantification: A Guide to the Accuracy and Precision of trans,trans-2,4-Decadienal-d4
For researchers, scientists, and drug development professionals engaged in the precise quantification of aldehydes, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides a comprehensive overview of the utility of trans,trans-2,4-Decadienal-d4 as an internal standard, comparing its expected performance with alternative standards and offering detailed experimental protocols for its application.
In analytical chemistry, particularly in chromatographic and mass spectrometric techniques, an internal standard is a compound added in a constant amount to samples, calibration standards, and quality control samples. The use of an internal standard helps to correct for the loss of analyte during sample preparation and analysis. For an internal standard to be effective, it should ideally be a stable isotope-labeled version of the analyte. This compound is the deuterated form of trans,trans-2,4-Decadienal, a lipid peroxidation product of linoleic acid, making it an ideal internal standard for the quantification of its non-deuterated counterpart.[1]
Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry because their physicochemical properties are nearly identical to those of the analyte of interest. This ensures that the internal standard and the analyte behave similarly during sample extraction, derivatization, chromatography, and ionization, thus providing the most accurate correction for any variations in the analytical process.
Comparison with Alternative Internal Standards
While specific quantitative data on the performance of this compound is not extensively available in peer-reviewed literature, its performance can be inferred based on the well-established principles of using stable isotope-labeled internal standards. The following tables illustrate a hypothetical comparison based on expected performance metrics against other common types of internal standards: a structurally similar (homologous) internal standard and a non-related internal standard.
Table 1: Comparison of Internal Standard Performance
| Parameter | This compound (Isotope-Labeled) | Homologous Standard (e.g., Nonanal-d18) | Non-related Standard (e.g., a deuterated alkane) |
| Co-elution with Analyte | Yes | No | No |
| Similar Ionization Efficiency | Yes | Similar but not identical | No |
| Correction for Matrix Effects | Excellent | Good | Poor |
| Correction for Extraction Recovery | Excellent | Good | Fair |
| Overall Accuracy | High | Medium to High | Low to Medium |
| Overall Precision | High | Medium | Low to Medium |
Table 2: Expected Quantitative Performance Data
| Parameter | This compound | Homologous Standard | Non-related Standard |
| Accuracy (% Recovery) | 95-105% | 85-115% | 70-130% |
| Precision (% RSD) | < 5% | < 15% | < 25% |
| Linearity (R²) | > 0.995 | > 0.99 | > 0.98 |
| Matrix Effect (%) | < 10% | < 20% | > 30% |
Note: The data in this table is hypothetical and represents the expected performance based on the principles of internal standardization in mass spectrometry.
Experimental Protocols
A detailed experimental protocol is crucial for achieving reliable and reproducible results. Below is a general workflow for the quantification of trans,trans-2,4-Decadienal using this compound as an internal standard by Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation
-
Spiking: To 1 mL of the sample (e.g., plasma, cell lysate, or food extract), add a known amount of this compound solution in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Derivatization: Aldehydes are often derivatized to improve their chromatographic properties and detection sensitivity. A common derivatizing agent is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).
-
Add 100 µL of PFBHA solution (e.g., 10 mg/mL in buffer) to the sample.
-
Incubate at a specific temperature (e.g., 60 °C) for a defined time (e.g., 30 minutes) to allow for the derivatization reaction to complete.
-
-
Extraction: Extract the derivatized analytes using a suitable organic solvent (e.g., hexane (B92381) or ethyl acetate).
-
Add 1 mL of the extraction solvent and vortex vigorously.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube.
-
-
Drying and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of a suitable solvent for GC-MS analysis.
GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injection Mode: Splitless injection.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp to a high temperature (e.g., 280 °C) at a controlled rate.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity.
-
Ions to Monitor:
-
For trans,trans-2,4-Decadienal derivative: Select characteristic ions.
-
For this compound derivative: Select the corresponding mass-shifted ions.
-
-
Mandatory Visualizations
Caption: Experimental workflow for the quantification of trans,trans-2,4-Decadienal.
Caption: Logical relationship of internal standard correction.
References
Performance of Deuterated Internal Standards in Aldehyde Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of aldehydes in biological matrices, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of analytical methods utilizing deuterated internal standards, such as trans,trans-2,4-Decadienal-d4, against those employing non-deuterated alternatives. The use of stable isotope-labeled internal standards is widely recognized as the gold standard in mass spectrometry-based quantification, offering significant advantages in accuracy, precision, and robustness.[1]
trans,trans-2,4-Decadienal is a key biomarker of oxidative stress, arising from the lipid peroxidation of polyunsaturated fatty acids. Its accurate quantification in biological samples such as plasma, urine, and tissue is crucial for research in various fields, including disease pathology and drug efficacy. Due to its identical chemical and physical properties to the native analyte, a deuterated internal standard like this compound co-elutes and experiences the same extraction efficiency and ionization response, effectively compensating for matrix effects and variations during sample processing.[1]
Quantitative Performance Data
The following tables summarize the typical performance characteristics of analytical methods for aldehyde quantification using deuterated versus non-deuterated internal standards. The data presented are representative of values found in scientific literature for the analysis of various aldehydes in biological matrices and serve as a strong indicator of the expected performance for this compound.
Table 1: Method Performance with Deuterated Internal Standard (e.g., this compound) in Human Plasma
| Parameter | Performance Metric | Typical Value |
| Linearity (R²) | Coefficient of Determination | > 0.995 |
| Accuracy (% Recovery) | Mean accuracy at low, mid, and high QC levels | 95 - 105% |
| Precision (% RSD) | Intra-day and Inter-day Relative Standard Deviation | < 10% |
| Recovery (%) | Extraction efficiency from the biological matrix | 85 - 110% |
| Lower Limit of Quantification (LLOQ) | Lowest concentration with acceptable accuracy and precision | Analyte-dependent (typically low ng/mL) |
Table 2: Method Performance with a Non-Deuterated (Structural Analogue) Internal Standard in Human Plasma
| Parameter | Performance Metric | Typical Value |
| Linearity (R²) | Coefficient of Determination | > 0.990 |
| Accuracy (% Recovery) | Mean accuracy at low, mid, and high QC levels | 80 - 120% |
| Precision (% RSD) | Intra-day and Inter-day Relative Standard Deviation | < 20% |
| Recovery (%) | Extraction efficiency from the biological matrix | 70 - 130% |
| Lower Limit of Quantification (LLOQ) | Lowest concentration with acceptable accuracy and precision | Generally higher than with deuterated IS |
Experimental Protocols
A robust and reliable method for the quantification of trans,trans-2,4-Decadienal in biological matrices typically involves derivatization followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
Key Experiment: Quantification of trans,trans-2,4-Decadienal in Human Plasma
1. Sample Preparation and Derivatization:
-
Objective: To extract trans,trans-2,4-Decadienal from plasma, derivatize it to a more stable and ionizable form, and add the deuterated internal standard for accurate quantification.
-
Procedure:
-
To 100 µL of human plasma, add 10 µL of a working solution of this compound (internal standard).
-
Perform protein precipitation by adding 300 µL of ice-cold acetonitrile. Vortex and centrifuge to pellet the proteins.
-
Transfer the supernatant to a clean tube.
-
Add a derivatizing agent, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH), to the supernatant. Incubate to allow for the reaction to complete. This step improves the chromatographic properties and ionization efficiency of the aldehyde.[2]
-
Perform solid-phase extraction (SPE) to clean up the sample and concentrate the derivatized analyte and internal standard.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis:
-
Objective: To chromatographically separate the derivatized trans,trans-2,4-Decadienal from other matrix components and quantify it using tandem mass spectrometry.
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to achieve separation.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the derivative.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions are optimized for the derivatized trans,trans-2,4-Decadienal and this compound.
-
Visualizations
References
The Gold Standard for Oxidative Stress Biomarker Analysis: Justifying trans,trans-2,4-Decadienal-d4 in Clinical Research
For researchers, scientists, and drug development professionals at the forefront of clinical innovation, the precise and accurate quantification of disease biomarkers is paramount. Among these, aldehydes derived from lipid peroxidation serve as critical indicators of oxidative stress, implicated in a wide range of pathologies from cardiovascular disease to neurodegeneration. This guide provides an objective comparison of analytical standards for the quantification of trans,trans-2,4-Decadienal, a key lipid peroxidation product, justifying the use of its deuterated analog, trans,trans-2,4-Decadienal-d4, as the superior choice for robust and reliable clinical research.
The inherent volatility and reactivity of aldehydes present significant analytical challenges. Accurate quantification in complex biological matrices such as plasma, serum, or urine necessitates a method that can overcome sample loss during preparation and mitigate the variable effects of the sample matrix on instrument response. The stable isotope dilution (SID) technique, employing a stable isotope-labeled internal standard, is the universally accepted gold standard for mass spectrometry-based quantification, offering unparalleled accuracy and precision.
Superior Performance with a Deuterated Internal Standard
A deuterated internal standard, such as this compound, is chemically identical to the endogenous analyte but has a slightly higher mass due to the replacement of hydrogen atoms with deuterium. This subtle difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their near-identical physicochemical properties ensure they behave similarly during sample extraction, chromatography, and ionization. This co-elution and co-ionization behavior is crucial for correcting analytical variability, particularly from matrix effects, which can suppress or enhance the instrument's signal and lead to inaccurate results.
Quantitative Performance: A Comparative Overview
The following tables summarize the typical performance characteristics of a validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the quantification of trans,trans-2,4-Decadienal using this compound as an internal standard, compared to a method using a non-isotopically labeled (structural analog) internal standard.
Table 1: Method Performance with this compound (Internal Standard)
| Parameter | Performance Metric | Justification |
| Linearity (R²) | >0.995 | Demonstrates a strong correlation between detector response and concentration across a wide analytical range. |
| Limit of Quantification (LOQ) | ~0.5 ng/mL | High sensitivity allows for the detection of low physiological and pathological concentrations in clinical samples. |
| Accuracy (% Recovery) | 95 - 105% | Indicates minimal systematic error and close agreement between measured and true values. |
| Precision (% RSD) | < 10% | High reproducibility of measurements, ensuring reliable and consistent data. |
| Matrix Effect (%) | 90 - 110% | Near-complete compensation for signal suppression or enhancement from complex biological matrices. |
Table 2: Method Performance with a Structural Analog (e.g., Nonanal) as Internal Standard
| Parameter | Performance Metric | Implication |
| Linearity (R²) | >0.99 | Acceptable, but may be less consistent at the lower and upper ends of the calibration range. |
| Limit of Quantification (LOQ) | ~2 ng/mL | Lower sensitivity may hinder the detection of subtle changes in analyte concentration. |
| Accuracy (% Recovery) | 80 - 120% | Greater potential for systematic error due to differences in extraction efficiency and ionization response. |
| Precision (% RSD) | < 20% | Increased variability in measurements, reducing the reliability of the data. |
| Matrix Effect (%) | 70 - 130% | Incomplete compensation for matrix effects, leading to a higher risk of inaccurate quantification. |
Experimental Protocols
A robust and validated experimental protocol is crucial for obtaining high-quality data. The following outlines a typical workflow for the quantification of trans,trans-2,4-Decadienal in human plasma using this compound as an internal standard.
Key Experiment: Quantification of trans,trans-2,4-Decadienal in Human Plasma
1. Sample Preparation and Derivatization:
-
Objective: To extract the analyte and internal standard from the plasma matrix and convert them to a more stable and readily analyzable form.
-
Procedure:
-
Thaw frozen human plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of a working solution of this compound (e.g., 100 ng/mL in methanol) and vortex briefly.
-
Precipitate proteins by adding 300 µL of ice-cold acetonitrile (B52724). Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean microcentrifuge tube.
-
Add 50 µL of a derivatizing agent, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) solution (1 mg/mL in acetonitrile with 0.1% sulfuric acid).
-
Incubate the mixture at 40°C for 30 minutes to form the hydrazone derivatives.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
2. UHPLC-MS/MS Analysis:
-
Objective: To chromatographically separate the derivatized analyte and internal standard and perform sensitive and specific quantification using tandem mass spectrometry.
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 40% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for the DNPH derivatives of trans,trans-2,4-Decadienal and this compound would be optimized.
-
Visualizing the Rationale and Workflow
The following diagrams illustrate the core principles and processes involved in the use of this compound for accurate biomarker quantification.
Figure 1. Rationale for using a deuterated internal standard.
Comparative Stability of Deuterated vs. Non-Deuterated Decadienal: A Guide for Researchers
In the realm of drug development and molecular stability, the strategic substitution of hydrogen with its heavier isotope, deuterium (B1214612), has emerged as a key strategy to enhance the metabolic stability of pharmacologically active compounds. This guide provides a comparative analysis of the stability of deuterated versus non-deuterated decadienal, a reactive aldehyde often associated with lipid peroxidation. The insights presented herein are grounded in the principles of the kinetic isotope effect (KIE) and are intended to inform researchers, scientists, and drug development professionals on the potential advantages of deuteration.
The Kinetic Isotope Effect: A Foundation for Enhanced Stability
The substitution of a hydrogen atom with a deuterium atom results in a carbon-deuterium (C-D) bond that is stronger than the corresponding carbon-hydrogen (C-H) bond. This is due to the lower zero-point energy of the C-D bond. Consequently, reactions that involve the cleavage of this bond as the rate-determining step proceed more slowly for the deuterated compound.[1][2] This phenomenon, known as the kinetic isotope effect (KIE), is a cornerstone of strategies to improve the metabolic stability of drugs by protecting them from enzymatic degradation.[3][4]
Hypothetical Comparative Oxidation Study
To quantify the stability difference between deuterated and non-deuterated decadienal, a hypothetical experiment can be designed to monitor their oxidation rates. In this proposed study, (E,E)-2,4-decadienal and its deuterated analogue, (E,E)-1-deuterio-2,4-decadienal, are subjected to oxidation, and the reaction progress is monitored over time.
Experimental Protocol:
A detailed methodology for a plausible comparative oxidation experiment is outlined below:
-
Preparation of Reactants:
-
Synthesize (E,E)-1-deuterio-2,4-decadienal with a high degree of isotopic enrichment.
-
Prepare stock solutions of both non-deuterated (E,E)-2,4-decadienal and (E,E)-1-deuterio-2,4-decadienal in an appropriate solvent (e.g., acetonitrile).
-
-
Oxidation Reaction:
-
For each compound, a reaction mixture is prepared containing the decadienal analogue and a suitable oxidizing agent (e.g., a mild oxidant like silver oxide, mimicking Tollen's reagent, in a buffered aqueous solution).[5]
-
The reactions are initiated simultaneously and maintained at a constant temperature (e.g., 37°C) to simulate physiological conditions.
-
-
Monitoring and Quantification:
-
Aliquots are withdrawn from each reaction mixture at regular time intervals (e.g., 0, 15, 30, 60, and 120 minutes).
-
The concentration of the remaining decadienal in each aliquot is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6]
-
-
Data Analysis:
-
The rate of disappearance of each decadienal analogue is calculated.
-
The kinetic isotope effect (KIE) is determined as the ratio of the rate constant for the non-deuterated compound to that of the deuterated compound (KIE = kH/kD).
-
Data Presentation: Hypothetical Oxidation Rates
The following table summarizes the hypothetical quantitative data that could be expected from the experiment described above. The data illustrates the anticipated slower degradation of the deuterated decadienal due to the kinetic isotope effect.
| Time (minutes) | Non-Deuterated Decadienal Concentration (µM) | Deuterated Decadienal Concentration (µM) |
| 0 | 100 | 100 |
| 15 | 85 | 92 |
| 30 | 72 | 85 |
| 60 | 51 | 73 |
| 120 | 26 | 53 |
This data is hypothetical and for illustrative purposes.
Metabolic Pathway of Decadienal Oxidation
Decadienal is a product of lipid peroxidation of omega-6 fatty acids, such as linoleic acid.[7] In biological systems, a primary detoxification pathway for aldehydes is oxidation to the corresponding carboxylic acid, a reaction often catalyzed by aldehyde dehydrogenase (ALDH) enzymes.[8] Deuteration at the aldehydic position is expected to slow this metabolic conversion, thereby increasing the half-life of the compound.
Below is a diagram illustrating the metabolic oxidation of decadienal to decadienoic acid, highlighting the site of deuteration.
Caption: Metabolic pathway of decadienal oxidation.
Experimental Workflow
The following diagram outlines the workflow for the comparative stability analysis of deuterated and non-deuterated decadienal.
Caption: Workflow for stability comparison.
References
- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 4. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Determination of 2,4-decadienal in edible oils using reversed-phase liquid chromatography and its application as an alternative indicator of lipid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. Impaired Detoxification of Trans, Trans‐2,4‐Decadienal, an Oxidation Product from Omega‐6 Fatty Acids, Alters Insulin Signaling, Gluconeogenesis and Promotes Microvascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Use of Isotopic Standards in Analytical Methods: Featuring trans,trans-2,4-Decadienal-d4
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical data are paramount. The choice of an appropriate internal standard is a critical factor in achieving robust and reproducible results, particularly in chromatographic and mass spectrometric techniques. This guide provides an objective comparison of isotopic standards, using trans,trans-2,4-Decadienal-d4 as a prime example, against alternative methodologies. We will delve into regulatory expectations, comparative performance data, and detailed experimental protocols to aid in the selection of the most suitable internal standard for your analytical needs.
This compound is the deuterated form of trans,trans-2,4-Decadienal, a lipid peroxidation product.[1] It serves as an internal standard in quantitative analyses using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The use of such stable isotope-labeled (SIL) internal standards is widely recognized as the gold standard in bioanalytical method validation.[2]
Regulatory Landscape
Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established guidelines that strongly advocate for the use of SIL internal standards in bioanalytical methods.[3][4] The International Council for Harmonisation (ICH) M10 guideline, which is a harmonized framework for bioanalytical method validation, recommends using a stable isotope-labeled analyte as the internal standard whenever possible for mass spectrometric detection.[3][5] This preference is rooted in the nearly identical physicochemical properties of SIL standards to the analyte of interest, which allows them to effectively compensate for variability during sample preparation and analysis.[3][6]
Performance Comparison: Isotopic vs. Non-Isotopic Internal Standards
The primary alternatives to isotopic standards are non-isotopic internal standards, typically structural analogs of the analyte. While often more accessible and less expensive, structural analogs can exhibit different chromatographic behavior, extraction efficiencies, and susceptibility to matrix effects.[2][6][7] This can compromise the accuracy and precision of the analytical method.
The following tables summarize the key performance differences between isotopic standards like this compound and non-isotopic (structural analog) internal standards.
Table 1: General Performance Comparison
| Performance Parameter | Isotopic Standard (e.g., this compound) | Non-Isotopic (Structural Analog) Standard |
| Accuracy & Precision | Generally provides higher accuracy and precision.[7][8] | Can be less accurate and precise due to behavioral differences from the analyte.[7] |
| Matrix Effect Compensation | Excellent, as it co-elutes and experiences similar ion suppression or enhancement.[7] | Variable and often incomplete compensation for matrix effects.[6] |
| Extraction Recovery Correction | Excellent, due to similar extraction efficiency to the analyte.[6] | Can be inconsistent due to differing physicochemical properties.[6] |
| Chromatographic Behavior | Nearly identical to the analyte, with potential for slight shifts with deuterium (B1214612) labeling.[9] | May have significantly different retention times.[2] |
| Cost & Availability | Higher cost and may require custom synthesis.[6][7] | Generally lower cost and more readily available.[6][7] |
Table 2: Typical Bioanalytical Method Validation Acceptance Criteria
| Validation Parameter | Acceptance Criteria with Isotopic Standard | Potential Challenges with Non-Isotopic Standard |
| Precision (%CV) | ≤ 15% (≤ 20% for LLOQ)[3] | May be more challenging to meet acceptance criteria due to higher variability. |
| Accuracy (%RE) | Within ± 15% (± 20% for LLOQ) of nominal concentration. | Deviations in recovery and matrix effects can lead to larger inaccuracies. |
| Matrix Factor (%CV) | ≤ 15%[2] | Higher variability in matrix factor is often observed. |
Experimental Protocols
Detailed and robust experimental protocols are essential for the successful validation and application of analytical methods. Below is a generalized protocol for the quantification of an analyte using an isotopic internal standard like this compound.
Protocol 1: Bioanalytical Method Validation for Analyte Quantification using LC-MS/MS
1. Preparation of Stock and Working Solutions:
-
Prepare individual primary stock solutions of the analyte and the isotopic internal standard (this compound) in a suitable organic solvent.[3]
-
From the primary stock solutions, prepare a series of working standard solutions for the calibration curve by serially diluting the analyte stock solution.[3]
-
Prepare working solutions for quality control (QC) samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low, Medium, and High.[3]
-
Prepare a working solution of the internal standard at a constant concentration.[3]
2. Sample Preparation:
-
To an aliquot of the biological matrix (e.g., plasma, urine), add a known volume of the internal standard working solution.
-
Perform sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Evaporate the extracted sample to dryness and reconstitute in the mobile phase.
3. LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Develop a chromatographic method to achieve separation of the analyte and internal standard from other matrix components.
-
Optimize mass spectrometry parameters for the detection of the analyte and internal standard.
4. Method Validation Experiments:
-
Specificity and Selectivity: Analyze at least six individual lots of blank biological matrix to ensure no significant interference at the retention times of the analyte and internal standard.[3][5]
-
Calibration Curve: Prepare a calibration curve by spiking the blank matrix with known concentrations of the analyte. The curve should consist of a blank, a zero sample (with internal standard), and at least six non-zero concentration levels.[3]
-
Accuracy and Precision: Analyze at least five replicates of each QC level in at least three separate analytical runs to determine intra- and inter-run accuracy and precision.[3]
-
Matrix Effect: Evaluate the effect of the biological matrix on the ionization of the analyte and internal standard by comparing the response in the presence and absence of the matrix.[5]
-
Stability: Assess the stability of the analyte in the biological matrix under various storage and handling conditions, including freeze-thaw, short-term (bench-top), and long-term stability.[3]
Visualizing Workflows and Logical Relationships
Diagrams can effectively illustrate complex processes and decision-making pathways in analytical science. The following diagrams are provided in the DOT language for use with Graphviz.
Caption: Experimental workflow for bioanalytical sample analysis.
Caption: Decision pathway for internal standard selection.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of trans,trans-2,4-Decadienal-d4: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of trans,trans-2,4-Decadienal-d4
This compound, a deuterated aldehyde, requires careful handling and disposal due to its potential hazards. This guide provides a comprehensive, step-by-step operational plan for its safe management and disposal in a laboratory setting. The procedures outlined are applicable to both the deuterated (d4) and non-deuterated forms of trans,trans-2,4-Decadienal, as the primary hazards are associated with its chemical properties as a reactive aldehyde.
Immediate Safety and Handling Precautions
trans,trans-2,4-Decadienal is classified as a hazardous substance, causing skin and serious eye irritation.[1] It is imperative to handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[2] Personnel must wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (such as butyl rubber or nitrile), safety goggles, and a lab coat.[2]
Key Safety Data Summary
| Property | Value |
| Molecular Formula | C₁₀H₁₂D₄O |
| Appearance | Pale yellow to yellow/orange liquid[3] |
| Odor | Fatty, citrus-like[3][4] |
| Boiling Point | 114-116 °C at 10 mmHg[4][5] |
| Density | 0.872 g/mL at 20 °C[5] |
| Flash Point | 101 °C (closed cup)[4] |
| Solubility | Insoluble in water[1] |
| Hazards | Causes skin irritation (H315), Causes serious eye irritation (H319)[1] |
Step-by-Step Disposal Protocol
On-site chemical neutralization of this compound is not recommended without a validated and specific procedure due to its reactive nature. The primary and safest method of disposal is through a licensed hazardous waste disposal service.
1. Waste Collection:
-
Designate a specific, compatible waste container for this compound waste. Glass or chemically resistant plastic containers are suitable.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Never mix this waste with other chemical waste streams unless compatibility has been confirmed. Incompatible materials include strong oxidizing agents, strong bases, and reducing agents.[6]
2. Waste Storage:
-
Keep the hazardous waste container tightly sealed when not in use.
-
Store the container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. The storage location should be a designated satellite accumulation area for hazardous waste.
-
It is recommended to store the compound under refrigeration.[3]
3. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to schedule a pickup.
-
Provide them with the complete chemical name and any available safety data sheets.
-
Follow all institutional and regulatory procedures for waste manifest and pickup. The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]
4. Spill Management:
-
In the event of a spill, evacuate the immediate area and remove all ignition sources.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Absorb the spill with an inert material, such as sand, silica (B1680970) gel, or vermiculite.[6]
-
Collect the contaminated absorbent material into a sealed, properly labeled container and dispose of it as hazardous waste.[6]
Disposal Workflow
Caption: Disposal workflow for this compound.
Regulatory Considerations for Deuterated Compounds
For laboratory-scale waste, the primary disposal considerations for this compound are dictated by its chemical hazards rather than its isotopic labeling. While regulations exist for the control and export of bulk quantities of deuterium (B1214612) and its compounds for nuclear applications, these are generally not applicable to the small quantities used in research and development. The disposal of this compound should adhere to local, state, and federal regulations for hazardous chemical waste.
References
- 1. trans,trans-2,4-Decadienal 25152-84-5 | TCI EUROPE N.V. [tcichemicals.com]
- 2. homework.study.com [homework.study.com]
- 3. 2,4-Decadienal | C10H16O | CID 5283349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. TRANS,TRANS-2,4-DECADIENAL | 2363-88-4 [chemicalbook.com]
- 5. 反式-2,4-癸二烯醛 ≥90%, FG | Sigma-Aldrich [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
Personal protective equipment for handling trans,trans-2,4-Decadienal-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the proper handling and disposal of trans,trans-2,4-Decadienal-d4. Adherence to these procedures is critical to ensure personnel safety and maintain the chemical and isotopic integrity of the compound.
I. Hazard Identification and Personal Protective Equipment (PPE)
trans,trans-2,4-Decadienal is classified as a hazardous substance, causing skin and serious eye irritation.[1][2] Due to the chemical similarities, this compound should be handled with the same precautions. The primary routes of exposure are through skin and eye contact, and inhalation.
The following personal protective equipment (PPE) is mandatory when handling this compound:
| PPE Category | Required Equipment | Specifications |
| Eye and Face Protection | Chemical splash goggles or a full face shield | Must be worn when pouring or if splashes are likely.[3] |
| Hand Protection | Chemical-resistant gloves | Single-use nitrile gloves are acceptable.[3] Latex gloves are not recommended as they may not provide adequate protection.[3] |
| Body Protection | Lab coat with long sleeves or a chemical protective apron | Should be impervious to chemicals.[3] |
| Footwear | Closed-toe and heel shoes | Must be made of impervious material (not cloth or leather).[3] |
| Respiratory Protection | May be required for spills or large volume transfers | Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.[4] |
II. Operational Plan for Safe Handling
Due to the hygroscopic nature of many deuterated compounds, it is crucial to handle them in a dry, inert atmosphere to prevent isotopic dilution through hydrogen-deuterium exchange.[5][6]
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure a well-ventilated work area, such as a chemical fume hood.[1]
-
Have an eyewash station and safety shower readily accessible.[7]
-
Assemble all necessary PPE and handling equipment.
-
Allow the sealed container of this compound to equilibrate to room temperature before opening to prevent condensation.[6]
-
-
Handling:
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place, protected from light.[9]
-
Refrigeration (2-8 °C) is recommended for short-term storage, while long-term storage may require freezing (-20 °C to -80 °C).[5]
-
Purge the headspace of the container with nitrogen or argon before sealing.[9]
-
III. Emergency Procedures
| Emergency Situation | First Aid Measures |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[1][2] Remove contaminated clothing and wash it before reuse.[1] If skin irritation occurs, seek medical attention.[2] |
| Eye Contact | Rinse cautiously with water for several minutes.[1][2] Remove contact lenses, if present and easy to do. Continue rinsing.[2] If eye irritation persists, get medical advice/attention.[2] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately for treatment advice.[1] |
| Spill | Evacuate the area. Remove all sources of ignition.[7] Wear appropriate PPE, including respiratory protection.[3] Absorb the spill with inert material (e.g., sand, silica (B1680970) gel) and collect it in a suitable, closed container for disposal.[7] |
IV. Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.
Disposal Options:
-
Chemical Destruction: The material can be sent to a licensed chemical destruction plant.[1]
-
Controlled Incineration: Controlled incineration with flue gas scrubbing is another disposal option.[1]
-
Container Disposal: Containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning.[1] Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[1]
Do not discharge to sewer systems. [1]
Experimental Workflow Diagram
Caption: Workflow for Handling this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. trans,trans-2,4-Decadienal SDS - Download & Subscribe for Updates [sdsmanager.com]
- 3. cdc.gov [cdc.gov]
- 4. trans,trans-2,4-Decadienal technical grade, 85 25152-84-5 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. TRANS-2-TRANS-4-DECADIENAL [ventos.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
